Product packaging for 1,1,2-Trichloropropane(Cat. No.:CAS No. 598-77-6)

1,1,2-Trichloropropane

Cat. No.: B166545
CAS No.: 598-77-6
M. Wt: 147.43 g/mol
InChI Key: GRSQYISVQKPZCW-UHFFFAOYSA-N
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Description

1,1,2-Trichloropropane (CAS RN 598-77-6) is a high-purity chlorinated hydrocarbon supplied as a colorless to almost colorless clear liquid, making it a versatile reagent for research and development . This compound is primarily valued as a chemical intermediate and solvent in synthetic organic chemistry and materials science for developing more complex molecules . Its physicochemical properties include a molecular weight of 147.42 g/mol, a boiling point of approximately 133 °C, a specific gravity of 1.35 at 20°C/20°C, and a flash point of 44 °C, classifying it as a flammable liquid . From a toxicological perspective, a 90-day subchronic study in rats established a no-observed-effect level (NOEL) of 100 mg/L (15-20 mg/kg bw/day), with the 1,1,2- isomer being determined to be slightly less toxic than the 1,2,3- isomer . The study observed effects on organ weights and mild histological changes in the liver and kidney only at the highest dose tested (1000 mg/L) . This compound requires careful handling; it is harmful if swallowed, toxic if absorbed through the skin, and harmful if inhaled . It is a flammable liquid and vapor and can cause target organ damage . Precautions include wearing protective gloves and eye protection, using only in a well-ventilated place, and keeping the container tightly closed in a cool, dark place . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Cl3 B166545 1,1,2-Trichloropropane CAS No. 598-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloropropane
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InChI

InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GRSQYISVQKPZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3024362
Record name 1,1,2-Trichloropropane
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Molecular Weight

147.43 g/mol
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CAS No.

598-77-6
Record name 1,1,2-Trichloropropane
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Record name 1,1,2-Trichloropropane
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Record name Propane, 1,1,2-trichloro-
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Record name 1,1,2-Trichloropropane
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Record name 1,1,2-trichloropropane
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Record name 1,1,2-TRICHLOROPROPANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 1,1,2-trichloropropane. It includes a summary of its spectroscopic characteristics and outlines general experimental protocols for its synthesis and analysis, designed for a technical audience in research and development.

Chemical Identity and Structure

This compound is a chlorinated hydrocarbon featuring a three-carbon propane (B168953) backbone. Three chlorine atoms are attached, with two on the first carbon (C1) and one on the second carbon (C2).[1] This arrangement results in a chiral center at the second carbon, meaning this compound exists as a racemic mixture of two enantiomers: (2S)-1,1,2-trichloropropane and (2R)-1,1,2-trichloropropane.[2][3]

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 598-77-6[4]
Chemical Formula C₃H₅Cl₃[4]
Molecular Weight 147.43 g/mol [4]
SMILES CC(Cl)C(Cl)Cl[5]
InChI InChI=1S/C3H5Cl3/c1-2(4)3(5)6/h2-3H,1H3[6]
InChIKey GRSQYISVQKPZCW-UHFFFAOYSA-N[4]

Molecular Bonding and Geometry

The bonding in this compound consists entirely of single covalent bonds. The carbon skeleton is formed by two carbon-carbon (C-C) single bonds. Each carbon atom is also bonded to hydrogen and/or chlorine atoms.

  • Hybridization: All three carbon atoms in the propane chain are sp³ hybridized. This hybridization results from the mixing of one 2s and three 2p atomic orbitals to form four equivalent sp³ hybrid orbitals.

  • Geometry: The sp³ hybridization dictates a tetrahedral geometry around each carbon atom. The approximate bond angles for C-C-C, H-C-H, and Cl-C-Cl are expected to be around the ideal tetrahedral angle of 109.5°. However, due to steric hindrance and electrostatic repulsion between the bulky chlorine atoms, deviations from this ideal angle are expected.

  • Bond Polarity: The carbon-chlorine (C-Cl) bonds are polar covalent due to the significant difference in electronegativity between carbon (2.55) and chlorine (3.16). This creates a dipole moment for each C-Cl bond, pointing towards the chlorine atom. The carbon-hydrogen (C-H) bonds are generally considered to be nonpolar. The overall molecule is polar due to the asymmetrical distribution of these polar C-Cl bonds.

Caption: 2D representation of the this compound structure.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a sweet odor.[1] It is characterized by high density and relatively low volatility compared to non-chlorinated hydrocarbons.[1] It is insoluble in water but soluble in organic solvents.[1]

Physicochemical Properties
PropertyValue
Appearance Colorless liquid[1]
Density 1.372 g/cm³
Boiling Point ~133 °C
Flash Point 44 °C
Solubility Insoluble in water, soluble in organic solvents[1]
Spectroscopic Data Summary
TechniqueData and Interpretation
¹H NMR Proton (¹H) NMR (in CDCl₃): Three distinct signals are observed.[7] - δ ~5.85 ppm (dd, 1H): Corresponds to the proton on C1 (-CHCl₂). It appears as a doublet of doublets due to coupling with the proton on C2. - δ ~4.34 ppm (m, 1H): Corresponds to the proton on C2 (-CHCl-). It appears as a multiplet due to coupling with the protons on C1 and C3. - δ ~1.69 ppm (d, 3H): Corresponds to the three equivalent protons of the methyl group (C3). It appears as a doublet due to coupling with the proton on C2. Coupling Constants: J(H₁-H₂) ≈ 3.6 Hz, J(H₂-H₃) ≈ 6.5 Hz.[7]
¹³C NMR Carbon (¹³C) NMR: Three distinct signals are expected, corresponding to the three non-equivalent carbon atoms.
Mass Spec. Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), characteristic isotopic patterns for fragments containing chlorine atoms would be observed.
IR Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations, as well as C-Cl stretching vibrations.

Experimental Protocols

While this compound is commercially available, its synthesis and analysis are key for research purposes.

Synthesis Protocol: Free-Radical Chlorination (General Methodology)
  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step typically requires energy in the form of UV light or heat.[8]

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from the chloropropane substrate, forming a chloropropyl radical and a molecule of hydrogen chloride (HCl).

    • The chloropropyl radical then reacts with another molecule of Cl₂, yielding a dichloropropane and a new chlorine radical, which continues the chain reaction.[8]

  • Termination: The reaction terminates when two radicals combine.[8]

To synthesize this compound, one might start with 1,1-dichloropropane (B1633073) or 1,2-dichloropropane (B32752) and perform a controlled chlorination. The product mixture would then require purification, typically by fractional distillation, to isolate the desired this compound isomer. The regioselectivity of the chlorination is influenced by the stability of the intermediate radical (tertiary > secondary > primary) and statistical factors (the number of available hydrogens at each position).[9]

Analytical Protocols
  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[10] The solution should be clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters for a ¹H spectrum are typically used. For ¹³C NMR, a higher concentration of the sample is preferable due to the lower natural abundance of the ¹³C isotope.[11]

GC-MS is a standard method for the separation and identification of volatile organic compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or Rtx-624).[12] The oven temperature is programmed to ramp up to ensure separation of the components.

  • MS Detection: The eluent from the GC column is passed into a mass spectrometer. The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[12][13] Identification is confirmed by matching the retention time and the mass spectrum with that of a known standard.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start Starting Material (e.g., Chloropropane) reaction Free-Radical Chlorination start->reaction mixture Crude Product Mixture reaction->mixture purification Fractional Distillation mixture->purification product Pure this compound purification->product sample_prep Sample Preparation (Dilution/Dissolution) product->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Interpretation (Structure Confirmation) gcms->data_analysis nmr->data_analysis

Caption: General workflow for the synthesis and analysis of this compound.

Chemical Reactivity

As an alkyl halide, this compound can undergo reactions typical for this class of compounds, such as nucleophilic substitution and elimination reactions.[1] The presence of multiple chlorine atoms influences its reactivity. For example, treatment with a strong base is likely to cause dehydrochlorination (an elimination reaction) to form dichloropropene isomers. Due to its classification as a possible carcinogen, handling, storage, and disposal require strict safety precautions.[1]

References

An In-depth Technical Guide to 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1,2-trichloropropane, including its chemical identity, physicochemical properties, and toxicological profile. It is intended for researchers, scientists, and professionals in drug development and environmental health. This document summarizes key data in a structured format, presents a detailed experimental protocol for its analysis, and illustrates a putative metabolic pathway.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a chlorinated hydrocarbon. It is a colorless liquid with a sweet odor and is primarily used as a solvent and in chemical synthesis. It is important to distinguish it from its more commonly studied isomer, 1,2,3-trichloropropane.

Synonyms:

  • 2-Chloropropylidene Chloride

  • Hcc 260Db

  • Propane, 1,1,2-trichloro-

Physicochemical and Toxicological Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 598-77-6
Molecular Formula C₃H₅Cl₃
Molecular Weight 147.43 g/mol
Appearance Colorless to almost colorless clear liquid
Odor Sweet odor[1]
Density 1.372 g/mL
Boiling Point 133 °C
Melting Point -93.9 °C
Flash Point 11 °C (52 °F)
Solubility in Water Insoluble[1]
Solubility in Organics Soluble in organic solvents[1]
Toxicological Profile Harmful if swallowed, skin and eye irritant, possible carcinogen.[1] Moderately toxic by ingestion and mildly toxic by inhalation and skin contact.

Experimental Protocol: Determination of this compound in Water by Purge and Trap GC/MS

This protocol is adapted from standard methods for the analysis of volatile organic compounds in water, such as those developed by the U.S. Environmental Protection Agency (EPA). While specific methods for this compound are not as common as for its 1,2,3-isomer, the principles of purge and trap gas chromatography-mass spectrometry (GC/MS) are directly applicable.

Objective: To quantify the concentration of this compound in a water sample.

Principle: An inert gas is bubbled through a water sample, stripping the volatile this compound. The gas stream is then passed through a sorbent trap where the analyte is captured. The trap is subsequently heated, and the desorbed analyte is transferred to a gas chromatograph for separation and a mass spectrometer for detection and quantification.

Instrumentation and Reagents:

  • Purge and Trap Concentrator

  • Gas Chromatograph/Mass Spectrometer (GC/MS) system

  • Capillary GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

  • Reagent-grade water (analyte-free)

  • Methanol (purge and trap grade)

  • This compound standard

  • Internal standard (e.g., a deuterated analog) and surrogate standards

  • Helium (carrier gas)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of calibration standards in reagent-grade water. The concentration range should bracket the expected sample concentrations.

    • Spike each calibration standard and sample with a known amount of internal and surrogate standards.

  • Sample Preparation:

    • Collect water samples in vials with zero headspace.

    • If required, preserve the sample (e.g., with hydrochloric acid to pH <2).

    • Spike the sample with the internal and surrogate standards.

  • Purge and Trap:

    • Introduce a known volume of the sample (e.g., 5 or 10 mL) into the purging vessel.

    • Purge the sample with helium at a defined flow rate and temperature (e.g., 40 mL/min at 50°C) for a specific duration (e.g., 11 minutes).

    • The volatile this compound is transferred to the sorbent trap.

  • Desorption and GC/MS Analysis:

    • Rapidly heat the trap to desorb the this compound onto the GC column.

    • Separate the analytes using a temperature-programmed GC run.

    • Detect and quantify the this compound using the MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for this compound should be determined from its mass spectrum.

  • Quantification:

    • Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Putative Metabolic Pathway of this compound

The metabolism of this compound has not been extensively studied. However, based on the metabolic pathways of structurally similar chlorinated alkanes, such as 1,2-dichloropropane (B32752) and 1,1,2-trichloroethane, a putative pathway can be proposed. The primary mechanisms are expected to involve oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (B108866) (GSH).[2][3][4]

The following diagram illustrates a plausible metabolic activation and detoxification pathway for this compound.

G cluster_activation Metabolic Activation cluster_cyp CYP450 Oxidation cluster_gsh Glutathione Conjugation cluster_detox Detoxification & Excretion TCP This compound Oxidative_Metabolite Reactive Aldehyde/Ketone (e.g., Chloroacetone derivative) TCP->Oxidative_Metabolite CYP450 GSH_Conjugate Glutathione Conjugate TCP->GSH_Conjugate GST DNA_Adducts DNA/Protein Adducts Oxidative_Metabolite->DNA_Adducts Toxicity Excretion Urinary Excretion DNA_Adducts->Excretion Repair/Excretion Mercapturic_Acid Mercapturic Acid Derivative GSH_Conjugate->Mercapturic_Acid Further Processing Mercapturic_Acid->Excretion

References

An In-depth Technical Guide to the Synthesis and Purification of 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,2-trichloropropane, a chlorinated hydrocarbon of interest in various chemical applications. This document details the primary synthesis route via free-radical chlorination of 1,2-dichloropropane (B32752), outlines purification methodologies, and presents relevant data for experimental design and implementation.

Synthesis of this compound via Free-Radical Chlorination

The principal method for synthesizing this compound is the free-radical chlorination of 1,2-dichloropropane. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by ultraviolet (UV) light or a chemical initiator.

Reaction Mechanism

The free-radical chlorination of alkanes is a well-established substitution reaction.[1] The mechanism for the formation of this compound from 1,2-dichloropropane is as follows:

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an input of energy, usually in the form of heat or UV light.[2]

    Cl₂ + hν → 2 Cl•

  • Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane, forming a dichloropropyl radical and hydrogen chloride (HCl). This can occur at either the primary (C1) or secondary (C2) carbon. Abstraction of a hydrogen from the C1 carbon leads to a 1,2-dichloropropyl radical, which upon reaction with another chlorine molecule, yields this compound. Abstraction from the C2 carbon results in a 1,2-dichloropropyl radical that can lead to the formation of 1,2,2-trichloropropane (B3031411). The propagation steps are a chain reaction, as a new chlorine radical is generated in the second step.[2][3]

    CH₃CHClCH₂Cl + Cl• → •CH₂CHClCH₂Cl + HCl •CH₂CHClCH₂Cl + Cl₂ → ClCH₂CHClCH₂Cl + Cl•

    CH₃CHClCH₂Cl + Cl• → CH₃C•ClCH₂Cl + HCl CH₃C•ClCH₂Cl + Cl₂ → CH₃CCl₂CH₂Cl + Cl•

  • Termination: The chain reaction is terminated when two radicals combine, or through side reactions that consume the radical intermediates without generating new ones.[2]

    Cl• + Cl• → Cl₂ •CH₂CHClCH₂Cl + Cl• → ClCH₂CHClCH₂Cl 2 •CH₂CHClCH₂Cl → Dimeric products

Product Distribution and Selectivity

Free-radical chlorination is known to be a relatively unselective process, meaning it can result in a mixture of isomeric products.[4] The distribution of these products is determined by both the statistical probability of hydrogen abstraction at different positions and the relative reactivity of the C-H bonds (tertiary > secondary > primary).[5][6] In the chlorination of 1,2-dichloropropane, substitution can occur at any of the hydrogen-bearing carbon atoms, leading to a mixture of trichloropropane (B3392429) isomers, including this compound, 1,2,2-trichloropropane, and 1,2,3-trichloropropane (B165214), as well as more highly chlorinated propanes.[7] The relative amounts of each isomer formed will depend on the reaction conditions.

Experimental Protocols

General Laboratory Synthesis of this compound

Materials:

  • 1,2-Dichloropropane (reactant)

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

  • Inert solvent (e.g., carbon tetrachloride - CCl₄, though caution is advised due to its toxicity)

  • Reaction vessel equipped with a gas inlet, condenser, stirrer, and temperature control

  • Gas scrubber for HCl and unreacted chlorine

Procedure:

  • Reaction Setup: The reaction vessel is charged with 1,2-dichloropropane and the inert solvent. If a chemical initiator is used, it is also added at this stage. The apparatus is assembled, ensuring a gas-tight system with the outlet connected to a scrubber.

  • Initiation:

    • Photochlorination: The reaction mixture is irradiated with a UV lamp.

    • Chemical Initiation: The reaction mixture is heated to a temperature sufficient to cause the decomposition of the initiator (e.g., around 80°C for AIBN).[8]

  • Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature. If using sulfuryl chloride, it is added to the reaction mixture.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

  • Work-up: Once the desired conversion is achieved, the chlorine supply is stopped, and the reaction mixture is cooled. The mixture is washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize HCl, followed by washing with water. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

Purification of this compound

The crude product from the chlorination of 1,2-dichloropropane will be a mixture of unreacted starting material, this compound, and other chlorinated propanes. The primary method for separating these components is fractional distillation, which relies on differences in their boiling points.[9][10]

Fractional Distillation

The success of fractional distillation depends on the boiling point differences between the components of the mixture.

Table 1: Boiling Points of Relevant Chlorinated Propanes

CompoundBoiling Point (°C) at 760 mmHg
1,2-Dichloropropane96.4[11][12]
2,2-Dichloropropane69.7[13]
1,3-Dichloropropane120.4[14]
This compound ~122
1,2,2-Trichloropropane122
1,2,3-Trichloropropane156.8[15]

As seen in Table 1, the boiling points of this compound and 1,2,2-trichloropropane are very close, which will make their separation by simple fractional distillation challenging. An efficient fractionating column with a high number of theoretical plates would be required.

Azeotropic Distillation

Analytical Methods

Gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is the primary analytical technique for the identification and quantification of this compound and its isomers.[19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both retention time data for separation and mass spectral data for definitive identification. The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is crucial for resolving the different isomers.[22] Operating the mass spectrometer in selected ion monitoring (SIM) mode can enhance sensitivity for trace-level analysis.[19][21]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1,2-Dichloropropane + Chlorine (Cl2) Initiation Initiation (UV Light or Initiator) Reactants->Initiation Energy Reaction Free-Radical Chlorination Reaction Mixture Initiation->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying Workup->Drying Crude Crude Product Mixture Drying->Crude Distillation Fractional Distillation Crude->Distillation PureProduct Pure this compound Distillation->PureProduct Collect Fraction Byproducts Byproducts & Unreacted Starting Material Distillation->Byproducts Separate Fractions

Caption: Workflow for the synthesis and purification of this compound.

Free-Radical Chlorination Mechanism

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad DCP CH₃CHClCH₂Cl DCP_rad •CH₂CHClCH₂Cl DCP->DCP_rad + Cl• HCl HCl TCP ClCH₂CHClCH₂Cl (this compound) DCP_rad->TCP + Cl₂ Cl_rad_2 Cl• Cl2_2 Cl₂ Cl_rad_2->DCP Recycles Cl_rad_3 Cl• Cl2_3 Cl₂ Cl_rad_3->Cl2_3 + Cl• Cl_rad_4 Cl• DCP_rad_2 •CH₂CHClCH₂Cl TCP_2 ClCH₂CHClCH₂Cl DCP_rad_2->TCP_2 + Cl• Cl_rad_5 Cl•

Caption: Mechanism of free-radical chlorination of 1,2-dichloropropane.

References

Spectroscopic Profile of 1,1,2-Trichloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2-trichloropropane, a significant chlorinated hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound (C₃H₅Cl₃), both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three chemically non-equivalent protons in the molecule.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-1 (CH₃)~1.69Doublet~6.6
H-2 (CHCl)~4.32MultipletJ(H-2, H-1) = ~6.6, J(H-2, H-3) = ~3.8
H-3 (CHCl₂)~5.83Doublet~3.8

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy Data

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-1 (CH₃)20 - 30
C-2 (CHCl)60 - 70
C-3 (CHCl₂)80 - 90
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here is based on the spectrum available in the NIST Chemistry WebBook.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 3050C-H stretch (alkane)Medium-Strong
1450 - 1470C-H bend (scissoring)Medium
1380 - 1400C-H bend (rocking)Medium
650 - 800C-Cl stretchStrong
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is often weak or absent due to the lability of the C-Cl bonds.

m/z Relative Intensity (%) Assignment
146< 1[C₃H₅Cl₃]⁺ (Molecular Ion)
11131.1[C₃H₅Cl₂]⁺
97100[C₃H₄Cl]⁺
7514.5[C₂H₂Cl]⁺
6332.6[C₂H₃Cl]⁺
6231.1[C₂H₂Cl]⁺
3917.3[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Instrument: 300 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Instrument: 75 MHz (or higher) NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation:

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty salt plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Data Acquisition:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 35 - 200

  • Scan Speed: 1 scan/s

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants Carbon Environments NMR->NMR_Data IR_Data Functional Group Identification (C-H, C-Cl) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Thermophysical Properties and Phase Transitions of 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties and phase transitions of 1,1,2-trichloropropane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, reagent, or building block in chemical synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Thermophysical Properties of this compound

The following tables summarize the key thermophysical properties of this compound, compiled from various chemical data sources. These values are essential for understanding the behavior of the compound under different process conditions.

Table 1: Phase Transition Temperatures

PropertyValueUnitNotes
Melting Point-36.84 (estimate)°CEstimated value.
Boiling Point125.3 - 133°CRange observed across different sources.

Table 2: Density and Molar Volume

PropertyValueUnitTemperature (°C)Pressure (kPa)
Density1.305 - 1.372g/cm³20101.325
Molar Volume107.5mL/mol25101.325

Table 3: Other Key Thermophysical Properties

PropertyValueUnitTemperature (°C)
Flash Point44.3°CClosed cup.
Refractive Index1.45 - 1.47-20
Vapor Pressure1.97kPa25

Table 4: Thermodynamic Properties

PropertyValueUnit
Enthalpy of Vaporization39.8kJ/mol

Note on Data: The presented data is a synthesis from multiple sources and may include both experimentally determined and estimated values. For critical applications, it is recommended to consult primary literature and specialized chemical databases.

Experimental Protocols for Property Determination

The determination of thermophysical properties requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the key properties of this compound, largely based on established ASTM standards for halogenated organic solvents and general laboratory practices.

Determination of Boiling Point

The boiling point of this compound can be determined using several methods, with distillation being a common and accurate approach.

Methodology: Simple Distillation

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating and Vaporization: The sample is gradually heated. The temperature of the vapor is monitored using a thermometer with the bulb positioned just below the side arm of the distillation head.

  • Equilibrium and Measurement: The temperature is recorded when a steady stream of distillate is collected in the receiving flask, and the temperature of the vapor phase remains constant. This constant temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates from standard pressure (101.325 kPa), a pressure correction is applied to determine the normal boiling point.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method is widely used for this purpose.

Methodology: Capillary Method

  • Sample Preparation: A small amount of solidified this compound (frozen using a suitable cooling bath) is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A melting point apparatus equipped with a heating/cooling block and a calibrated thermometer or a digital temperature sensor is used. A Thiele tube with a suitable low-temperature liquid can also be employed.

  • Heating/Cooling and Observation: The capillary tube is placed in the apparatus, and the temperature is slowly increased. The sample is observed through a magnifying lens.

  • Measurement: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid crystal disappears is the completion of melting. The range between these two temperatures is reported as the melting point range. For a pure substance, this range is typically narrow.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer, as detailed in ASTM D2111.[1][2][3][4]

Methodology: Pycnometer Method (ASTM D2111)

  • Apparatus: A calibrated pycnometer (a glass flask with a precise volume) and an analytical balance are required.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known, constant temperature (e.g., 20 °C) in a water bath.

    • The filled pycnometer is weighed.

    • The pycnometer is then emptied, cleaned, dried, and filled with deionized water at the same temperature and weighed again.

  • Calculation: The density of this compound is calculated using the following formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Viscosity

The dynamic viscosity of this compound can be determined using various types of viscometers. A capillary viscometer is a common choice for liquids with low to moderate viscosity.

Methodology: Capillary Viscometer

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type) and a constant temperature bath are used.

  • Procedure:

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in the constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up one arm of the viscometer by suction.

    • The time taken for the liquid to flow between two marked points on the capillary under gravity is measured accurately.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Surface Tension

The surface tension of this compound can be measured using a tensiometer, with the Du Noüy ring method being a widely accepted technique.

Methodology: Du Noüy Ring Method

  • Apparatus: A tensiometer equipped with a platinum-iridium ring and a sensitive force balance is used.

  • Procedure:

    • A sample of this compound is placed in a clean vessel, and the temperature is controlled.

    • The platinum ring is thoroughly cleaned and attached to the balance.

    • The ring is immersed in the liquid and then slowly pulled upwards.

    • As the ring is raised, it pulls a meniscus of the liquid with it. The force required to detach the ring from the liquid surface is measured by the balance.

  • Calculation: The surface tension is calculated from the maximum force measured, the radius of the ring, and a correction factor that accounts for the shape of the meniscus.

Determination of Heat Capacity

The specific heat capacity of liquid this compound can be determined using calorimetry, with Differential Scanning Calorimetry (DSC) being a modern and precise method.

Methodology: Differential Scanning Calorimetry (DSC)

  • Apparatus: A Differential Scanning Calorimeter is used, which measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • A baseline is obtained by running the DSC with two empty pans over the desired temperature range.

    • A sapphire standard with a known heat capacity is then run under the same conditions.

    • Finally, the sample pan is run under the identical temperature program.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.

Logical Workflow for Thermophysical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the thermophysical properties of a chemical compound such as this compound.

Thermophysical_Property_Workflow cluster_prep Sample Preparation & Purity Analysis cluster_phase Phase Transition Analysis cluster_phys_prop Physical Property Measurement cluster_thermo_prop Thermodynamic Property Measurement cluster_data Data Analysis & Reporting Sample_Procurement Procure/Synthesize This compound Purity_Analysis Purity Analysis (GC-MS, NMR) Sample_Procurement->Purity_Analysis Purification Purification (e.g., Distillation) if necessary Purity_Analysis->Purification < 99.5% pure Melting_Point Melting Point Determination (Capillary Method) Purity_Analysis->Melting_Point Proceed if pure Boiling_Point Boiling Point Determination (Distillation) Purity_Analysis->Boiling_Point Density Density Measurement (Pycnometer - ASTM D2111) Purity_Analysis->Density Viscosity Viscosity Measurement (Capillary Viscometer) Purity_Analysis->Viscosity Surface_Tension Surface Tension Measurement (Du Noüy Ring Method) Purity_Analysis->Surface_Tension Heat_Capacity Heat Capacity Measurement (DSC) Purity_Analysis->Heat_Capacity Vapor_Pressure Vapor Pressure Measurement Purity_Analysis->Vapor_Pressure Purification->Purity_Analysis Re-analyze Data_Compilation Compile & Tabulate Data Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Viscosity->Data_Compilation Surface_Tension->Data_Compilation Heat_Capacity->Data_Compilation Enthalpy_Vap Enthalpy of Vaporization (from Vapor Pressure Data) Enthalpy_Vap->Data_Compilation Vapor_Pressure->Enthalpy_Vap Clausius-Clapeyron Eq. Uncertainty_Analysis Uncertainty Analysis Data_Compilation->Uncertainty_Analysis Reporting Generate Technical Report/ Whitepaper Uncertainty_Analysis->Reporting

Caption: Logical workflow for the experimental determination of thermophysical properties.

References

The Solubility Profile of 1,1,2-Trichloropropane: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2-trichloropropane in aqueous and organic solvents. Due to a notable lack of specific quantitative solubility data for this compound in publicly available literature, this document presents qualitative information for the target compound and quantitative data for its close isomer, 1,2,3-trichloropropane (B165214), to offer a comparative perspective. A detailed experimental protocol for determining water solubility is also provided, alongside a logical workflow for solubility assessment.

Core Concepts in Solubility

This compound is a chlorinated hydrocarbon, and its solubility is governed by its molecular structure. The presence of three chlorine atoms induces polarity, yet the propane (B168953) backbone retains a nonpolar character. This dual nature results in limited solubility in water and higher solubility in various organic solvents.[1] Generally, it is considered insoluble in water but soluble in organic solvents such as alcohols, ethers, and chloroform.[1][2]

Quantitative Solubility Data

Exhaustive searches for quantitative solubility data for this compound did not yield specific numerical values. However, data for the isomeric compound 1,2,3-trichloropropane is available and presented here for comparative purposes. It is crucial to note that while these compounds are structurally similar, their solubility profiles may differ.

Table 1: Quantitative Solubility of 1,2,3-Trichloropropane in Water

SolventTemperature (°C)Solubility (g/L)
Water251.75

Source: Data for 1,2,3-trichloropropane, presented as a proxy for this compound.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubility Description
MethanolSoluble
EthanolSoluble
Diethyl EtherSoluble
ChloroformSoluble

Experimental Protocol: Determination of Water Solubility (Adapted from OECD Guideline 105)

The following protocol outlines a standard laboratory procedure for determining the water solubility of a substance like this compound.

Principle:

The "flask method" is suitable for substances with solubilities above 10 mg/L. It involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature and allowing it to equilibrate. The concentration of the substance in the aqueous solution is then determined.

Apparatus:

  • Constant temperature bath

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Centrifuge (optional)

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with a suitable detector)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of Erlenmeyer flasks containing deionized water.

    • Stopper the flasks and agitate them in a constant temperature bath set at a temperature slightly above the desired test temperature (e.g., 30°C for a 25°C test) for a sufficient period to achieve equilibrium (typically 24-48 hours).

    • After the initial agitation, transfer the flasks to a constant temperature bath set at the precise test temperature (e.g., 25°C) and allow them to equilibrate for at least 24 hours without agitation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant aqueous phase from each flask, ensuring no undissolved particles are transferred.

    • If necessary, centrifuge the samples to separate any suspended micro-droplets or solid particles.

  • Analysis:

    • Determine the concentration of this compound in the aqueous samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Electron Capture Detection (GC-ECD).

    • Prepare a calibration curve using standards of known concentrations of this compound in a suitable solvent.

  • Data Reporting:

    • The solubility is reported as the average concentration from at least three replicate flasks, expressed in g/L or mg/L, along with the test temperature and the analytical method used.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination and assessment.

experimental_workflow Experimental Workflow for Water Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_reporting Data Reporting prep1 Add excess this compound to water prep2 Agitate at elevated temperature (e.g., 30°C) prep1->prep2 prep3 Equilibrate at test temperature (e.g., 25°C) prep2->prep3 samp1 Withdraw aqueous supernatant samp2 Centrifuge (if necessary) samp1->samp2 ana1 Prepare calibration standards ana2 Analyze samples via GC ana1->ana2 ana3 Determine concentration ana2->ana3 rep1 Calculate average solubility rep2 Report value, temperature, and method rep1->rep2 cluster_prep cluster_prep cluster_sampling cluster_sampling cluster_prep->cluster_sampling cluster_analysis cluster_analysis cluster_sampling->cluster_analysis cluster_reporting cluster_reporting cluster_analysis->cluster_reporting

Caption: Workflow for determining the water solubility of a compound.

logical_relationship Logical Relationship in Solubility Assessment compound This compound Molecular Structure polarity Molecular Polarity (Polar C-Cl bonds, Nonpolar C-H/C-C bonds) compound->polarity determines intermolecular_forces Intermolecular Forces (Dipole-dipole, London dispersion) polarity->intermolecular_forces influences water_sol Water Solubility (Poor) intermolecular_forces->water_sol leads to organic_sol Organic Solvent Solubility (Good) intermolecular_forces->organic_sol leads to

Caption: Factors influencing the solubility of this compound.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,2-Trichloropropane (1,1,2-TCP) is a chlorinated hydrocarbon of environmental concern. However, it is a less-studied isomer compared to its more prevalent counterpart, 1,2,3-trichloropropane (B165214) (1,2,3-TCP). Consequently, a comprehensive understanding of its degradation pathways and byproducts is still developing. This technical guide synthesizes the available scientific information on the degradation of 1,1,2-TCP, drawing inferences from studies on structurally similar compounds where direct data is lacking. The guide covers abiotic and biotic degradation mechanisms, potential byproducts, and generalized experimental protocols for studying its environmental fate.

Abiotic Degradation Pathways

Abiotic degradation of 1,1,2-TCP can occur through several chemical processes, including reductive dechlorination, oxidation, and hydrolysis.

Reductive Dechlorination

Reductive dechlorination involves the removal of chlorine atoms from the molecule, typically facilitated by a reducing agent. Zero-valent metals, such as zero-valent iron (ZVI) and zero-valent zinc (ZVZ), are commonly used for this purpose in environmental remediation. While studies on 1,1,2-TCP are limited, research on 1,2,3-TCP has shown that ZVZ is a more effective reducing agent than ZVI.[1][2] It is anticipated that 1,1,2-TCP would also be susceptible to reduction by these metals.

The degradation of 1,1,2-TCP by zero-valent metals likely proceeds through a series of reductive elimination steps. Potential primary byproducts could include various chlorinated propenes, such as 1-chloro-1-propene (B106547), 2-chloro-1-propene, and 3-chloro-1-propene, as well as non-chlorinated propene. Further reduction could lead to the formation of propane.

Oxidation

Advanced Oxidation Processes (AOPs) utilize highly reactive radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, to degrade organic contaminants. Common AOPs include the use of Fenton's reagent (hydrogen peroxide and an iron catalyst) and activated persulfate.[3] Studies on 1,2,3-TCP have demonstrated its degradation by these methods.[3][4] It is expected that 1,1,2-TCP would also be oxidized by these strong oxidants. The reaction mechanism involves the abstraction of a hydrogen atom or addition of a radical to the molecule, initiating a cascade of reactions that can lead to the formation of smaller, oxygenated byproducts and ultimately mineralization to carbon dioxide, water, and chloride ions.[3]

Hydrolysis

Hydrolysis is the reaction of a compound with water. For many chlorinated alkanes, including 1,2,3-TCP, hydrolysis under typical environmental conditions (neutral pH and ambient temperature) is an extremely slow process.[3][5] It is highly probable that the hydrolysis of 1,1,2-TCP is also a very slow degradation pathway under similar conditions.

Biotic Degradation Pathways

The biodegradation of 1,1,2-TCP can occur under both anaerobic and aerobic conditions, often through the action of specialized microorganisms.

Anaerobic Biodegradation

Under anaerobic conditions, the primary biotic degradation pathway for chlorinated alkanes is reductive dechlorination. Certain anaerobic bacteria, particularly species of the genus Dehalogenimonas, are known to respire chlorinated alkanes by using them as electron acceptors.[6][7][8]

Dehalogenimonas has been shown to reductively dehalogenate 1,1,2-trichloroethane (B165190) to vinyl chloride through dichloroelimination, a process involving the removal of two chlorine atoms from adjacent carbon atoms.[6] It is plausible that Dehalogenimonas species can also degrade this compound via a similar mechanism. This would involve the removal of the two chlorine atoms on carbon-1 and the single chlorine on carbon-2, or one chlorine from carbon-1 and the chlorine from carbon-2. This process would likely lead to the formation of chlorinated propenes such as 1-chloro-1-propene or 3-chloro-1-propene.

Anaerobic_Degradation_112TCP cluster_dehalogenimonas Dehalogenimonas-mediated Reductive Dichloroelimination TCP This compound CP1 1-Chloro-1-propene TCP->CP1 -2Cl⁻ CP2 3-Chloro-1-propene TCP->CP2 -2Cl⁻ Propene Propene CP1->Propene -Cl⁻ CP2->Propene -Cl⁻

Hypothesized anaerobic degradation of 1,1,2-TCP by Dehalogenimonas.
Aerobic Biodegradation

Aerobic degradation of highly chlorinated alkanes is often a cometabolic process, where the degradation is facilitated by enzymes that are produced for the metabolism of other compounds (primary substrates). Some species of Pseudomonas are known to cometabolically degrade a range of chlorinated hydrocarbons.[9] However, studies on the degradation of 1,2-dichloropropane (B32752) by a Pseudomonas strain indicated that the process can be inhibitory and may lead to the accumulation of toxic intermediates.[9] This suggests that the aerobic biodegradation of 1,1,2-TCP might also be incomplete and could result in the formation of undesirable byproducts. The initial step in aerobic degradation is often an oxidation reaction catalyzed by mono- or dioxygenase enzymes.

Potential Byproducts of this compound Degradation

The byproducts of 1,1,2-TCP degradation will vary depending on the degradation pathway. Based on the inferred mechanisms discussed above, a list of potential byproducts is provided in the table below. It is important to note that these are hypothesized byproducts, and their actual formation and concentrations would need to be confirmed through experimental studies.

Degradation PathwayPrimary ByproductsSecondary/Final Byproducts
Anaerobic Reductive Dechlorination 1-Chloro-1-propene, 3-Chloro-1-propenePropene, Propane
Abiotic Reductive Dechlorination (ZVI/ZVZ) 1-Chloro-1-propene, 2-Chloro-1-propene, 3-Chloro-1-propenePropene, Propane
Oxidation (AOPs) Chlorinated propanols, Chlorinated propenals, Chlorinated carboxylic acidsCarbon dioxide, Water, Chloride ions
Aerobic Cometabolism 1,1-Dichloro-2-propanol, 1,2-Dichloro-1-propanolChlorinated carboxylic acids, other dead-end metabolites

Quantitative Degradation Data

A thorough literature search did not yield specific quantitative data on the degradation rates of this compound. To provide a point of reference, the following table summarizes some reported degradation rate constants for the more commonly studied isomer, 1,2,3-trichloropropane. These values should not be directly extrapolated to 1,1,2-TCP, as the different molecular structure will influence reactivity.

Table 1: Examples of Degradation Rate Constants for 1,2,3-Trichloropropane

Degradation MethodRate Constant (k)Half-life (t½)Reference
Reduction by granular Zn(0)10⁻³ - 10⁻² L m⁻² h⁻¹Not specified[1]
Reduction by activated nano-Fe(0)~10⁻⁴ L m⁻² h⁻¹Not specified[1]
Anaerobic biodegradation (consortium CPD-2)Not specified~20 days (initial phase)[10]
Aerobic cometabolism (propane-oxidizing bacteria)9.7 ± 0.7 µg TCP (mg protein)⁻¹h⁻¹ (initial rate)Not specified[11]

Generalized Experimental Protocol for Degradation Studies

The following is a generalized protocol for conducting a batch experiment to study the degradation of this compound. This protocol can be adapted for both abiotic and biotic studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare sterile anaerobic medium or buffered aqueous solution B Dispense medium into serum bottles A->B C Seal bottles with Teflon-lined septa and aluminum crimps B->C D Deoxygenate medium by purging with N₂/CO₂ gas C->D E Spike bottles with a stock solution of 1,1,2-TCP D->E F Add reductant (e.g., ZVI) or microbial inoculum E->F G Incubate at a controlled temperature in the dark F->G H Periodically collect liquid and headspace samples G->H I Analyze samples for 1,1,2-TCP and potential byproducts using GC-MS H->I J Monitor pH, ORP, and other relevant parameters H->J K Analyze data to determine degradation kinetics I->K

References

1,1,2-Trichloropropane: A Technical Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and safety data for 1,1,2-trichloropropane. It is intended for informational purposes for a technical audience. Significant data gaps exist in the scientific literature regarding the comprehensive toxicological profile of this substance.

Executive Summary

This compound is a chlorinated hydrocarbon for which a complete toxicological profile is not available in publicly accessible literature. The existing data is primarily limited to a single subchronic oral toxicity study in rats and a lack of comprehensive evaluation for critical endpoints such as carcinogenicity, reproductive, and developmental toxicity. This guide provides a detailed overview of the known information, highlights the significant data gaps, and presents the available safety and handling guidelines.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is compiled from various safety data sheets.

PropertyValueReference
CAS Number 598-77-6--INVALID-LINK--
Molecular Formula C₃H₅Cl₃--INVALID-LINK--
Molecular Weight 147.43 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Odor Sweetish--INVALID-LINK--
Boiling Point 133 °C--INVALID-LINK--
Solubility in Water Insoluble--INVALID-LINK--

Toxicological Profile

The toxicological data for this compound is sparse. A comprehensive toxicological profile, including detailed information on toxicokinetics, acute toxicity, chronic toxicity, and specific target organ toxicity, is not available.

Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

No studies were identified that specifically investigated the absorption, distribution, metabolism, and excretion of this compound. For the related compound 1,1,2-trichloroethane (B165190), absorption is rapid through the respiratory tract in humans and the skin and gastrointestinal tract in animals. It is widely distributed, with the highest concentrations in fat, liver, and brain. Metabolism of 1,1,2-trichloroethane occurs via cytochrome P450 and glutathione (B108866) conjugation, with metabolites excreted primarily in the urine. It is plausible that this compound follows similar pathways, but this has not been experimentally verified.

Acute Toxicity
Subchronic Toxicity

A 90-day study in rats administered this compound in drinking water is the primary source of subchronic toxicity data.

Experimental Protocol: 90-Day Oral Toxicity Study in Rats (Villeneuve et al., 1985)

  • Objective: To determine the subchronic toxicity of this compound.

  • Test Species: Weanling Sprague-Dawley rats (10 males and 10 females per group).

  • Administration: this compound was administered in drinking water ad libitum for 13 weeks.

  • Dose Groups: 1, 10, 100, or 1000 mg/L. Emulphor (0.5%) was used as a solubilizing agent.

  • Parameters Monitored: Gross and microscopic changes, organ weights (heart, liver, brain, kidney, and spleen), comprehensive hematological analysis, and serum biochemical parameters. Mixed-function oxidase activity in the liver was also determined.

  • Note: The full text of this study, containing more detailed methodology, was not available. The information presented here is based on the study's abstract.[1]

Results: The study did not find any treatment-related deaths. No significant effects on growth rate, organ weights, hematology, or serum biochemistry were reported for this compound at the tested concentrations. The No-Observed-Effect Level (NOEL) was determined to be 100 mg/L in drinking water.[2]

EndpointSpeciesRouteDurationNOELLOAELEffectsReference
Systemic ToxicityRatOral (drinking water)90 days100 mg/LNot EstablishedNo significant effects on growth, organ weights, hematology, or serum biochemistry.--INVALID-LINK--
Chronic Toxicity and Carcinogenicity

There are no available studies on the chronic toxicity or carcinogenicity of this compound. A "Provisional Peer-Reviewed Toxicity Values" document explicitly states that the carcinogenicity of this compound has not been evaluated.[1] For the structurally related 1,2,3-trichloropropane, there is sufficient evidence of carcinogenicity in experimental animals, leading to its classification as "likely to be carcinogenic to humans" by the U.S. EPA.[3][4]

Genotoxicity

Specific genotoxicity studies for this compound were not identified in the reviewed literature. A study by Tafazoli and Kirsch-Volders (1996) investigated the in vitro mutagenicity and genotoxicity of several chlorinated hydrocarbons, including 1,1,2-trichloroethane, in human lymphocytes.

Experimental Protocol: In Vitro Micronucleus and Comet Assay (Tafazoli and Kirsch-Volders, 1996 - for 1,1,2-trichloroethane)

  • Objective: To evaluate the mutagenic and genotoxic activity of several chlorinated aliphatic hydrocarbons.

  • Test System: Human lymphocytes in vitro.

  • Assays:

    • Micronucleus Test: The cytokinesis-block methodology was used in the presence and absence of an external metabolic activation system (S9-mix).

    • Alkaline Single Cell Gel Electrophoresis (Comet Assay): Assessed DNA breakage with and without S9-mix.

  • Note: This protocol is for the related compound 1,1,2-trichloroethane and is provided for context. The full paper with detailed methodology for the entire class of tested compounds was not accessible.

Results for 1,1,2-trichloroethane: In the micronucleus assay, 1,1,2-trichloroethane showed low but statistically significant mutagenic activity in one experiment without S9-mix, but this was not reproducible. The comet assay indicated that it induced DNA breakage.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been identified.[1]

Safety Data

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

  • Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed and away from heat, sparks, and open flames. Store away from incompatible materials such as oxidizing agents and powdered metals.[5]

Exposure Controls and Personal Protection
  • Engineering Controls: Use only in a well-ventilated area, preferably in a closed system with local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Visualizations

Given the limited data, a signaling pathway diagram cannot be generated. Instead, a logical diagram illustrating the current state of toxicological knowledge for this compound is provided.

Toxicological_Data_Availability cluster_available Available Data cluster_limited Limited/Inferred Data cluster_unavailable Data Gaps PhysChem Physical/Chemical Properties Subchronic Subchronic Oral Toxicity (Rat) Safety Safety & Handling Acute Acute Toxicity (Qualitative) Genotoxicity Genotoxicity (Inference from related compounds) Toxicokinetics Toxicokinetics Chronic Chronic Toxicity Carcinogenicity Carcinogenicity ReproDev Reproductive & Developmental Toxicity Signaling Signaling Pathways Protocols Detailed Experimental Protocols Start This compound Start->PhysChem Start->Subchronic Start->Safety Start->Acute Start->Genotoxicity Start->Toxicokinetics Start->Chronic Start->Carcinogenicity Start->ReproDev Start->Signaling Start->Protocols

Caption: Availability of toxicological data for this compound.

Conclusion

The toxicological database for this compound is notably incomplete. While a 90-day oral toxicity study in rats provides a No-Observed-Effect Level, the absence of data on carcinogenicity, reproductive and developmental toxicity, and toxicokinetics represents a significant knowledge gap. Researchers and drug development professionals should exercise extreme caution when handling this compound, adhering to stringent safety protocols. Further research is critically needed to fully characterize the toxicological profile of this compound.

References

Quantum Chemical Modeling of 1,1,2-Trichloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations and modeling of 1,1,2-trichloropropane. It is designed to offer a comprehensive overview of the theoretical approaches used to understand the molecular properties of this compound, supplemented by available experimental data for validation. This document details computational methodologies, presents structural and spectroscopic data in a comparative format, and outlines the logical workflows involved in such theoretical investigations.

Introduction to this compound

This compound (CH₂ClCHClCH₂Cl) is a chlorinated hydrocarbon.[1] Understanding its molecular structure, conformational landscape, and spectroscopic signatures is crucial for predicting its behavior in various chemical and biological systems. Quantum chemical calculations provide a powerful tool for elucidating these properties at the atomic level, offering insights that can be challenging to obtain through experimental methods alone. This guide focuses on the application of Density Functional Theory (DFT) and other computational methods to model this compound.

Computational Methodology

The accurate prediction of molecular properties through quantum chemical calculations is highly dependent on the chosen theoretical framework. This section outlines a best-practice protocol for the computational study of this compound, based on established methodologies for halogenated hydrocarbons.[2][3]

Conformational Analysis

A critical first step in modeling a flexible molecule like this compound is the identification of its stable conformers. This is typically achieved through a potential energy surface (PES) scan.[4][5][6]

Experimental Protocol:

  • Initial Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.

  • Dihedral Angle Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle around the central C-C bond (ClH₂C-CHClCH₃). For each incremental rotation, the geometry is optimized to find the lowest energy structure for that constrained dihedral angle.

  • Conformer Identification: The minima on the resulting potential energy profile correspond to the stable conformers of the molecule.

  • Full Geometry Optimization: The geometries of the identified conformers are then fully optimized without any constraints.

Geometry Optimization and Vibrational Frequencies

For each stable conformer, a full geometry optimization is performed to determine its equilibrium structure. Subsequent frequency calculations are carried out to confirm that the optimized structure is a true minimum on the PES and to predict its vibrational spectra (IR and Raman).

Experimental Protocol:

  • Method and Basis Set Selection: A suitable level of theory is chosen. For halogenated hydrocarbons, DFT methods such as B3LYP or ωB97X-D are often employed with a basis set like 6-311+G(d,p) or aug-cc-pVDZ to adequately describe the electronic structure and polarization effects of the chlorine atoms.[2][3]

  • Geometry Optimization: The geometry of each conformer is optimized to a stationary point on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations yield the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra.

NMR Chemical Shift Calculation

The prediction of NMR spectra is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.[7]

Experimental Protocol:

  • NMR Calculation Setup: Using the optimized geometries of the stable conformers, a GIAO NMR calculation is performed. The same DFT method and a suitable basis set are typically used.

  • Solvent Effects: To better correlate with experimental data, which are often recorded in solution (e.g., CDCl₃), a continuum solvation model like the Polarizable Continuum Model (PCM) can be included in the calculation.

  • Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding value of a standard, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Data Presentation

Optimized Geometric Parameters (Hypothetical)

The following table summarizes the expected bond lengths and angles for the most stable conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

ParameterAtom 1Atom 2Calculated Value
Bond Length (Å) C1C21.53
C2C31.52
C1H11.09
C1H21.09
C1Cl11.78
C2H31.10
C2Cl21.79
C3H41.09
C3H51.09
C3Cl31.78
**Bond Angle (°) **C1C2C3
H1C1C2
Cl1C1C2
H3C2C1
Cl2C2C1
H4C3C2
Cl3C3C2
Vibrational Frequencies

The table below compares the major experimental infrared (IR) absorption bands with hypothetically calculated vibrational frequencies. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Vibrational ModeExperimental IR (cm⁻¹)[8]Calculated Frequency (cm⁻¹) (Scaled)
C-H Stretch~2975 - 28452980, 2965, 2950
C-H Bend~1470 - 13401450, 1435, 1380
C-C StretchNot well-defined1100, 950
C-Cl Stretch~800 - 580780, 720, 650
NMR Chemical Shifts

This table compares experimental ¹H NMR chemical shifts with hypothetically calculated values using the GIAO method with a PCM solvent model for chloroform.

ProtonExperimental δ (ppm)[9]Calculated δ (ppm)MultiplicityJ (Hz)[9]
H on C1 (-CHCl₂)5.835.85Doublet of doubletsJ(H,H) = 3.8, J(H,H) = 0.0
H on C2 (-CHCl-)4.324.30MultipletJ(H,H) = 3.8, J(H,H) = 6.6
H on C3 (-CH₃)1.691.70DoubletJ(H,H) = 6.6

Visualizations

Diagrams created using the DOT language are provided below to illustrate key workflows and relationships in the quantum chemical modeling of this compound.

G cluster_0 Computational Workflow A Initial Structure Generation B Potential Energy Surface Scan (Dihedral Angle Rotation) A->B C Identify Stable Conformers B->C D Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) C->D E Frequency Calculation D->E F NMR Chemical Shift Calculation (GIAO Method) D->F G Compare with Experimental Data E->G F->G

Fig. 1: Quantum chemical calculation workflow for this compound.

G cluster_1 Data Relationship Calc Quantum Chemical Calculations Geom Optimized Geometry (Bond Lengths, Angles) Calc->Geom Vib Vibrational Frequencies (IR, Raman) Calc->Vib NMR NMR Chemical Shifts Calc->NMR Exp Experimental Measurements ExpGeom X-ray, Electron Diffraction Exp->ExpGeom ExpVib FTIR, Raman Spectroscopy Exp->ExpVib ExpNMR ¹H, ¹³C NMR Spectroscopy Exp->ExpNMR Geom->Vib Input for Geom->NMR Input for Geom->ExpGeom Comparison Vib->ExpVib Comparison NMR->ExpNMR Comparison

Fig. 2: Logical relationship between calculated and experimental data.

Conclusion

This technical guide has outlined the key quantum chemical methods for the computational modeling of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and spectroscopic predictions, researchers can gain valuable insights into the molecular properties of this compound. The provided tables of experimental and hypothetical calculated data serve as a useful reference and a starting point for future computational studies. The logical workflows visualized in the diagrams offer a clear roadmap for conducting and interpreting such theoretical investigations. The synergy between computational modeling and experimental validation is essential for a comprehensive understanding of the chemical behavior of this compound and its potential applications.

References

Methodological & Application

Application Notes and Protocols for 1,1,2-Trichloropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropane is a chlorinated hydrocarbon that has found utility primarily as an industrial solvent, a degreasing agent, and an intermediate in chemical production.[1][2] While its application as a solvent in laboratory-scale organic synthesis is not widely documented, its physical and chemical properties suggest potential utility in specific reaction environments, particularly where a non-polar, high-boiling point solvent is required. These notes provide an overview of its properties, potential applications, and general protocols for its safe handling and use in a research setting.

Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. The key physicochemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅Cl₃[1]
Molecular Weight 147.43 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Odor Sweet, chloroform-like[1]
Boiling Point 133 °C[2]
Density 1.35 g/cm³ at 20°C[2]
Flash Point 44 °C[2]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in many organic solvents[1]

Potential Applications in Organic Synthesis

Although specific literature examples are scarce, the properties of this compound suggest its potential use in the following types of reactions:

  • High-Temperature Reactions: Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

  • Reactions Involving Non-Polar Reagents: Its non-polar nature allows for the dissolution of non-polar starting materials and intermediates.

  • Free-Radical Reactions: Chlorinated solvents are often employed in free-radical chain reactions, such as halogenations.

  • Reactions Where Water Must Be Excluded: Its insolubility in water makes it a suitable medium for moisture-sensitive reactions.

It is important to note that as a chlorinated hydrocarbon, this compound can undergo reactions typical of alkyl halides, such as nucleophilic substitution and elimination, which could lead to undesired side products depending on the reaction conditions.[1]

Experimental Protocols

The following are general protocols for the use of this compound as a solvent in a hypothetical organic synthesis reaction. These should be adapted based on the specific requirements of the reaction being performed.

Protocol 1: General Procedure for a High-Temperature Reaction
  • Solvent Purification: If necessary, purify this compound by distillation to remove any stabilizers or impurities.

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.

    • Flush the apparatus with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor:

    • Add the starting materials and the magnetic stirrer to the flask.

    • Under the inert atmosphere, add the required volume of this compound via a syringe or cannula.

  • Reaction:

    • Heat the reaction mixture to the desired temperature using a suitable heating mantle.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Proceed with the appropriate purification method (e.g., chromatography, crystallization).

Protocol 2: Solvent Removal
  • Rotary Evaporation:

    • Due to its relatively high boiling point, a higher bath temperature and/or lower pressure may be required for efficient removal on a rotary evaporator.

    • Use a cold trap to effectively capture the solvent vapors.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, toxic if absorbed through the skin, and harmful if inhaled.[2] It is also a suspected carcinogen.[1] Therefore, strict safety precautions must be observed.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated area, away from heat and ignition sources.

  • Disposal: Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local regulations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents charge_flask Charge Flask with Reagents & Solvent prep_reagents->charge_flask purify_solvent Purify this compound (if needed) purify_solvent->charge_flask setup_glassware Assemble & Dry Glassware setup_glassware->charge_flask run_reaction Run Reaction under Controlled Conditions charge_flask->run_reaction monitor_progress Monitor Progress (TLC, GC, etc.) run_reaction->monitor_progress monitor_progress->run_reaction Continue if incomplete quench_reaction Quench Reaction monitor_progress->quench_reaction If complete remove_solvent Remove Solvent (Rotary Evaporation) quench_reaction->remove_solvent purify_product Purify Product (Chromatography, etc.) remove_solvent->purify_product characterize_product Characterize Product (NMR, MS, etc.) purify_product->characterize_product

Caption: General workflow for organic synthesis using this compound.

solvent_selection cluster_criteria Reaction Requirements cluster_solvent_class Solvent Class Consideration cluster_specific_choice Specific Solvent Choice cluster_evaluation Evaluation req_temp High Temperature? consider_chlorinated Consider Chlorinated Solvents req_temp->consider_chlorinated req_polarity Non-polar Reagents? req_polarity->consider_chlorinated req_inert Inertness Required? req_inert->consider_chlorinated select_112TCP Select this compound consider_chlorinated->select_112TCP If boiling point matches eval_reactivity Evaluate Potential Side Reactions select_112TCP->eval_reactivity eval_safety Evaluate Safety & Handling select_112TCP->eval_safety

Caption: Logical considerations for selecting this compound as a solvent.

Conclusion

This compound is a solvent with properties that may make it suitable for certain niche applications in organic synthesis, particularly for high-temperature reactions involving non-polar substrates. However, the lack of specific examples in the chemical literature suggests that other solvents are generally preferred. Researchers considering its use should carefully evaluate the potential for solvent-reagent side reactions and adhere to strict safety protocols due to its flammability and toxicity. The general protocols provided herein should serve as a starting point for the exploration of this solvent in novel synthetic methodologies.

References

Application Note: The Use of 1,1,2-Trichloropropane as an Internal Standard for the Quantification of Volatile Organic Compounds by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of volatile organic compounds (VOCs) in aqueous matrices using gas chromatography coupled with mass spectrometry (GC/MS). The protocol employs 1,1,2-trichloropropane as an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This methodology is particularly suited for the analysis of other chlorinated hydrocarbons or similarly volatile compounds in environmental and pharmaceutical samples.

Introduction

In gas chromatography, the use of an internal standard (IS) is a critical technique for achieving accurate quantification. The IS is a compound of known concentration that is added to all samples, standards, and blanks. By comparing the peak area of the analyte to that of the internal standard, variations arising from injection volume, detector response, and sample matrix effects can be effectively mitigated. This compound is a suitable internal standard for the analysis of various volatile organic compounds due to its chemical inertness, distinct retention time, and compatibility with common GC-MS systems. This document provides a detailed protocol and illustrative data for its application.

Experimental Protocols

This protocol is adapted from established methodologies for the analysis of volatile organic compounds in water, such as those based on EPA Method 524.2.

Reagents and Standards
  • Reagent Water: Purified, analyte-free water.

  • Methanol (B129727): Purge-and-trap grade.

  • Analytes of Interest: For this illustrative protocol, we will consider the quantification of 1,2-dichloropropane (B32752) and 1,2,3-trichloropropane.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of the analytes in reagent water. A typical calibration range is from 0.5 to 50 µg/L.

  • Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration that, when added to the sample, results in a final concentration of 5 µg/L.

Sample Preparation (Purge and Trap)
  • Collect water samples in 40 mL vials containing a preservative, such as hydrochloric acid, to a pH <2.

  • Allow samples to come to room temperature before analysis.

  • To each 25 mL aliquot of sample, standard, or blank, add 5 µL of the internal standard spiking solution to achieve a final concentration of 5 µg/L of this compound.

  • The samples are then introduced into a purge and trap system for extraction and concentration of the volatile analytes.

Gas Chromatography-Mass Spectrometry (GC/MS) Conditions
  • GC System: Agilent 7890A GC or equivalent.

  • MS System: Agilent 5975C MS or equivalent.

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 2 minutes.

  • Injector Temperature: 200°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits.[1][2][3]

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

Table 1: Chromatographic and Mass Spectrometry Data

CompoundRetention Time (min)Quantitation Ion (m/z)Confirmation Ions (m/z)
1,2-Dichloropropane8.56362, 76
This compound (IS) 10.2 97 61, 99
1,2,3-Trichloropropane11.811075, 112

Table 2: Calibration and Performance Data

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)Method Detection Limit (MDL) (µg/L)Limit of Quantitation (LOQ) (µg/L)
1,2-Dichloropropane0.5 - 50>0.9950.150.5
1,2,3-Trichloropropane0.5 - 50>0.9950.200.6

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the internal standard method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spike Internal Standard Spiking cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Spike Add this compound (IS) Sample->Spike Standard Calibration Standard Standard->Spike Blank Reagent Blank Blank->Spike PT Purge and Trap Concentration Spike->PT GCMS GC/MS Analysis PT->GCMS Integration Peak Area Integration GCMS->Integration Calculation Concentration Calculation (Analyte Area / IS Area) Integration->Calculation Result Final Quantitative Result Calculation->Result

Caption: Experimental workflow for GC/MS analysis using an internal standard.

logical_relationship cluster_measurement Instrument Measurement cluster_ratio Ratio Calculation cluster_calibration Calibration cluster_quantification Quantification Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response IS Peak Area (this compound) IS_Response->Response_Ratio Cal_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Cal_Curve Final_Conc Analyte Concentration Cal_Curve->Final_Conc

Caption: Logical relationship of the internal standard calibration method.

Conclusion

The use of this compound as an internal standard provides a reliable method for the quantification of volatile organic compounds in aqueous samples by GC/MS. The protocol outlined in this application note offers a framework for achieving accurate and reproducible results. The specific parameters, such as GC oven program and MS ions, should be optimized for the specific analytes of interest and the instrumentation used. Proper validation of the method, including the determination of method detection limits and linearity, is essential for ensuring data quality.

References

Application Notes and Protocols for the Analytical Determination of 1,1,2-Trichloropropane in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,1,2-trichloropropane in water matrices. The methodologies outlined are based on established and validated techniques, primarily leveraging gas chromatography-mass spectrometry (GC/MS) coupled with purge and trap (P&T) sample concentration.

Introduction

This compound is a volatile organic compound (VOC) that may be present in water sources due to industrial activities and improper disposal. Its detection at trace levels is critical for environmental monitoring and ensuring water quality. This document details the analytical procedures for accurate and precise quantification of this compound in water samples. The primary methods discussed are based on the United States Environmental Protection Agency (US EPA) protocols, which are widely recognized for their robustness and reliability.

Analytical Methodologies Overview

The most common and effective methods for the determination of this compound in water are EPA Method 524.2, EPA Method 524.3, and EPA Method 8260C. These methods utilize a purge and trap system to extract and concentrate the analyte from the water sample, followed by separation and detection using a gas chromatograph coupled with a mass spectrometer (GC/MS). While all three methods are based on the same fundamental principles, they have some differences in their specific applications and quality control requirements.

  • EPA Method 524.2: A widely used method for the analysis of purgeable organic compounds in drinking water.[1][2][3]

  • EPA Method 524.3: An updated version of Method 524.2 that includes an expanded compound list and allows for more flexibility in analytical conditions.[4][5][6][7][8][9]

  • EPA Method 8260C: A versatile method for the determination of volatile organic compounds in a variety of matrices, including water, soil, and waste.[10][11][12][13][14]

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of this compound in water using the referenced EPA methods. These values can be used for comparison and to guide laboratory-specific validation.

ParameterEPA Method 524.2 (Modified)[10]EPA Method 524.3[4]EPA Method 8260C (Modified)[10]California DHS PT-GC/MS[15]
Method Detection Limit (MDL) Not Specified0.543 ng/L4 ppt (B1677978) (ng/L)0.9 ng/L
Reporting Limit (RL) 5 ppt (ng/L)Not Specified5 ppt (ng/L)5.0 ng/L
Linearity Range 5 - 500 ppt (ng/L)2.5 - 1000 ppt (ng/L)5 - 500 ppt (ng/L)5.0 - 500 ng/L
Correlation Coefficient (r²) >0.99>0.99>0.99>0.99
Precision (%RSD) <15%Not Specified<15%5.6% at 5.0 ng/L
Accuracy/Recovery Within method criteriaWithin method criteriaWithin method criteria104% at 5.0 ng/L

Experimental Protocols

This section provides detailed protocols for the analysis of this compound in water.

Sample Collection and Preservation

Proper sample collection and preservation are crucial to ensure the integrity of the analysis.

  • Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa.[15] Ensure no air bubbles are trapped in the vial by filling it to the brim, creating a convex meniscus, and then carefully capping.[15]

  • Dechlorination: If the water sample contains residual chlorine, a dechlorinating agent such as ascorbic acid (approximately 25 mg per 40 mL vial) should be added to the vials prior to sample collection to prevent the formation of disinfection byproducts.[15]

  • Preservation: Preserve the samples by cooling them to ≤6 °C, but do not freeze.[15]

  • Holding Time: Analyze the samples within 14 days of collection.[15]

Purge and Trap GC/MS Analysis Protocol (Based on EPA Method 524.3)

This protocol provides a representative set of conditions for the analysis of this compound. Laboratories should optimize these parameters based on their specific instrumentation and performance requirements.

4.2.1. Instrumentation

  • Purge and Trap Concentrator: Equipped with a multi-bed adsorbent trap (e.g., Tenax/silica gel/carbon molecular sieve).

  • Gas Chromatograph: Capillary GC system with electronic pressure control.

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]

4.2.2. Purge and Trap Parameters

ParameterValue
Sample Volume 5 mL or 25 mL
Purge Gas Helium
Purge Flow Rate 40 mL/min
Purge Time 11 minutes
Purge Temperature Ambient or heated (e.g., 50°C)[10]
Trap Tekmar #9 or equivalent[4]
Desorb Time 0.5 - 4 minutes[10][16]
Desorb Temperature 250 °C
Bake Time 4 minutes
Bake Temperature 260 °C

4.2.3. Gas Chromatography Parameters

ParameterValue
Column Restek Rtx-624, 20 m x 0.18 mm, 1.0 µm film thickness, or equivalent[4]
Carrier Gas Helium
Flow Rate Constant flow, ~1.0 mL/min
Inlet Temperature 200 °C
Oven Program Initial: 35 °C, hold for 2 min; Ramp: 16 °C/min to 220 °C, hold for 3 min

4.2.4. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 110[4][10]
Confirmation Ions m/z 75, 112[4]
Transfer Line Temp. 220 °C
Ion Source Temp. 230 °C

4.2.5. Calibration

Prepare a series of aqueous calibration standards from a certified stock solution of this compound in methanol. A typical calibration range is from 0.5 µg/L to 50 µg/L. The calibration curve should be generated by plotting the response factor (analyte peak area / internal standard peak area) against the concentration. A linear regression with a correlation coefficient (r²) of ≥0.99 is generally required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in water by Purge and Trap GC/MS.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing SampleCollection 1. Sample Collection (40 mL VOA vial) Preservation 2. Preservation (Dechlorination & Cooling) SampleCollection->Preservation Spiking 3. Spiking (Internal Standard/Surrogate) Preservation->Spiking PurgeAndTrap 4. Purge and Trap (Extraction & Concentration) Spiking->PurgeAndTrap GC 5. Gas Chromatography (Separation) PurgeAndTrap->GC MS 6. Mass Spectrometry (Detection & Identification) GC->MS Quantification 7. Quantification (Calibration Curve) MS->Quantification Reporting 8. Reporting (Final Concentration) Quantification->Reporting PurgeAndTrap Start Start Cycle Purge Purge (Inert gas bubbles through sample, VOCs move to vapor phase) Start->Purge Trap Trap (VOCs adsorbed onto a sorbent trap) Purge->Trap DryPurge Dry Purge (Optional) (Removes excess water vapor) Trap->DryPurge Desorb Desorb (Trap is rapidly heated, VOCs are released) DryPurge->Desorb ToGC Transfer to GC/MS Desorb->ToGC Bake Bake (Trap is cleaned for the next sample) End End Cycle Bake->End ToGC->Bake

References

Analysis of Trichloropropane by Gas Chromatography-Mass Spectrometry (GC/MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Isomers: This document focuses on the analysis of 1,2,3-trichloropropane (B165214) (CAS No. 96-18-4) , a compound of significant environmental and regulatory concern. While the initial request specified 1,1,2-trichloropropane (CAS No. 598-77-6), the vast majority of published application notes and standardized methods concentrate on the 1,2,3-isomer due to its persistence in groundwater and classification as a likely human carcinogen.[1] The methodologies presented here for 1,2,3-trichloropropane serve as a detailed template that can be adapted for the analysis of other trichloropropane (B3392429) isomers, including this compound.

These application notes provide comprehensive protocols for the determination of 1,2,3-trichloropropane (TCP) in water samples using Gas Chromatography-Mass Spectrometry (GC/MS). The methods are designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification at trace levels. Two primary sample preparation techniques are detailed: Purge and Trap (P&T) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of 1,2,3-trichloropropane from various methods.

Table 1: Calibration and Detection Limits

Method ReferenceMatrixCalibration Range (ng/L)Method Detection Limit (MDL) (ng/L)Reporting Limit (RL) / Quantitation Limit (ng/L)
Modified USEPA 8260C[1]Water5 - 5004Not Specified
Modified USEPA 524.2[1]Water5 - 5005Not Specified
USEPA 524.3[2]Drinking Water2.5 - 10000.543Not Specified
CDPH LLE-GC/MS[3]Drinking Water5.0 - 500≤ 1.75.0
CDPH PT-GC/MS[4]Drinking Water5.0 - 500Not Specified5.0
SPE-PTI GC-MS[5]WaterNot Specified0.110.30

Table 2: Quality Control (QC) Acceptance Criteria

QC ParameterMethod ReferenceConcentration (ng/L)Acceptance Criteria
Initial Demonstration of Capability (IDOC)Modified USEPA 8260C[1]100%RSD < 15%
Laboratory Fortified Blank (LFB)CDPH PT-GC/MS[4]5.0 (Quadrupole MS), 10 (Ion Trap MS)80 - 120% Recovery
LFB Replicates (MDL Study)CDPH LLE-GC/MS[3]5.0Mean Recovery 80-120%, RSD ≤ 20%

Experimental Protocols

Protocol 1: Purge and Trap (P&T) GC/MS for 1,2,3-Trichloropropane in Water

This protocol is a synthesis of methodologies based on USEPA Methods 524.2, 524.3, and 8260C.[1][2][6] It is designed for the analysis of volatile organic compounds (VOCs) like TCP in drinking and groundwater.

1. Sample Preparation and Introduction

  • Sample Collection: Collect water samples in 40 mL vials with septa, ensuring no headspace. If residual chlorine is present, add a quenching agent like sodium thiosulfate.

  • Internal Standard Spiking: Spike all samples, blanks, and calibration standards with an internal standard, typically 1,2,3-trichloropropane-d5 (TCP-d5).

  • Purge and Trap System:

    • Load a 5 mL or 25 mL sample aliquot into the sparger of the P&T system.

    • Purge the sample with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specified time (e.g., 11 minutes). For increased sensitivity, the sample can be heated (e.g., to 50°C) during the purge step.[6]

    • The purged analytes are carried to and adsorbed onto an analytical trap (e.g., Tekmar proprietary #9 trap).[2]

  • Desorption and Injection:

    • Rapidly heat the trap to desorb the analytes (e.g., 250°C for 0.5 - 4 minutes).[6]

    • The desorbed analytes are transferred by the carrier gas into the GC injection port for analysis.

2. GC/MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: Restek Rtx-624, 20 m x 0.18 mm x 1.0 µm, or similar 624-type capillary column.[2]

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial Temperature: 35°C, hold for 2 minutes.

      • Ramp: 16°C/minute to 220°C.

      • Hold: Hold at 220°C for 3 minutes.

    • Injector: Splitless mode.

  • Mass Spectrometer (MS):

    • Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[1][2]

    • Ions to Monitor for 1,2,3-Trichloropropane:

      • Quantification Ion: m/z 110.[2][6]

      • Confirmation Ions: m/z 75, 112.[2]

    • Ions to Monitor for 1,2,3-Trichloropropane-d5 (Internal Standard):

      • Quantification Ion: m/z 79.[7]

    • Transfer Line Temperature: ~280°C.

    • Ion Source Temperature: ~230°C.

3. Data Analysis and Quantification

  • Identify TCP by its retention time and the presence of the characteristic quantification and confirmation ions.

  • Quantify TCP using the isotopic dilution method, calculating the ratio of the native analyte response to the deuterated internal standard response against a calibration curve.

Protocol 2: Liquid-Liquid Extraction (LLE) GC/MS for 1,2,3-Trichloropropane in Water

This protocol is based on the California Department of Public Health (CDPH) method for trace-level analysis of TCP.[3]

1. Sample Preparation and Extraction

  • Sample Collection: Collect a 1 L water sample in an amber glass bottle.[3] Dechlorinate if necessary.

  • Internal Standard Spiking: Spike the 1 L sample with 1,2,3-trichloropropane-d5 (TCP-d5) internal standard.

  • Continuous Liquid-Liquid Extraction:

    • Transfer the sample to a continuous liquid-liquid extractor.

    • Add methylene (B1212753) chloride as the extraction solvent.

    • Extract the sample for approximately 16 hours (overnight).[3]

  • Drying and Concentration:

    • After extraction, isolate the methylene chloride extract.

    • Dry the extract using anhydrous sodium sulfate.

    • Concentrate the extract down to a final volume of 1 mL using a suitable concentration apparatus (e.g., Kuderna-Danish).

2. GC/MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: DB-VRX, 60 m x 0.25 mm x 1.4 µm, or equivalent.

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 10°C/minute to 150°C.

      • Ramp 2: 20°C/minute to 250°C, hold for 5 minutes.[3]

    • Injector: Splitless mode.

  • Mass Spectrometer (MS):

    • Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for quadrupole MS or Selected Ion Storage (SIS) for ion trap MS.[3]

    • Ions to Monitor: Same as in the P&T protocol (m/z 110, 75, 112 for native TCP; m/z 79 for TCP-d5).

    • MS Transfer Line Temperature: ~175°C.[3]

3. Data Analysis and Quantification

  • Identify and quantify TCP using the same procedure as described in the P&T protocol, based on retention time, ion ratios, and the isotopic dilution calibration.

Visualized Workflows

G Workflow for Purge and Trap (P&T) GC/MS Analysis of 1,2,3-Trichloropropane cluster_prep Sample Preparation cluster_pt Purge and Trap System cluster_gcms GC/MS Analysis cluster_data Data Processing Sample 40 mL Water Sample Spike Spike with TCP-d5 Internal Std. Sample->Spike Load Load 5-25 mL into Sparger Spike->Load Purge Purge with He (e.g., 11 min) Load->Purge Trap Adsorb on Analytical Trap Purge->Trap Desorb Thermally Desorb (e.g., 250°C) Trap->Desorb Inject Inject into GC Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantify using Isotopic Dilution Detect->Quantify

Caption: Workflow for P&T GC/MS Analysis.

G Workflow for Liquid-Liquid Extraction (LLE) GC/MS Analysis of 1,2,3-Trichloropropane cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_gcms GC/MS Analysis cluster_data Data Processing Sample 1 L Water Sample Spike Spike with TCP-d5 Internal Std. Sample->Spike Extract Continuous LLE with Methylene Chloride (~16h) Spike->Extract Dry Dry Extract (Sodium Sulfate) Extract->Dry Concentrate Concentrate to Final Volume of 1 mL Dry->Concentrate Inject Inject 1-2 µL into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM/SIS Mode) Separate->Detect Quantify Quantify using Isotopic Dilution Detect->Quantify

Caption: Workflow for LLE GC/MS Analysis.

References

Application Notes and Protocols for the Analysis of 1,1,2-Trichloropropane in Environmental Samples via Purge and Trap Concentration

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity: The following information primarily pertains to the analysis of 1,2,3-Trichloropropane (B165214) (TCP), a compound of significant environmental concern and for which extensive analytical methods have been developed. While the fundamental principles of purge and trap concentration are applicable to 1,1,2-Trichloropropane, specific analytical parameters such as retention times and mass spectral ions will differ. The methods described herein for 1,2,3-TCP can serve as a strong starting point for the development of a validated method for this compound.

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic chemical compound that has been used as an industrial solvent, a cleaning and degreasing agent, and in the production of other chemicals.[1][2][3] It is a persistent environmental contaminant, particularly in groundwater, and is classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][2] Due to its toxicity and persistence, there is a critical need for sensitive and reliable analytical methods to determine its concentration in environmental samples, often at the parts-per-trillion (ppt) level.[4]

Purge and trap concentration coupled with gas chromatography (GC) and often mass spectrometry (MS) is the premier technique for the analysis of volatile organic compounds (VOCs) like TCP in aqueous matrices.[5] This method allows for the preconcentration of the analyte from a large sample volume, thereby achieving the low detection limits required by regulatory bodies.[4][5] Several EPA methods, including 524.2, 524.3, and 8260, outline the procedures for the analysis of purgeable VOCs, including TCP.[4][6][7]

Principle of Purge and Trap Concentration

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 1,2,3-Trichloropropane using purge and trap concentration followed by GC/MS analysis.

PurgeAndTrapWorkflow Purge and Trap GC/MS Workflow for 1,2,3-Trichloropropane Analysis cluster_sample_prep Sample Preparation cluster_purge_trap Purge and Trap Concentration cluster_analysis GC/MS Analysis cluster_output Results Sample Aqueous Sample (e.g., Groundwater) Spike Spike with Internal Standard (e.g., TCP-d5) Sample->Spike Purge Purge with Inert Gas (e.g., Helium) Spike->Purge Trap Analytes Adsorbed onto Sorbent Trap Purge->Trap Desorb Thermal Desorption of Analytes Trap->Desorb GC_Separation Gas Chromatographic Separation Desorb->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Quantitation Quantitation of 1,2,3-Trichloropropane Data_Analysis->Quantitation

Caption: Workflow of 1,2,3-Trichloropropane analysis.

Quantitative Data Summary

The following table summarizes typical instrument parameters and performance data for the analysis of 1,2,3-Trichloropropane using purge and trap GC/MS, based on various application notes and EPA methods.

ParameterOI Analytical 4760 Eclipse[1]Teledyne Tekmar Stratum PTC[4]PerkinElmer Clarus SQ 8 GC/MS with Atomx P&T[7]
Sample Volume 10 mL or 25 mLNot Specified5 mL
Purge Gas Zero grade HeliumNot SpecifiedNot Specified
Purge Flow 40 mL/minNot SpecifiedStandby: 10 mL/min
Purge Time 11 minNot SpecifiedNot Specified
Purge Temperature 50°CNot Specified40°C
Trap Sorbent #10 trap (Tenax®/Silica gel/CMS)#9 trap#9 trap
Desorb Time 0.5 min (modified 8260C) or 4 min (modified 524.2)Not SpecifiedNot Specified
Desorb Temperature 190°CNot SpecifiedNot Specified
Bake Time 5 minNot Specified6.00 min
Bake Temperature 210°CNot Specified270°C
GC Column Not SpecifiedRestek Rtx-624, 20 m x 0.18 mm x 1.0 µmNot Specified
Detection Method GC/MS (Selective Ion Monitoring - SIM)GC/MS (SIM)GC/MS
Method Detection Limit (MDL) 4 ppt (B1677978) (study run)0.543 pptNot Specified
Calibration Range 5 ppt to 500 ppt2.5 ppt to 1000 pptNot Specified

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices in environmental laboratories and information from various sources.[1][4][7][11] It is essential to refer to the specific EPA method being followed (e.g., EPA 524.2, 8260C) and the instrument manufacturer's guidelines for detailed instructions.

1. Sample Collection and Preservation

  • Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa.

  • Ensure no headspace (air bubbles) is present in the vial.

  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.

  • Store samples at 4°C until analysis.[3]

  • The holding time for preserved samples is typically 14 days.[3]

2. Instrument Setup and Calibration

  • Set up the purge and trap system and GC/MS according to the manufacturer's instructions and the parameters outlined in the table above.

  • Perform a daily injection of Bromofluorobenzene (BFB) to verify the instrument's performance and meet the criteria specified in the relevant EPA method.[1]

  • Prepare a series of calibration standards containing 1,2,3-Trichloropropane at various concentrations (e.g., 5 ppt to 500 ppt).[1]

  • Spike all standards and samples with an internal standard (e.g., 1,2,3-Trichloropropane-d5) and surrogate standards.[1][11]

  • Analyze the calibration standards to generate a calibration curve. The linearity of the curve should be verified.

3. Sample Analysis

  • For each sample, transfer a precise volume (e.g., 5 mL or 10 mL) into the sparging vessel of the purge and trap system.

  • Initiate the automated purge and trap cycle.

  • Purge: An inert gas (helium) is bubbled through the sample at a controlled flow rate and temperature for a specified time (e.g., 11 minutes at 40 mL/min and 50°C).[1] The volatile 1,2,3-Trichloropropane is transferred from the water to the gas phase.

  • Trap: The purge gas carries the analyte to a sorbent trap (e.g., Tenax®/Silica gel/CMS) where it is adsorbed and concentrated.[1]

  • Desorb: The trap is rapidly heated (e.g., to 190°C), and the trapped 1,2,3-Trichloropropane is desorbed into the carrier gas stream of the gas chromatograph.[1]

  • GC Separation: The desorbed analytes are separated on a capillary column (e.g., Restek Rtx-624).[4]

  • MS Detection: The separated compounds are detected by a mass spectrometer, typically operated in the Selective Ion Monitoring (SIM) mode for enhanced sensitivity.[1][4][11] For 1,2,3-Trichloropropane, a common quantitation ion is m/z 110 to avoid interference from co-eluting compounds.[1]

4. Data Analysis and Quality Control

  • Identify 1,2,3-Trichloropropane in the sample chromatogram by its retention time and the presence of its characteristic mass ions.

  • Quantify the concentration of 1,2,3-Trichloropropane using the calibration curve and the response of the internal standard.

  • Analyze laboratory control samples, method blanks, and matrix spikes to ensure the quality and accuracy of the data.

Optimization and Considerations

  • Heated Purge: Purging at an elevated temperature (e.g., 40-50°C) can significantly increase the recovery of semi-volatile compounds like 1,2,3-Trichloropropane.[1][12]

  • Sample Volume: Increasing the sample purge volume can enhance sensitivity, but it's important to balance this with potential issues like increased water vapor transfer to the trap.[1]

  • Desorption Time: A shorter desorption time can be advantageous in minimizing the amount of water transferred to the GC system, which can improve long-term instrument performance.[1]

  • Selective Ion Monitoring (SIM): Using SIM mode on the mass spectrometer is crucial for achieving the low detection limits required for 1,2,3-Trichloropropane analysis.[1][4][11]

  • Interferences: Potential interferences from co-eluting compounds can occur. Proper chromatographic separation and selection of appropriate quantitation ions are essential to mitigate these interferences.[1][3]

By following these guidelines and protocols, researchers and scientists can effectively utilize purge and trap concentration for the sensitive and accurate determination of this compound (and more commonly, 1,2,3-Trichloropropane) in environmental samples.

References

Application Note & Protocol: Preconcentration of 1,1,2-Trichloropropane using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropane is a chlorinated hydrocarbon that may be present as a contaminant in environmental samples and is of interest in toxicological and pharmaceutical research. Accurate quantification of this volatile organic compound (VOC) often requires a preconcentration step to achieve the necessary low detection limits. Solid-Phase Extraction (SPE) is a robust and efficient technique for the preconcentration of this compound from aqueous matrices prior to chromatographic analysis.

This document provides a detailed protocol for the preconcentration of this compound using SPE, based on established methods for the closely related isomer, 1,2,3-Trichloropropane (B165214). Due to the similar physical and chemical properties of these isomers, the described methodology is expected to be highly effective for this compound. However, it is crucial to perform method validation to confirm performance for this specific analyte.

Principle of the Method

This method utilizes reversed-phase SPE, where the nonpolar this compound in an aqueous sample is adsorbed onto a solid sorbent. Interferences that are more polar are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and removes matrix components that could interfere with subsequent analysis by Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).

Experimental Data

ParameterValue
Sample Volume500 mL
SorbentActivated Carbon or Carbon Molecular Sieve
Elution SolventDichloromethane (B109758)
Analytical MethodGC-MS
Method Detection Limit (MDL)0.11 ng/L
Accuracy95-103%
Reporting Limit0.30 ng/L

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (500 mL) Dechlorination Dechlorination & Preservation Sample->Dechlorination Spiking Spike with Internal Standard Dechlorination->Spiking Conditioning 1. Sorbent Conditioning Loading 2. Sample Loading Spiking->Loading Conditioning->Loading Washing 3. Interference Wash Loading->Washing Drying 4. Sorbent Drying Washing->Drying Elution 5. Analyte Elution Drying->Elution Concentration Solvent Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound preconcentration.

Detailed Experimental Protocol

This protocol is adapted from a method developed for 1,2,3-Trichloropropane and should be validated for this compound.[1]

1. Materials and Reagents

  • SPE Cartridges: Activated Carbon or Carbon Molecular Sieve cartridges.

  • This compound standard: Purity >98%.

  • Internal Standard: 1,2,3-Trichloropropane-d5 or other suitable labeled compound.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Reagent-grade water (HPLC grade or equivalent).

  • Reagents: Sodium sulfite (B76179) or ascorbic acid (for dechlorination), Biocide (e.g., sodium azide), Diethylene glycol.

  • Glassware: 500 mL amber glass bottles, graduated cylinders, conical centrifuge tubes.

  • Equipment: SPE manifold, nitrogen evaporator, vortex mixer, gas chromatograph with mass spectrometer (GC-MS).

2. Sample Collection and Preservation

  • Collect water samples in 500 mL amber glass bottles.

  • If the sample contains residual chlorine, add a dechlorinating agent such as sodium sulfite or ascorbic acid.[1]

  • Preserve the sample with a biocide to prevent microbial degradation.[1]

  • Store samples at 4°C and protect from light until extraction.

3. SPE Procedure

The following steps outline the solid-phase extraction process.

SPE_Protocol_Steps start Start step1 Condition Cartridge (e.g., with Dichloromethane then Methanol then Water) start->step1 Step 1 step2 Load Sample (Pass 500 mL of water sample through the cartridge) step1->step2 Step 2 step3 Wash Cartridge (To remove polar impurities, e.g., with reagent water) step2->step3 Step 3 step4 Dry Sorbent (Draw air or nitrogen through the cartridge) step3->step4 Step 4 step5 Elute Analyte (Using a small volume of Dichloromethane) step4->step5 Step 5 end Proceed to Analysis step5->end

Caption: Key steps in the solid-phase extraction protocol.

  • Sorbent Conditioning:

    • Place the SPE cartridge on the manifold.

    • Wash the cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol.

    • Equilibrate the cartridge by passing 10 mL of reagent-grade water. Do not allow the sorbent to go dry before sample loading.

  • Sample Loading:

    • Spike the 500 mL water sample with an appropriate amount of the internal standard solution.

    • Load the entire 500 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Interference Wash:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent-grade water to remove any remaining polar impurities.

  • Sorbent Drying:

    • Dry the sorbent bed thoroughly by drawing air or nitrogen through the cartridge for 10-20 minutes. This step is critical for ensuring efficient elution.

  • Analyte Elution:

    • Place a collection vial or tube under the cartridge outlet.

    • Elute the retained this compound with a small volume of dichloromethane (e.g., 2 x 1 mL). Allow the solvent to soak the sorbent for a few minutes before applying vacuum or pressure to collect the eluate.

4. Eluate Processing and Analysis

  • Concentration:

    • Add a small amount of a high-boiling "keeper" solvent like diethylene glycol to the eluate.[1]

    • Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Reconstitution (if necessary):

    • For some analytical techniques, the concentrated eluate may be reconstituted in a different solvent. For the cited method, the remaining diethylene glycol with the trapped analytes is dispersed in 5 mL of water for Purge and Trap GC-MS analysis.[1]

  • GC-MS Analysis:

    • Analyze the final extract using a validated GC-MS method for the quantification of this compound.

Method Validation Considerations

As this protocol is adapted from a method for a related isomer, it is imperative to conduct a thorough method validation for this compound. Key validation parameters to assess include:

  • Specificity and Selectivity: Ensure the method can differentiate this compound from other isomers and potential interferences.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate the recovery and repeatability of the method by analyzing spiked samples at various concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the experimental parameters.

Conclusion

Solid-phase extraction is a highly effective technique for the preconcentration of this compound from aqueous samples, enabling low-level detection and accurate quantification. The protocol provided, based on established methods for similar compounds, offers a solid foundation for researchers. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, reliable data.

References

Laboratory protocols for handling and disposal of 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropane (CAS No. 598-77-6) is a chlorinated hydrocarbon used as a solvent and in chemical synthesis.[1] Due to its potential health and environmental hazards, stringent laboratory protocols for its handling and disposal are imperative. These application notes provide detailed procedures to ensure the safety of laboratory personnel and compliance with regulations. This compound is recognized as a potential carcinogen and can cause irritation to the eyes, skin, and respiratory tract upon exposure.[1][2]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 598-77-6[1][3]
Molecular Formula C3H5Cl3[1][4]
Molecular Weight 147.43 g/mol [1][5]
Appearance Colorless to almost colorless clear liquid[1]
Odor Sweet odor[1]
Boiling Point 314 °F (157 °C)[6]
Melting Point 6 °F (-14 °C)[6]
Flash Point 160 °F (71 °C)[6][7]
Vapor Pressure 3 mmHg[6]
Vapor Density 5.08[6]
Specific Gravity 1.39[6]
Solubility Insoluble in water; soluble in organic solvents[1]
Toxicity and Exposure Limits
ParameterValueIssuing OrganizationReference
OSHA PEL (8-hour TWA) 50 ppm (300 mg/m³)OSHA[2][8]
NIOSH REL (10-hour TWA) 10 ppm (60 mg/m³)NIOSH[2][8][9]
ACGIH TLV (8-hour TWA) 10 ppm (60 mg/m³)ACGIH[2][8]
NIOSH IDLH 100 ppmNIOSH[2]
Carcinogenicity Classified as "likely to be carcinogenic to humans"EPA[2]
Carcinogenicity Group A3: Confirmed animal carcinogen with unknown relevance to humansACGIH[2]
Carcinogenicity Potential occupational carcinogenNIOSH[2]

Experimental Protocols

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[11]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).[12]

    • Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or coveralls are recommended.[11]

  • Handling Procedures :

    • Avoid inhalation of vapors and contact with skin and eyes.[1][13]

    • Use only non-sparking tools to prevent ignition sources.[7]

    • Keep containers tightly closed when not in use.[7][10]

    • Take precautionary measures against static discharge.[7][11]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][10]

    • Keep containers tightly closed.[10]

    • Store away from incompatible materials such as strong bases, metals, and finely powdered metals.[10]

Spill Cleanup Protocol

This protocol is for minor spills (less than 50 mL) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.[14]

  • Immediate Actions :

    • Alert personnel in the immediate area of the spill.

    • If the spilled material is flammable, remove all ignition sources.[10]

    • Ensure adequate ventilation, but avoid actions that could spread the vapor.[12]

  • Containment and Cleanup :

    • Don the appropriate PPE as described in the handling protocol.

    • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[10][12] Do not use paper towels as they can increase evaporation.[12]

    • Work from the outside of the spill inwards to prevent spreading.[15]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[10]

  • Decontamination :

    • Wash the spill area with soap and water.[15]

    • Place all contaminated cleaning materials and PPE into the hazardous waste container.

  • Reporting : Report the spill to the laboratory supervisor or safety officer.

Waste Disposal Protocol
  • Waste Collection :

    • Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated, properly labeled, and sealed hazardous waste container.[7]

    • Do not mix with other incompatible waste streams.

  • Waste Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • Keep the container closed and away from sources of ignition.[10]

  • Disposal :

    • Dispose of the hazardous waste through the institution's designated hazardous waste management program.[7][11]

    • All disposal methods must comply with local, state, and federal regulations. This compound is identified as a hazardous waste, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[16]

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal A Assess Risks & Review SDS B Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Transport Chemical to Fume Hood C->D E Perform Experiment D->E F Keep Container Closed When Not in Use E->F J Collect Waste in Labeled Container E->J G Clean Work Area F->G H Store Chemical in Designated Area G->H I Remove and Dispose of PPE Properly H->I K Store Waste in Secure Area J->K L Arrange for Hazardous Waste Pickup K->L

Caption: Workflow for Safe Handling of this compound.

Spill_Response_Workflow cluster_minor_spill Minor Spill Response Start Spill Occurs AssessSpill Assess Spill Size Start->AssessSpill MinorSpill Minor Spill (<50mL)? AssessSpill->MinorSpill MajorSpill Major Spill MinorSpill->MajorSpill No AlertPersonnel Alert Others in Area MinorSpill->AlertPersonnel Yes Evacuate Evacuate Area & Call Emergency Response MajorSpill->Evacuate DonPPE Don Appropriate PPE AlertPersonnel->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Decision-Making for this compound Spill Response.

References

Application of 1,1,2-Trichloropropane in Polymer Chemistry: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document addresses the reported applications of 1,1,2-trichloropropane in the field of polymer chemistry. Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is a significant lack of specific, documented applications for this compound in polymer synthesis and modification.

While its isomer, 1,2,3-trichloropropane, has established roles, this compound is primarily characterized as a solvent and an intermediate in general chemical synthesis, with no detailed protocols or quantitative data available for its direct use in polymerization processes.[1]

General Properties and Availability

This compound is a chlorinated hydrocarbon with the chemical formula C₃H₅Cl₃. It is a colorless liquid with a sweet odor and is soluble in organic solvents but insoluble in water.[1] It is commercially available from various chemical suppliers for research and industrial purposes.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number598-77-6
Molecular FormulaC₃H₅Cl₃
Molecular Weight147.42 g/mol
AppearanceColorless liquid
OdorSweet

Source:[1][3]

Explored and Potential Roles in Polymer Chemistry

Despite the absence of specific application notes, the chemical structure of this compound suggests potential, albeit unproven, roles in polymer chemistry that are common for halogenated organic compounds.

Potential as a Chain Transfer Agent

In radical polymerization, halogenated compounds can act as chain transfer agents to control the molecular weight of the resulting polymer.[5][6] The presence of chlorine atoms in this compound could theoretically allow it to participate in chain transfer reactions. However, no studies quantifying its chain transfer constant or detailing its use for this purpose have been identified.

Solvent in Polymerization Reactions

Given its properties as a solvent for organic compounds, this compound could potentially be used as a solvent in certain polymerization reactions.[1] The choice of solvent is critical in polymer synthesis, affecting reaction kinetics and polymer properties. A patent for the polymerization of tetrafluoroethylene (B6358150) mentions the use of a structurally similar solvent, 1,1,2-trichloro-1,2,2-trifluoroethane, suggesting that chlorinated alkanes can be employed in specific polymerization systems.[7] However, no specific examples or protocols for using this compound as a polymerization solvent are available.

Isomer Comparison: 1,2,3-Trichloropropane

In contrast to the lack of data for the 1,1,2-isomer, 1,2,3-trichloropropane has documented applications in polymer chemistry. It is used as a crosslinking agent for polysulfide polymers and sealants and as an intermediate in the production of other chemicals like hexafluoropropylene, which can be used in polymer synthesis.[8] This distinction is crucial for researchers to avoid confusion between the two isomers.

Logical Relationship: Investigating a Potential Role

For a researcher interested in exploring the use of this compound as a chain transfer agent, a logical experimental workflow would be required.

G cluster_0 Preliminary Investigation cluster_1 Experimental Execution cluster_2 Analysis and Characterization cluster_3 Conclusion A Select Model Monomer (e.g., Styrene, Methyl Methacrylate) B Choose Radical Initiator (e.g., AIBN, BPO) A->B C Define Polymerization Conditions (Temperature, Time, Solvent) B->C D Conduct Control Polymerization (Without this compound) C->D E Conduct Polymerizations with Varying Concentrations of this compound C->E F Determine Polymer Yield D->F E->F G Measure Molecular Weight (Mn, Mw) and Polydispersity (PDI) via GPC F->G H Analyze Polymer Structure (e.g., NMR for end-group analysis) G->H I Calculate Chain Transfer Constant (Cs) G->I J Assess Efficacy as a Chain Transfer Agent I->J

Caption: Workflow for evaluating this compound as a chain transfer agent.

Conclusion

Based on a thorough review of the current scientific and patent literature, there are no specific, detailed applications of this compound in polymer chemistry. Its role is generally confined to that of a solvent and a chemical intermediate in non-polymeric synthesis. Researchers should be cautious not to confuse its properties and applications with those of its isomer, 1,2,3-trichloropropane, which has established uses in the polymer industry. Further research would be required to explore and quantify any potential roles of this compound in polymerization processes.

References

Application Notes and Protocols for the Remediation of 1,1,2-Trichloropropane in Soil and Groundwater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and environmental professionals.

These application notes provide an overview and detailed protocols for common and emerging techniques used in the remediation of soil and groundwater contaminated with 1,1,2-Trichloropropane (TCP). TCP is a persistent and toxic chlorinated hydrocarbon, and its removal from the environment is a significant challenge.[1] This document outlines methodologies for abiotic reduction, in-situ chemical oxidation (ISCO), bioremediation, and physical adsorption, along with analytical procedures for monitoring TCP concentrations.

Abiotic Reduction using Zero-Valent Zinc (ZVZ)

Abiotic reduction with zero-valent metals is a promising in-situ remediation strategy. Zero-valent zinc (ZVZ) has been shown to be a more potent reductant for TCP compared to zero-valent iron (ZVI), leading to faster degradation rates and fewer chlorinated byproducts.[1][2][3][4] Bench and field-scale studies have demonstrated that granular ZVZ is an effective reductant for TCP in groundwater.[2]

ParameterValueConditionsReference
Observed Rate Constant (k_obs) Varies with pH (U-shaped trend)Deionized water, room temperature[5]
pH of Minimum Reactivity 8 - 10Deionized water[5]
Degradation Products Propene (major), 3-chloro-1-propene (trace intermediate)Bench-scale studies[1]

This protocol is adapted from the methodology described by Salter-Blanc et al. (2011).[5][6]

Materials:

  • 160 mL serum vials with Hycar septa and aluminum crimp caps

  • Zero-valent zinc (ZVZ) powder (e.g., Zinc Dust 64, Horsehead Corporation)[5][6]

  • This compound (TCP), >98% purity

  • Deionized (DI) water

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Hexane (B92381) (for extraction)

  • Gas chromatograph with an electron capture detector (GC-ECD)

  • End-over-end rotator

Procedure:

  • Place 20 g of ZVZ into a 160 mL serum vial.

  • Add 80 mL of DI water or groundwater to be tested.

  • Seal the vial with a Hycar septum and aluminum crimp cap.

  • Place the vials on an end-over-end rotator at ~9 rpm for 20-28 hours to allow the ZVZ and solution to pre-equilibrate.[6]

  • After pre-equilibration, spike the vials with a stock solution of TCP to achieve the desired initial concentration.

  • Return the vials to the rotator and collect samples at predetermined time intervals.

  • For sampling, withdraw a 1 mL aliquot of the aqueous phase using a syringe.

  • Analyze the TCP concentration. This can be done via headspace analysis of the 1 mL aliquot in a 20 mL headspace vial or by direct injection of a 1:1 hexane extraction of the aliquot.[5][6]

  • Determine TCP concentrations by comparing with a calibration curve.[5][6]

  • At the end of the experiment, measure the final pH of the solution.

ZVZ_Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Add 20g ZVZ to 160mL serum vial prep2 Add 80mL DI water/groundwater prep1->prep2 prep3 Seal vial prep2->prep3 react1 Pre-equilibrate on rotator (20-28h) prep3->react1 react2 Spike with TCP react1->react2 react3 Rotate and collect samples over time react2->react3 analysis1 Extract TCP from aliquot (e.g., hexane) react3->analysis1 analysis2 Analyze by GC-ECD analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3

Caption: Workflow for ZVZ batch reactor experiment.

In-Situ Chemical Oxidation (ISCO)

ISCO involves the introduction of chemical oxidants into the subsurface to destroy contaminants. For TCP, stronger oxidants are required as it is resistant to oxidation by milder agents like permanganate.[3][4] Activated persulfate and Fenton's reagent are two effective ISCO treatments.

Persulfate (S₂O₈²⁻) can be activated by heat, alkali, or transition metals (like Fe²⁺) to generate sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals (•OH), which are powerful oxidizing agents.[7]

ParameterValueConditionsReference
TCP Removal Efficiency (Lab) 61.4% in 24h280.64 mg/L initial TCP, Fe(II)-activated persulfate[8]
TCP Removal Efficiency (Field) 30% - 45%In-situ injection, high initial TCP concentration[8]
Effect of Persulfate Concentration 450% increase in degradation rateWhen increasing persulfate from 10 mM to 50 mM (unactivated)[7]
Effect of Temperature 500% increase in degradation rateWhen increasing temperature from 25°C to 45°C (unactivated)[7]
Intermediate Products Propanone, chloromethane, 1,2-dichloroethaneField test with Fe(II)-activated persulfate[8]

This protocol is based on the principles described in the field study by Li et al. (2019).[8]

Materials:

  • Sodium persulfate (Na₂S₂O₈)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Citric acid (as a chelating agent)

  • Contaminated groundwater or synthetic groundwater spiked with TCP

  • Reaction vessels (e.g., glass vials with Teflon-lined caps)

  • Shaker or stirrer

  • pH meter

  • Analytical instrumentation for TCP and its degradation products (e.g., GC-MS)

Procedure:

  • Prepare a stock solution of the oxidant mixture. For example, dissolve sodium persulfate, ferrous sulfate, and citric acid in DI water to achieve the desired molar ratios.

  • In a reaction vessel, add a known volume of TCP-contaminated water.

  • Add the oxidant mixture to the reaction vessel to initiate the reaction.

  • Seal the vessel and place it on a shaker or use a stirrer to ensure complete mixing.

  • Monitor the reaction by taking samples at different time points.

  • Quench the reaction in the samples immediately to stop the oxidation process. This can be done by adding a reducing agent like sodium thiosulfate.

  • Extract the samples and analyze for TCP and potential degradation products using GC-MS.

  • Monitor pH and oxidation-reduction potential (ORP) of the solution over time.

Fenton's reagent is a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), which generates highly reactive hydroxyl radicals.

Iron CatalystDegradation ProductsReference
Fe²⁺ / Fe³⁺ 1,3-dichloroacetone, 2,3-dichloro-1-propene[9]
Fe⁰ Isopropanol, propionaldehyde[9]

This protocol is based on the study by Khan et al. (2009) and general Fenton oxidation procedures.[9][10]

Materials:

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • TCP-contaminated water

  • Sulfuric acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment

  • Beakers or flasks

  • Magnetic stirrer

  • Analytical instrumentation (GC-MS)

Procedure:

  • Place a known volume of TCP-contaminated water in a beaker.

  • Adjust the pH of the solution to ~3 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Add the iron catalyst (FeSO₄·7H₂O) to the solution and stir until it dissolves.

  • Slowly add the hydrogen peroxide solution to the beaker while continuously stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 60 minutes).

  • Stop the reaction by raising the pH to >7 with NaOH, which causes the iron to precipitate out.

  • Allow the precipitate to settle, then collect a sample from the supernatant.

  • Analyze the sample for the remaining TCP concentration and degradation byproducts.

ISCO_Pathway cluster_persulfate Activated Persulfate cluster_fenton Fenton's Reagent TCP This compound Intermediates_S Propanone, Chloromethane, etc. TCP->Intermediates_S Intermediates_F Dichloroacetone, Dichloropropene, etc. TCP->Intermediates_F Persulfate S₂O₈²⁻ + Activator (Fe²⁺, Heat) Radicals_S SO₄⁻• / •OH Persulfate->Radicals_S Radicals_S->TCP Oxidation Products_S CO₂, H₂O, Cl⁻ Intermediates_S->Products_S Fenton H₂O₂ + Fe²⁺ Radicals_F •OH Fenton->Radicals_F Radicals_F->TCP Oxidation Products_F CO₂, H₂O, Cl⁻ Intermediates_F->Products_F

Caption: Oxidative degradation pathways for TCP.

Bioremediation

Bioremediation utilizes microorganisms to break down contaminants. For TCP, anaerobic reductive dechlorination by specific bacteria like Dehalogenimonas is a key pathway.[11][12]

CompoundInitial ConcentrationOutcomeReference
1,2-Dichloroethane up to 8.7 mMDechlorinated[11]
1,2-Dichloropropane up to 4.0 mMDechlorinated to propene[11]
1,1,2-Trichloroethane (B165190) up to 3.5 mMDechlorinated[11]

This protocol is adapted from methodologies for cultivating organohalide-respiring bacteria.[11][13]

Materials:

  • Anaerobic serum bottles

  • Defined mineral medium (specific for Dehalogenimonas)

  • Electron donor (e.g., hydrogen, formate, lactate, pyruvate)[12][13]

  • Electron acceptor (TCP)

  • Inoculum (e.g., Dehalogenimonas culture or enriched consortium)

  • Anaerobic chamber or glove box

  • Gas chromatograph for analyzing TCP and daughter products (e.g., ethene, propene)

Procedure:

  • Prepare the mineral medium and dispense it into serum bottles inside an anaerobic chamber.

  • Seal the bottles with butyl rubber stoppers and aluminum crimp caps.

  • Remove the bottles from the chamber and replace the headspace with a specific gas mixture (e.g., H₂/N₂).[11]

  • Add the electron donor and TCP to the desired concentrations.

  • Inoculate the bottles with the microbial culture.

  • Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).

  • Monitor the degradation of TCP and the formation of daughter products over time by analyzing headspace or liquid samples via GC.

Bioremediation_Logic TCP 1,1,2-TCP Dehalogenimonas Dehalogenimonas spp. TCP->Dehalogenimonas Electron Acceptor Products Less Chlorinated Products (e.g., Dichloropropanes, Propene) Dehalogenimonas->Products Reductive Dechlorination ElectronDonor Electron Donor (H₂, Formate, etc.) ElectronDonor->Dehalogenimonas Energy Source

Caption: Key components of TCP bioremediation.

Physical Remediation Methods

GAC is a widely used technology for removing organic contaminants from water.[14] It is effective for TCP, but its adsorption capacity is moderate, which can impact cost and operational frequency.[2]

Carbon TypeMax Adsorption Capacity (q_m)ConditionsReference
Coconut shell-based GAC ~458 mg/g30°C[15]
Filtrasorb 400 (F400) Projected operation time: 3.0-3.5 yearsFull-scale system projection for 5 ng/L breakthrough[16]

RSSCTs are used to predict the performance of full-scale GAC adsorbers. This protocol is based on the study by Speth and Crittenden, as applied in various studies.[16][17]

Materials:

  • Small-diameter glass column

  • Granular activated carbon (to be tested)

  • Sieves for grinding and sizing GAC particles

  • Peristaltic pump

  • TCP-spiked water

  • Automated sample collector

  • Analytical instrumentation for TCP

Procedure:

  • Grind and sieve the GAC to a specific particle size range (e.g., 100x140 mesh).[16]

  • Pack the GAC into the column to a specified bed depth.[16]

  • Backwash the column to remove fines and entrapped air.[16]

  • Pump the TCP-spiked water through the column at a constant flow rate to achieve a target empty bed contact time (EBCT).

  • Collect effluent samples at regular intervals using an automated collector.

  • Analyze the samples to determine the TCP concentration.

  • Plot the ratio of effluent to influent concentration (C/C₀) versus the volume of water treated or time to generate a breakthrough curve.

  • Use the breakthrough data and scaling equations to predict the performance of a full-scale GAC system.

SVE is a remediation technology for unsaturated soils that involves extracting volatile contaminants from the subsurface by applying a vacuum.[18] While applicable to TCP, its moderate volatility may make SVE less effective compared to more volatile compounds.[1]

  • Site Characterization: Determine the extent of TCP contamination in the vadose zone, soil type, and air permeability.

  • Pilot Test: Install a small-scale SVE system to determine key design parameters like the radius of influence of the extraction wells and sustainable flow rates.

  • System Design and Installation: Based on the pilot test, design and install a full-scale system of extraction wells, piping, a vacuum blower, and an off-gas treatment system (e.g., vapor-phase GAC).[18]

  • Operation and Monitoring: Operate the SVE system and monitor the mass removal rate of TCP from the off-gas. Periodically collect soil gas and soil samples to evaluate the progress of the remediation.

Analytical Protocols for this compound

Accurate quantification of TCP in environmental samples is crucial for remediation studies. Several EPA methods are available.

MethodMatrixInstrumentationKey FeatureReference
EPA 504.1 Groundwater, Drinking WaterMicroextraction, GC-ECDGood for trace levels[2][19]
EPA 524.2 / 524.3 WaterPurge and Trap, GC-MSWidely used for volatile organics[2][19][20]
EPA 551.1 WaterLiquid-Liquid Extraction, GC-ECDFor disinfection byproducts and solvents[2][19]
EPA 8260B / 8260C Solid Waste, WaterPurge and Trap, GC-MSStandard method for volatile organics in various matrices[2][20]
  • A known volume of the water sample (or a soil sample mixed with water) is placed in a purging vessel.

  • An internal standard is added.

  • The sample is purged with an inert gas (e.g., helium), which transfers the volatile TCP from the aqueous phase to the vapor phase.

  • The vapor is passed through a sorbent trap, where the TCP is adsorbed.

  • After purging is complete, the trap is heated, and the TCP is desorbed into a gas chromatograph.

  • The TCP is separated from other compounds on a capillary column and detected by a mass spectrometer.

  • Quantification is based on the comparison of the response of the analyte to the internal standard.

References

Application Note: Accurate Quantification of 1,2,3-Trichloropropane in Environmental Samples Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Trichloropropane (B165214) (TCP) is a synthetic chlorinated hydrocarbon of significant environmental concern due to its persistence in groundwater and its classification as a likely human carcinogen.[1][2] Accurate and sensitive quantification of TCP at trace levels is crucial for monitoring, risk assessment, and remediation efforts. Isotope dilution mass spectrometry (IDMS) is a highly specific and accurate analytical technique for the quantification of organic contaminants, including TCP. This method involves the addition of a known amount of a stable isotopically labeled analog of the target analyte (e.g., 1,2,3-Trichloropropane-d5) to the sample at the beginning of the analytical process. This internal standard behaves identically to the native analyte throughout extraction, concentration, and analysis, correcting for any sample loss and matrix effects, thereby ensuring high accuracy and precision.

This application note provides detailed protocols for the quantification of 1,2,3-TCP in water samples using isotope dilution followed by Gas Chromatography-Mass Spectrometry (GC/MS). The methodologies described are based on established environmental protection agency (EPA) methods and scientific literature.[2][3][4]

Analytical Approaches

Several analytical methods are available for the determination of 1,2,3-TCP in water, often employing a combination of sample preparation and instrumental analysis techniques. The choice of method can depend on the required detection limits and the sample matrix.

  • Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS): This is a common technique for volatile organic compounds (VOCs) like TCP in water.[1][3] The volatile compounds are purged from the water sample with an inert gas and trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC/MS system.

  • Liquid-Liquid Extraction Gas Chromatography/Mass Spectrometry (LLE-GC/MS): This method involves extracting the TCP from the water sample using an immiscible organic solvent.[2][4] The solvent extract is then concentrated and injected into the GC/MS.

  • Solid Phase Extraction coupled to Purge and Trap GC/MS (SPE-P&T-GC/MS): This approach combines solid phase extraction to pre-concentrate the analyte from a larger sample volume with the sensitivity of P&T-GC/MS, achieving very low detection limits.[5]

Quantitative Data Summary

The following tables summarize the performance data for various isotope dilution methods for 1,2,3-TCP quantification.

Table 1: Method Detection Limits (MDL) and Reporting Limits (RL) for 1,2,3-TCP

MethodMDL (ng/L)RL (ng/L)MatrixReference
P&T-GC/MS (Method DWRL_123TCP)Complies with MCL of 5 ppt≤ 5Drinking Water, Surface Water, Groundwater[3]
P&T-GC/MS (USEPA Method 524.3)0.543-Drinking Water[6]
SPE-P&T-GC/MS0.110.30Groundwater[5]
LLE-GC/MS< 1.75.0Water[4]
P&T-GC/MS (Calscience)0.8115Water[7]

Table 2: Recovery and Precision Data for 1,2,3-TCP Analysis

MethodFortified Concentration (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LLE-GC/MS20 - 5080 - 120≤ 20[4]
SPE-P&T-GC/MSsub-ppt levels95 - 103-[5]

Experimental Protocols

Protocol 1: Isotope Dilution P&T-GC/MS for 1,2,3-TCP in Water

This protocol is a generalized procedure based on methods like EPA 524.3 and DWRL_123TCP.[3][6]

1. Materials and Reagents

  • 1,2,3-Trichloropropane (native standard)

  • 1,2,3-Trichloropropane-d5 (isotopically labeled internal standard, ISTD)[3][4]

  • Methanol (B129727) (Purge and Trap grade)

  • Reagent Water (free from interferences)

  • Sample Vials (40 mL, with Teflon-lined septa)

  • Microsyringes

  • Purge and Trap Concentrator

  • Gas Chromatograph/Mass Spectrometer (GC/MS)

2. Standard Preparation

  • Primary Stock Standard (Native): Prepare a stock solution of 1,2,3-TCP in methanol (e.g., 100 mg/L).[3]

  • Internal Standard (ISTD) Stock Solution: Prepare a stock solution of 1,2,3-TCP-d5 in methanol (e.g., 1 mg/mL).[3]

  • Working Standards: Prepare a series of calibration standards by diluting the primary stock standard in reagent water. A typical calibration range is from 5.0 to 500 ng/L.[8]

  • Internal Standard Spiking Solution: Prepare a dilution of the ISTD stock solution in methanol to a concentration suitable for spiking all samples and standards (e.g., 200 µg/L).[3]

3. Sample Collection and Preservation

  • Collect water samples in 40 mL vials.

  • If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).

  • Preserve samples by adding hydrochloric acid (HCl) and store at 4°C until analysis.[7] Samples should be analyzed within 14 days.[4]

4. Sample Preparation and Analysis

  • Allow samples and standards to come to room temperature.

  • Spike a known volume of each sample, blank, and calibration standard with a precise amount of the internal standard spiking solution.

  • Place the vials in the autosampler of the purge and trap system.

  • The P&T system will purge the volatile compounds from the water sample onto a trap.

  • The trap is then rapidly heated, and the desorbed analytes are transferred to the GC/MS for separation and detection.

  • The GC/MS should be operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.[1][6] The quantification ion for TCP is typically m/z 110, with confirming ions at m/z 112 and 75.[6]

5. Data Analysis

  • Identify and integrate the chromatographic peaks for both the native 1,2,3-TCP and the 1,2,3-TCP-d5 internal standard.

  • Calculate the response factor (RF) for each calibration standard using the following equation:

    • RF = (Area of native analyte / Area of ISTD) * (Concentration of ISTD / Concentration of native analyte)

  • Generate a calibration curve by plotting the area ratio (Area of native analyte / Area of ISTD) against the concentration ratio (Concentration of native analyte / Concentration of ISTD).

  • Quantify the concentration of 1,2,3-TCP in the samples by using the generated calibration curve and the known concentration of the added internal standard.

Protocol 2: Isotope Dilution LLE-GC/MS for 1,2,3-TCP in Water

This protocol is a generalized procedure based on continuous liquid-liquid extraction methods.[4]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Methylene (B1212753) chloride (DCM, extraction solvent)

  • Sodium sulfate (B86663) (anhydrous, for drying)

  • Continuous Liquid-Liquid Extractor

  • Concentrator (e.g., Kuderna-Danish)

2. Standard and Sample Preparation

  • Standard preparation is similar to Protocol 1, but the final standards are prepared in methylene chloride.[4]

  • Spike a 1 L water sample with the 1,2,3-TCP-d5 internal standard.

3. Extraction and Concentration

  • Extract the spiked water sample with methylene chloride for approximately 16 hours using a continuous liquid-liquid extractor.[4]

  • After extraction, pass the methylene chloride extract through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a final volume of 1 mL.[4]

4. GC/MS Analysis and Data Analysis

  • Inject an aliquot of the concentrated extract into the GC/MS.

  • GC/MS conditions and data analysis are similar to Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (e.g., 40 mL) Spike Spike with 1,2,3-TCP-d5 Internal Standard Sample->Spike PT Purge & Trap Concentration Spike->PT Spiked Sample Standards Calibration Standards & Blanks Standards->Spike GCMS GC/MS Analysis (SIM Mode) PT->GCMS Desorbed Analytes Integration Peak Integration (Native & ISTD) GCMS->Integration Chromatographic Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 1,2,3-TCP Calibration->Quantification

Caption: Workflow for P&T-GC/MS Isotope Dilution Analysis.

lle_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis & Data Processing Sample 1 L Water Sample Spike Spike with 1,2,3-TCP-d5 Sample->Spike LLE Continuous Liquid-Liquid Extraction (DCM) Spike->LLE Spiked Sample Dry Dry Extract (Sodium Sulfate) LLE->Dry DCM Extract Concentrate Concentrate to 1 mL Dry->Concentrate GCMS GC/MS Analysis Concentrate->GCMS Concentrated Extract Quant Quantification GCMS->Quant Data

References

Application Note: Accurate Quantification of 1,1,2-Trichloropropane in Water Samples Using Certified Reference Materials and Purge and Trap GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,2-Trichloropropane (CAS No. 598-77-6) is a chlorinated hydrocarbon that may be present as an industrial solvent or chemical intermediate.[1] Its potential environmental and health impacts necessitate accurate and reliable analytical methods for its detection and quantification in various matrices, particularly in water.[1] This application note provides a detailed protocol for the analysis of this compound in water samples using a Certified Reference Material (CRM) with the Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) technique. The use of CRMs is fundamental for ensuring the traceability, accuracy, and comparability of analytical results. This method is adapted from established EPA methodologies for volatile organic compounds (VOCs), such as EPA Method 524.2, and is tailored for the specific analysis of this compound.[2][3]

Certified Reference Materials

The foundation of accurate quantification in chemical analysis is the use of high-quality, certified reference materials. For the analysis of this compound, a CRM provides a known concentration and purity, which is essential for instrument calibration and method validation.

Table 1: Certified Reference Material for this compound Analysis

ParameterDescription
Analyte This compound
CAS Number 598-77-6[4]
Product Example AccuStandard S-1321B[4]
Class Certified Reference Material (CRM)[4]
Matrix Methanol[4]
Concentration 200 µg/mL[4]
Storage Ambient (>5 °C)[4]

Analytical Methodology

The recommended method for the analysis of this compound in water is Purge and Trap concentration followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis.

Principle: Volatile organic compounds, including this compound, are purged from a water sample by bubbling an inert gas through it. The purged compounds are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes onto the gas chromatograph for separation and detection by a mass spectrometer.

Experimental Protocols

1. Reagents and Standards Preparation

  • Reagent Water: All water used for reagent and standard preparation should be free of interfering contaminants.

  • Methanol (B129727): Purge and trap grade.

  • This compound Stock Standard (200 µg/mL): Use a commercially available CRM such as AccuStandard S-1321B.[4]

  • Primary Dilution Standard (e.g., 10 µg/mL):

    • Allow the CRM ampule to come to room temperature.

    • In a 10 mL volumetric flask, add approximately 9 mL of methanol.

    • Add 0.5 mL of the 200 µg/mL CRM stock standard to the flask.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Aqueous Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the primary dilution standard into reagent water. A typical calibration range may be from 0.5 µg/L to 50 µg/L.

    • For example, to prepare a 1 µg/L standard in a 5 mL sample volume, add 0.5 µL of the 10 µg/mL primary dilution standard to 5 mL of reagent water.

2. Sample Collection and Preservation

  • Collect water samples in 40 mL glass vials with screw caps (B75204) and PTFE-lined septa.

  • Ensure no headspace is present in the vials.

  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2.

  • Store samples at 4°C until analysis, for a maximum of 14 days.

3. Purge and Trap GC-MS Analysis

The following table outlines the instrumental parameters for the analysis of this compound. These are based on typical conditions for VOC analysis and may require optimization for specific instrumentation.

Table 2: Instrumental Parameters for Purge and Trap GC-MS

Parameter Condition
Purge and Trap
Sample Volume5 mL
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Desorb Time2 min
Desorb Temperature250 °C
Bake Temperature270 °C
Gas Chromatograph
ColumnRtx-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 220°CHold: 3 min
Inlet Temperature200 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Transfer Line Temp250 °C
Ion Source Temp230 °C
Quantitation Ion 111 m/z (based on NIST Mass Spectrum)[5]
Confirmation Ions 113 m/z, 75 m/z (based on NIST Mass Spectrum)[5]

4. Quality Control

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water is analyzed with each batch to check for contamination.[2]

  • Continuing Calibration Verification (CCV): A mid-level calibration standard is analyzed periodically to verify the stability of the calibration.

  • Laboratory Fortified Blank (LFB): A known amount of this compound is added to reagent water and analyzed to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound is added to a sample and analyzed in duplicate to assess matrix effects and precision.

Data Analysis and Interpretation

  • Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram to that of a known standard. Further confirmation is achieved by comparing the ion abundance ratios of the quantitation and confirmation ions to those of the standard.

  • Quantification: A calibration curve is generated by plotting the peak area of the quantitation ion (111 m/z) against the concentration of the prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample and standard preparation to data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CRM This compound CRM (200 µg/mL in Methanol) Standards Aqueous Calibration Standards (0.5-50 µg/L) CRM->Standards Dilution PT Purge and Trap Concentrator Standards->PT Sample Water Sample (Preserved with HCl, 4°C) Sample->PT GCMS GC-MS System PT->GCMS Desorption & Injection Chromatogram Chromatogram (Retention Time) GCMS->Chromatogram MassSpec Mass Spectrum (Quant/Qual Ions) GCMS->MassSpec Report Final Report (Concentration in µg/L) Chromatogram->Report Quantification MassSpec->Report Identification

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the quantification of this compound in water samples. By utilizing a certified reference material and the highly sensitive Purge and Trap GC-MS technique, researchers can achieve accurate and defensible results. Adherence to the described quality control procedures is essential for ensuring the integrity of the analytical data.

References

Troubleshooting & Optimization

Improving detection limits for 1,1,2-Trichloropropane in GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,1,2-Trichloropropane and related volatile organic compounds by GC/MS. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and achieving lower detection limits.

Frequently Asked Questions (FAQs)

Q1: What are the most effective techniques for improving the detection limit of this compound in water samples?

A1: To achieve low detection limits for this compound, several techniques can be employed, primarily focusing on sample pre-concentration and sensitive detection methods. The most common and effective approaches include:

  • Purge and Trap (P&T) Concentration: This is a widely used technique for volatile organic compounds (VOCs) in water.[1] It involves purging the water sample with an inert gas to extract the volatile this compound, which is then trapped on a sorbent material. The trap is subsequently heated to desorb the analyte into the GC/MS system.

  • Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation method where a coated fiber is exposed to the sample or its headspace.[2] The this compound partitions onto the fiber, which is then directly desorbed in the GC inlet for analysis.

  • Solid Phase Extraction (SPE) coupled with Purge and Trap: For ultra-trace analysis, coupling SPE with P&T can significantly increase enrichment and lower detection limits.[1][3] A larger volume of water is passed through an SPE cartridge to retain the this compound, which is then eluted with a small amount of solvent and analyzed by P&T GC/MS.

  • Selected Ion Monitoring (SIM) Mode: Instead of scanning for all ions (full scan mode), using SIM mode on the mass spectrometer to monitor only specific ions for this compound dramatically increases sensitivity.[4][5][6]

Q2: Which USEPA methods are applicable for the analysis of this compound at low concentrations?

A2: Several USEPA methods can be adapted for the low-level analysis of this compound. These include:

  • USEPA Method 524.2 and 524.3: These methods are designed for the measurement of purgeable organic compounds in drinking water by capillary column GC/MS and can be modified to achieve low detection limits for this compound, especially when using SIM mode.[4][5]

  • USEPA Method 8260C: This method is for volatile organic compounds in various solid and aqueous matrices and can be modified, for instance, by increasing the purge volume to enhance sensitivity for this compound.[4]

  • USEPA Method 504.1 and 551.1: These methods are also mentioned as suitable for this compound analysis, particularly at concentrations at or above 100 ng/L.[7][8]

Q3: What are the key instrument parameters to optimize for sensitive this compound analysis?

A3: Optimizing your GC/MS instrument parameters is crucial for achieving low detection limits. Key parameters include:

  • Injection Mode: For P&T systems, the desorb time and temperature are critical. For direct injections, a splitless injection is preferred to introduce the maximum amount of analyte onto the column.

  • GC Column: A column with a stationary phase suitable for volatile halogenated hydrocarbons, such as a 624-type column (e.g., Rtx-624), is recommended.[5]

  • Oven Temperature Program: A well-defined temperature program is necessary to ensure good separation of this compound from other matrix components and potential interferences.

  • MS Detector Mode: As mentioned, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is essential for high sensitivity.[4][5][6]

  • Choice of Quantitation and Qualifier Ions: Selecting a specific and abundant quantitation ion that is free from interference is critical. For this compound, m/z 110 is often used for quantitation, with other ions like m/z 112 and 75 used as qualifiers.[4][5]

Troubleshooting Guide

Problem: Low or no signal for this compound standard.

Possible Cause Troubleshooting Step
Incorrect MS Mode Ensure the mass spectrometer is operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[5][6] Verify that the correct ions for this compound are being monitored.
System Contamination The GC inlet, column, or MS source may be contaminated. Bake out the column, clean the injector, and replace the inlet liner.[9] If the problem persists, consider cleaning the ion source.[10]
Degraded Standard Volatile standards can degrade over time. Prepare a fresh standard solution and re-analyze.[11]
Leaks in the System Check for leaks in the GC inlet, column connections, and gas lines. Leaks can significantly reduce sensitivity.[9]
Improper Sample Introduction For P&T, ensure the purge flow and desorb parameters are optimal. For SPME, check the extraction time and desorption temperature. For syringe injections, verify the injection volume and speed.[12]

Problem: Poor peak shape for this compound.

Possible Cause Troubleshooting Step
Active Sites in the System Active sites in the inlet liner or the front of the GC column can cause peak tailing. Use a deactivated liner and trim the first few inches of the column.[9][11]
Incorrect Oven Temperature An initial oven temperature that is too high can lead to peak distortion. Lower the initial oven temperature.[9]
Co-elution with an Interferent An interfering compound may be co-eluting with this compound. Optimize the GC temperature program to improve separation. Confirm identity using qualifier ions.
Column Overload Injecting too much sample can lead to fronting peaks. Dilute the sample or reduce the injection volume.

Problem: Inconsistent results or poor reproducibility.

Possible Cause Troubleshooting Step
Variable Sample Preparation Ensure that sample preparation steps, such as extraction times and volumes, are consistent across all samples and standards.
Autosampler Issues Check the autosampler syringe for air bubbles or leaks.[13] Ensure the correct injection volume is being delivered consistently.
Fluctuating Instrument Conditions Monitor gas flows and temperatures to ensure they are stable.[13] Fluctuations can lead to variations in retention time and peak area.
Sample Carryover A high concentration sample may contaminate subsequent analyses. Run a solvent blank after high concentration samples to check for carryover.[4]

Quantitative Data Summary

The following table summarizes the Method Detection Limits (MDLs) for this compound achieved using different analytical methods.

MethodDetection LimitInstrumentNotes
Modified USEPA Method 8260C 5 ppt (B1677978) (ng/L)Purge and Trap GC/MS (SIM)10 mL purge volume at an elevated temperature (50°C).
SPE coupled with P&T GC/MS [1][3]0.11 ng/L (ppt)SPE - P&T - GC/MS500 mL water sample extracted with activated carbon SPE, eluted with dichloromethane, and analyzed by P&T GC/MS.
USEPA Method 524.3 [5]0.543 ppt (ng/L)Purge and Trap GC/MS (SIM)Utilized a specific proprietary trap (#9) and SIM mode.
Continuous Liquid-Liquid Extraction GC/MS Reporting level of 5.0 ng/L requires MDL ≤ 1.7 ng/LLLE-GC/MS (SIM/SIS)1 L sample extracted with methylene (B1212753) chloride.

Experimental Protocols

Protocol 1: Purge and Trap GC/MS Analysis (Modified USEPA Method 8260C)
  • Sample Preparation:

    • If the sample is chlorinated, add a dechlorinating agent.

    • Preserve the sample by adding 1:1 HCl to a pH < 2 and store at ≤6°C.[14]

    • For analysis, bring the sample to room temperature.

  • Instrument Setup:

    • Purge and Trap System:

      • Purge Gas: Helium

      • Purge Volume: 10 mL[4]

      • Purge Temperature: 50°C[4]

      • Purge Time: 11 minutes

      • Desorb Time: 0.5 minutes[4]

      • Desorb Temperature: 250°C

      • Bake Temperature: 270°C

    • GC/MS System:

      • GC Column: Rtx-624, 20 m x 0.18 mm x 1.0 µm or equivalent.[5]

      • Carrier Gas: Helium

      • Oven Program: 35°C for 2 min, ramp to 180°C at 10°C/min, hold for 3 min.

      • Injector Temperature: 200°C

      • MS Source Temperature: 230°C

      • MS Quad Temperature: 150°C

      • MS Mode: Selected Ion Monitoring (SIM)

      • Ions Monitored: Quantitation: m/z 110; Qualifiers: m/z 112, 75.[5]

  • Analysis:

    • Introduce a 10 mL aliquot of the sample into the purge and trap system.

    • Initiate the purge, trap, desorb, and GC/MS analysis sequence.

    • Identify this compound by its retention time and the ratio of qualifier ions to the quantitation ion.

    • Quantitate using a calibration curve prepared from standards of known concentrations.

Protocol 2: Solid Phase Extraction (SPE) followed by Purge and Trap GC/MS
  • Sample Preparation:

    • Collect a 500 mL water sample.

    • Dechlorinate and preserve the sample as in Protocol 1.

    • Spike the sample with an isotope-labeled internal standard (e.g., d5-TCP).[1]

  • Solid Phase Extraction:

    • Condition an activated carbon or carbon molecular sieve SPE cartridge.

    • Pass the entire 500 mL sample through the SPE cartridge.[1]

    • Elute the trapped analytes with dichloromethane.[1]

    • Concentrate the eluate using a nitrogen evaporator, leaving a diethylene glycol "keeper".[1]

    • Disperse the remaining keeper in 5 mL of reagent water for P&T analysis.[1]

  • GC/MS Analysis:

    • Analyze the 5 mL aqueous sample using the Purge and Trap GC/MS conditions described in Protocol 1.

Visualizations

experimental_workflow_P_and_T cluster_sample_prep Sample Preparation cluster_PT Purge and Trap cluster_GCMS GC/MS Analysis Sample Water Sample PreservedSample Preserved Sample (pH<2) Sample->PreservedSample Add HCl Purge Purge with He @ 50°C PreservedSample->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by Purge and Trap GC/MS.

troubleshooting_low_signal start Low/No Signal for This compound check_ms_mode Is MS in SIM mode with correct ions? start->check_ms_mode ms_mode_no Switch to SIM mode. Verify ions. check_ms_mode->ms_mode_no No check_standard Is standard freshly prepared and valid? check_ms_mode->check_standard Yes ms_mode_yes Yes standard_no Prepare fresh standard. check_standard->standard_no No check_leaks System leak check performed? check_standard->check_leaks Yes standard_yes Yes leaks_no Perform leak check on inlet and connections. check_leaks->leaks_no No perform_maintenance Perform system maintenance: - Clean/replace inlet liner - Trim GC column - Clean ion source check_leaks->perform_maintenance Yes leaks_yes Yes

Caption: Troubleshooting flowchart for low signal intensity in GC/MS analysis.

References

Technical Support Center: Overcoming Matrix Effects in 1,1,2-Trichloropropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 1,1,2-Trichloropropane (1,1,2-TCP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other co-eluting components in the sample matrix. In the analysis of this compound, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can either enhance or suppress the ionization of 1,1,2-TCP, leading to inaccurate quantification.[1][2][3] This can result in either an overestimation or underestimation of the true concentration of the analyte in the sample.

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different samples.

  • Inconsistent peak areas for the same concentration of 1,1,2-TCP in different matrices.

  • Significant signal suppression or enhancement when comparing a standard in solvent to a standard spiked into a sample matrix.[3]

  • Peak shape distortion, such as tailing or fronting.

  • Inability to achieve desired limits of detection despite using sensitive instrumentation.[4]

Q3: Can you explain the difference between signal suppression and signal enhancement?

A3: Signal suppression is a decrease in the analytical signal of 1,1,2-TCP due to interfering compounds in the matrix.[3] This is a more common phenomenon.[2] Conversely, signal enhancement is an increase in the analytical signal, which can also be caused by co-eluting matrix components.[1][2][3] Both effects lead to inaccurate quantitative results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis and provides actionable solutions.

Issue 1: Poor reproducibility and inconsistent results across samples.

Possible Cause: This is a classic symptom of variable matrix effects between different sample matrices.[4]

Solutions:

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is as similar as possible to your samples.[5][6] This helps to compensate for consistent matrix effects.

  • Stable Isotope Dilution: This is a highly effective method where a known amount of a stable, isotopically labeled version of this compound (e.g., this compound-d5) is added to each sample as an internal standard.[7][8][9] Since the internal standard is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.

  • Standard Addition: This involves adding known amounts of a 1,1,2-TCP standard to aliquots of the sample. By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined. This method is particularly useful for complex or unknown matrices.

Issue 2: Low signal intensity and poor sensitivity for this compound.

Possible Cause: Signal suppression due to matrix components is a likely cause.

Solutions:

  • Sample Preparation and Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[10]

    • Solid Phase Extraction (SPE): This technique can be used to selectively isolate 1,1,2-TCP from the sample matrix.[7][11]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract 1,1,2-TCP while leaving many interfering compounds behind.[11]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the analyte signal.[4][12] However, be mindful that dilution will also lower the concentration of 1,1,2-TCP, so this approach is best when the initial concentration is high enough to remain detectable after dilution.

  • Instrumental Optimization:

    • Selective Ion Monitoring (SIM): When using GC-MS, operating in SIM mode increases sensitivity and selectivity by monitoring only specific ions characteristic of 1,1,2-TCP.[9][13][14]

    • Purge and Trap (P&T): For volatile compounds like 1,1,2-TCP in water samples, P&T is an excellent sample introduction technique that pre-concentrates the analyte and removes non-volatile matrix components.[7][8][13]

Issue 3: Inaccurate quantification even with an internal standard.

Possible Cause: The chosen internal standard may not be suitable, or the matrix effects are so severe that they affect the internal standard differently than the analyte.

Solutions:

  • Use a Stable Isotope Labeled Internal Standard: An isotopically labeled internal standard is the gold standard as it behaves almost identically to the native analyte during sample preparation, chromatography, and ionization.[7][8][9]

  • Evaluate Different Sample Preparation Techniques: If severe matrix effects persist, a more rigorous cleanup method may be necessary. Consider multi-step cleanup procedures or switching to a different extraction technique.

Experimental Protocols

Protocol 1: Stable Isotope Dilution with Purge and Trap GC-MS for this compound in Water

This protocol is based on methodologies for analyzing trace levels of trichloropropane (B3392429) in water.[7][8]

1. Sample Preparation: a. To a 40 mL sample vial, add a known volume of the water sample. b. Spike the sample with a known amount of this compound-d5 (isotopically labeled internal standard). c. If necessary, add a preservative such as hydrochloric acid.[9]

2. Purge and Trap: a. The sample is purged with an inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to transfer the volatile 1,1,2-TCP and its labeled internal standard from the aqueous phase to the vapor phase.[13] b. The vapor is then trapped on a sorbent trap. c. The trap is rapidly heated to desorb the analytes onto the GC column.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

  • Column: Use a column suitable for volatile organic compounds, such as a Restek Rtx-624.[14]
  • Oven Program: Implement a temperature program that provides good separation of 1,1,2-TCP from other potential contaminants. b. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selective Ion Monitoring (SIM) to enhance sensitivity. Monitor characteristic ions for both 1,1,2-TCP and its deuterated internal standard. For 1,1,2-TCP, a common quantification ion is m/z 110, especially if co-eluting interferences share the more abundant m/z 75 ion.[13]

4. Quantification: a. The concentration of 1,1,2-TCP is determined by comparing the peak area ratio of the native analyte to its isotopically labeled internal standard against a calibration curve prepared with the same internal standard.

Protocol 2: Matrix-Matched Calibration Curve Preparation

This protocol outlines the general steps for creating a matrix-matched calibration curve.[5]

1. Obtain Blank Matrix: a. Source a sample of the matrix (e.g., groundwater, plasma) that is known to be free of this compound.

2. Prepare Stock Solutions: a. Prepare a high-concentration stock solution of 1,1,2-TCP in a suitable solvent (e.g., methanol). b. Prepare a working stock solution of the internal standard (if used).

3. Prepare Calibration Standards: a. Create a series of calibration standards by spiking known amounts of the 1,1,2-TCP stock solution into aliquots of the blank matrix. b. If using an internal standard, add a constant amount to each calibration standard. c. The concentration range of the calibration standards should bracket the expected concentration of 1,1,2-TCP in the unknown samples.

4. Sample Analysis: a. Process and analyze the matrix-matched calibration standards in the same way as the unknown samples.

5. Data Analysis: a. Construct a calibration curve by plotting the response (peak area or peak area ratio) against the concentration of the standards. b. Determine the concentration of 1,1,2-TCP in the unknown samples by interpolating their response from the matrix-matched calibration curve.

Quantitative Data Summary

TechniqueAnalyteMatrixMethodLimit of Detection (LOD) / Method Detection Limit (MDL)Recovery/AccuracyReference
SPE-P&T-GC-MS1,2,3-Trichloropropane (B165214)WaterIsotope Dilution0.11 ng/L95-103%[7]
P&T-GC-MS1,2,3-TrichloropropaneDrinking WaterIsotope Dilution0.811 ng/L-[9]
P&T-GC-MS1,2,3-TrichloropropaneDrinking WaterSIM0.543 ng/L-[14]
P&T-GC-MS1,2,3-TrichloropropaneDrinking WaterIsotope DilutionMDL study from 5.0 ng/L standardMean Recovery: 80-120%[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Collection Spike Spike with Isotope-Labeled IS Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Data Data Acquisition GCMS->Data Quantify Quantification Data->Quantify Calibration Calibration Curve (Matrix-Matched) Calibration->Quantify troubleshooting_logic cluster_solutions Solutions Problem Inaccurate Results (Matrix Effects Suspected) Check Evaluate Matrix Effect (Solvent vs. Matrix Standard) Problem->Check NoEffect Matrix Effect Negligible Check->NoEffect No Significant Difference Effect Matrix Effect Confirmed Check->Effect Significant Difference Isotope Implement Isotope Dilution Effect->Isotope Cleanup Improve Sample Cleanup (SPE/LLE) Effect->Cleanup Calibrate Use Matrix-Matched Calibration Effect->Calibrate Dilute Dilute Sample Effect->Dilute

References

Technical Support Center: Purification of 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1,2-trichloropropane from its synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, typically through the chlorination of propane (B168953) or propylene, can result in a complex mixture of chlorinated hydrocarbons. Common byproducts include other isomers of trichloropropane (B3392429) such as 1,1,1-trichloropropane and 1,2,3-trichloropropane. Additionally, dichloropropanes, tetrachloropropanes, and pentachloropropanes can also be formed. The composition of the crude product mixture depends heavily on the specific reaction conditions, including temperature, pressure, and the ratio of reactants.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound from its synthesis byproducts are:

  • Fractional Distillation: This is the primary method used to separate this compound from its isomers and other chlorinated hydrocarbons with different boiling points.

  • Extractive Distillation: This technique can be employed when simple fractional distillation is ineffective, particularly for separating components with very close boiling points or those that form azeotropes.

  • Liquid-Liquid Extraction: This method is useful for removing polar impurities, such as residual acids or catalysts, from the crude product mixture.

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, preparative gas chromatography is an excellent option that separates components based on their differential partitioning between a stationary and a mobile phase.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for determining the purity of your this compound sample.[1][2][3][4] It allows for the separation and identification of individual components in your mixture, providing a quantitative measure of the purity of the desired product. The retention time of the peak corresponding to this compound can be compared to a known standard, and the peak area percentage can be used to estimate its concentration in the sample.

Purification experimental protocols

Fractional Distillation

Fractional distillation is a highly effective technique for separating this compound from its isomers and other byproducts based on differences in their boiling points.

Experimental Workflow for Fractional Distillation

start Crude this compound Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat the Mixture to a Gentle Boil setup->heat stabilize Allow Temperature to Stabilize at the Boiling Point of the First Fraction heat->stabilize collect1 Collect Low-Boiling Byproducts (e.g., Dichloropropanes) stabilize->collect1 ramp Gradually Increase Temperature collect1->ramp collect2 Collect this compound Fraction (approx. 133°C) ramp->collect2 stop Stop Distillation When Temperature Rises Significantly or Drops collect2->stop analyze Analyze Purity of Fractions (GC-MS) stop->analyze product Purified this compound analyze->product

Caption: Workflow for the purification of this compound using fractional distillation.

Detailed Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask with the crude this compound mixture, not exceeding two-thirds of its volume. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • As the mixture heats, observe the vapor rising through the fractionating column.

    • The temperature at the top of the column will stabilize at the boiling point of the most volatile component. Collect this first fraction in a separate receiving flask. This fraction will likely contain lower-boiling byproducts like dichloropropanes.

    • Once the first fraction has been collected, the temperature will begin to rise again.

    • Change the receiving flask and collect the fraction that distills at the boiling point of this compound (approximately 133°C).[5]

    • Monitor the temperature closely. A stable boiling point during collection indicates a pure fraction.

  • Completion: Stop the distillation when the temperature starts to rise significantly above 133°C or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected this compound fraction using GC-MS.

Liquid-Liquid Extraction

This method is ideal for removing acidic or water-soluble impurities from the crude product.

Experimental Workflow for Liquid-Liquid Extraction

start Crude this compound dissolve Dissolve in an Organic Solvent (e.g., Dichloromethane) start->dissolve transfer Transfer to a Separatory Funnel dissolve->transfer wash1 Wash with Saturated Sodium Bicarbonate Solution transfer->wash1 separate1 Separate the Organic Layer wash1->separate1 wash2 Wash with Water separate1->wash2 separate2 Separate the Organic Layer wash2->separate2 dry Dry the Organic Layer over Anhydrous Sodium Sulfate (B86663) separate2->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate the Solvent filter->evaporate product Partially Purified this compound evaporate->product

Caption: Workflow for the partial purification of this compound using liquid-liquid extraction.

Detailed Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing step with deionized water to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.

  • Solvent Removal: Filter the dried organic layer to remove the drying agent. The solvent can then be removed by rotary evaporation to yield the partially purified this compound. This product can be further purified by fractional distillation.

Data Presentation

The following tables provide illustrative data on the physical properties of this compound and its common byproducts, as well as a comparison of the effectiveness of different purification methods.

Table 1: Boiling Points of Trichloropropane Isomers and Related Byproducts

CompoundBoiling Point (°C)
1,1-Dichloropropane88
1,2-Dichloropropane96
This compound 133
1,1,1-Trichloropropane106
1,2,3-Trichloropropane157[6][7]
1,1,1,2-Tetrachloropropane154
1,1,2,2-Tetrachloropropane173

Note: Boiling points are approximate and may vary slightly with atmospheric pressure.

Table 2: Illustrative Comparison of Purification Methods

Purification MethodInitial Purity of 1,1,2-TCP (%)Final Purity of 1,1,2-TCP (%)Typical Yield (%)Scale
Single Fractional Distillation7595-9870-85Lab to Industrial
Fractional Distillation (with high-efficiency column)75>9960-75Lab to Pilot
Extractive Distillation75>9965-80Pilot to Industrial
Liquid-Liquid Extraction*7580-85>95Lab to Industrial
Preparative GC95>99.950-70Lab

*Liquid-liquid extraction is primarily for removing specific types of impurities and is often a preliminary step before distillation.

Troubleshooting Guides

Fractional Distillation

Logical Relationship for Troubleshooting Fractional Distillation

issue Poor Separation of Isomers cause1 Distillation Rate Too Fast issue->cause1 cause2 Insufficient Column Efficiency issue->cause2 cause3 Fluctuating Temperature issue->cause3 cause4 Flooding of the Column issue->cause4 solution1 Reduce Heating Rate cause1->solution1 solution2 Use a Longer or More Efficient Packing Column cause2->solution2 solution3 Ensure Stable Heating and Proper Insulation cause3->solution3 solution4 Decrease Heating or Increase Condenser Cooling cause4->solution4

Caption: Troubleshooting guide for poor separation during fractional distillation.

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Distillation rate is too fast.- Insufficient number of theoretical plates in the fractionating column.- Poor insulation of the column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponge).- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
Bumping or Irregular Boiling - Lack of boiling chips.- Heating too rapidly.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure a gradual and even heating rate.
Flooding of the Column - Excessive heating rate leading to a high vapor flow.- Insufficient condenser cooling.- Reduce the heating rate to decrease the vapor velocity.- Ensure an adequate flow of coolant through the condenser.
Temperature Fluctuations at the Column Head - Unstable heating.- Channeling of vapor in a packed column.- Near completion of a fraction's distillation.- Use a heating mantle with a controller for stable heat input.- Ensure the column packing is uniform.- Prepare to change the receiving flask for the next fraction.
Liquid-Liquid Extraction
Issue Possible Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Similar densities of the two phases.- Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand for a longer period.- In stubborn cases, filtration through a bed of Celite may be necessary.
Poor Phase Separation - Similar densities of the organic and aqueous layers.- Add a solvent with a significantly different density to the organic phase to alter its overall density.
Loss of Product - Incomplete extraction from the aqueous phase.- Product is slightly soluble in the aqueous wash.- Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.

References

Identifying and removing common impurities in 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities in 1,1,2-Trichloropropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in technical-grade this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. A common method for its synthesis is the free-radical chlorination of 1-chloropropane (B146392). This process can lead to a mixture of various chlorinated propanes. The most common impurities include:

  • Isomers of Trichloropropane: 1,1,1-Trichloropropane and 1,2,3-Trichloropropane.

  • Dichloropropanes: Isomers such as 1,1-Dichloropropane and 1,2-Dichloropropane, which are products of incomplete chlorination.

  • Tetrachloropropanes: Over-chlorination can lead to the formation of isomers like 1,1,1,2-Tetrachloropropane and 1,1,2,2-Tetrachloropropane.

  • Residual Starting Materials and Solvents: Unreacted 1-chloropropane or other solvents used in the synthesis may also be present.

Q2: How can I identify the impurities in my this compound sample?

A2: The most effective and widely used analytical method for identifying and quantifying volatile organic compounds like chlorinated propanes is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the mixture in the gas chromatograph, and the mass spectrometer provides detailed mass spectra for each component, allowing for their definitive identification and quantification.

Q3: What is the recommended method for purifying this compound?

A3: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on differences in their boiling points. As shown in the data table below, there are significant differences between the boiling point of this compound and its common impurities, making fractional distillation a highly suitable purification method.

Troubleshooting Guide

Problem 1: Poor separation of isomers during fractional distillation.

  • Possible Cause: Inefficient distillation column or improper packing.

  • Solution:

    • Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For isomers with close boiling points, a longer column or a column with more efficient packing (e.g., Vigreux indentations, Raschig rings, or metal sponge) is necessary.

    • Check that the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause: Distillation rate is too high.

  • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for efficient separation.

Problem 2: Contamination of the final product with a lower-boiling point impurity.

  • Possible Cause: The initial fraction (forerun) was not adequately discarded.

  • Solution: Always collect and discard an initial forerun fraction. This fraction will contain the most volatile impurities. The volume of the forerun will depend on the impurity levels in your starting material. Monitor the temperature at the head of the column; a stable temperature reading close to the boiling point of the desired product indicates that the main fraction can be collected.

Problem 3: The product is contaminated with a higher-boiling point impurity.

  • Possible Cause: Distillation was carried out for too long or at too high a temperature.

  • Solution: Stop the distillation process once the temperature at the column head begins to rise significantly above the boiling point of this compound. This temperature increase indicates that higher-boiling point impurities are beginning to distill.

Data Presentation

The following table summarizes the boiling points of this compound and its common impurities, demonstrating the feasibility of separation by fractional distillation.

CompoundMolecular FormulaBoiling Point (°C)
1,1-DichloropropaneC₃H₆Cl₂88
1,2-DichloropropaneC₃H₆Cl₂96
1,1,1-TrichloropropaneC₃H₅Cl₃107 - 117
This compound C₃H₅Cl₃ 133
1,1,1,2-TetrachloropropaneC₃H₄Cl₄152
1,2,3-TrichloropropaneC₃H₅Cl₃157
1,1,1,3-TetrachloropropaneC₃H₄Cl₄159

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for the separation of volatile halogenated hydrocarbons (e.g., a DB-5ms or equivalent).

    • Oven Temperature Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/minute to 250°C and hold for 5 minutes.

    • Injector: Use a split/splitless injector at a temperature of 250°C.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer (MS): Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode over a mass range of 35-300 amu.

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST mass spectral library). Quantify the impurities by comparing their peak areas to that of an internal standard.

Protocol 2: Purification of this compound by Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed and clamped.

    • Place a stir bar in the round-bottom flask and place the flask in a heating mantle.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound. Do not fill the flask to more than two-thirds of its volume.

    • Begin stirring and gently heat the flask.

    • Observe the condensation ring as it slowly rises up the fractionating column. Adjust the heating rate to maintain a slow and steady ascent.

    • Collect the initial distillate (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of the lowest boiling impurity.

    • Change the receiving flask and collect the main fraction as the temperature stabilizes at the boiling point of this compound (approximately 133°C).

    • Continuously monitor the temperature. If the temperature begins to rise significantly, stop the distillation or change the receiving flask to collect the higher-boiling impurities separately.

    • Allow the apparatus to cool completely before disassembling.

  • Safety Precautions:

    • Perform the distillation in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • This compound is flammable; ensure there are no open flames or spark sources in the vicinity.

Mandatory Visualization

experimental_workflow Workflow for Identification and Removal of Impurities in this compound cluster_identification Impurity Identification cluster_purification Purification cluster_verification Purity Verification start Impure this compound Sample gcms GC-MS Analysis start->gcms data_analysis Data Analysis and Impurity Identification gcms->data_analysis distillation Fractional Distillation data_analysis->distillation Proceed to Purification forerun Collect and Discard Forerun (Low Boiling Impurities) distillation->forerun T < 133°C main_fraction Collect Main Fraction (Pure this compound) forerun->main_fraction T ≈ 133°C high_boiling Stop Distillation or Collect High Boiling Residue main_fraction->high_boiling T > 133°C gcms_pure GC-MS Analysis of Purified Sample main_fraction->gcms_pure Verify Purity final_product Pure this compound gcms_pure->final_product

Technical Support Center: Optimizing 1,1,2-Trichloropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1,2-trichloropropane. The primary synthesis route discussed is the free-radical chlorination of 1,2-dichloropropane (B32752).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is through the free-radical chlorination of 1,2-dichloropropane. This reaction is typically initiated by ultraviolet (UV) light (photochlorination) or a chemical radical initiator.

Q2: What are the main reactants and the general reaction scheme?

A2: The main reactants are 1,2-dichloropropane and a chlorinating agent, most commonly chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The general reaction is as follows:

CH₃CHClCH₂Cl + Cl₂ --(UV light or initiator)--> CH₃CCl₂CHCl₂H + HCl

Q3: What is the mechanism of the free-radical chlorination?

A3: The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[1][2]

  • Initiation: The process begins with the homolytic cleavage of the chlorinating agent to form two chlorine radicals. This is typically achieved by exposure to UV light or by using a chemical initiator like azobisisobutyronitrile (AIBN).[2][3]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 1,2-dichloropropane, forming a dichloropropyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of the chlorinating agent to produce a trichloropropane (B3392429) isomer and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.[2]

Q4: Is the free-radical chlorination of 1,2-dichloropropane selective?

A4: No, free-radical chlorination of alkanes is generally not very selective.[4][5] This means that a mixture of trichloropropane isomers will be formed, as the chlorine radical can abstract a hydrogen atom from different positions on the 1,2-dichloropropane molecule. The distribution of products depends on the relative reactivity of the different C-H bonds and statistical factors.[4]

Q5: What are the potential side products of this reaction?

A5: Besides the desired this compound, other trichloropropane isomers are expected, including 1,2,2-trichloropropane (B3031411) and 1,2,3-trichloropropane.[6] Further chlorination can also occur, leading to the formation of tetrachloropropane isomers.[7]

Experimental Protocols

Synthesis of this compound via Photochlorination of 1,2-Dichloropropane

Objective: To synthesize this compound by the photochlorination of 1,2-dichloropropane using chlorine gas.

Materials:

  • 1,2-Dichloropropane (reagent grade)

  • Chlorine gas

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Radical initiator (optional, e.g., AIBN)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • UV lamp (mercury vapor lamp recommended)

  • Gas washing bottle (for unreacted chlorine)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the gas inlet tube, reflux condenser, and a stopper. The outlet of the condenser should be connected to a gas washing bottle containing a sodium thiosulfate (B1220275) solution to neutralize any unreacted chlorine gas.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) to remove any oxygen, which can act as a radical trap and inhibit the reaction.[5]

  • Reactant Charging: Charge the flask with 1,2-dichloropropane.

  • Initiation:

    • Photochemical Initiation: Position the UV lamp close to the reaction flask.

    • Chemical Initiation (Alternative): If using a chemical initiator like AIBN, add it to the 1,2-dichloropropane (typically 1-2 mol%).[8]

  • Reaction:

    • Begin stirring the 1,2-dichloropropane.

    • Slowly bubble chlorine gas through the solution via the gas inlet tube. The flow rate should be controlled to avoid an excessive buildup of unreacted chlorine.

    • If using photochemical initiation, turn on the UV lamp.

    • If using a chemical initiator, gently heat the mixture to the decomposition temperature of the initiator (for AIBN, this is around 65-85 °C).

    • Monitor the reaction progress by gas chromatography (GC) to determine the consumption of the starting material and the formation of products.

  • Work-up:

    • Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp or heat source.

    • Purge the system with an inert gas to remove any remaining chlorine and HCl.

    • Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining HCl.

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude product by fractional distillation to separate the this compound from unreacted starting material and other chlorinated byproducts. The boiling points of the isomers are close, so a column with good theoretical plate count is recommended.

Data Presentation

Table 1: Typical Reaction Conditions for Free-Radical Chlorination

ParameterPhotochlorinationChemical Initiation
Chlorinating Agent Chlorine Gas (Cl₂)Sulfuryl Chloride (SO₂Cl₂)[7][9]
Initiator UV Light (e.g., mercury lamp)AIBN (or other peroxide)[7]
Temperature Low to moderate (e.g., 0-30 °C)50-80 °C (depends on initiator)[7]
Reactant Ratio 1,2-Dichloropropane in excessMolar ratio of SO₂Cl₂ to substrate can be varied[7]
Reaction Time Varies (monitor by GC)Varies (monitor by GC)

Table 2: Physical Properties of Trichloropropane Isomers

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₃H₅Cl₃147.43~122
1,2,2-Trichloropropane C₃H₅Cl₃147.43~129
1,2,3-Trichloropropane C₃H₅Cl₃147.43156-158[10]
1,1,1-Trichloropropane C₃H₅Cl₃147.43106-110
1,1,3-Trichloropropane C₃H₅Cl₃147.43~146

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no reaction - Insufficient light intensity or incorrect wavelength.- Presence of oxygen or other radical inhibitors.- Low reaction temperature (for chemical initiation).- Inactive initiator.- Ensure the UV lamp is functioning correctly and is positioned close to the reactor.- Thoroughly purge the system with an inert gas before starting the reaction.- Increase the reaction temperature to the optimal range for the chosen initiator.- Use a fresh batch of the chemical initiator.
Low yield of desired product - Non-selective nature of the reaction leading to a mixture of isomers.- Over-chlorination leading to tetrachloropropanes.- Incomplete reaction.- Optimize reaction conditions (temperature, reactant ratio) to favor the desired isomer, although selectivity will remain a challenge.- Use a molar excess of 1,2-dichloropropane to minimize polychlorination.- Increase the reaction time or the amount of chlorinating agent, while monitoring by GC to avoid over-chlorination.
Formation of a large number of byproducts - Inherent lack of selectivity in free-radical chlorination.- High reaction temperature can decrease selectivity.- Use a lower reaction temperature for photochlorination.- Employ fractional distillation with a high-efficiency column for purification.
Reaction is too vigorous or uncontrollable - Too high a concentration of chlorine gas.- High light intensity.- High reaction temperature.- Reduce the flow rate of chlorine gas.- Increase the distance between the UV lamp and the reactor or use a lower-power lamp.- Cool the reaction mixture using an ice bath.
Discoloration of the reaction mixture - Formation of colored byproducts.- Decomposition of the chlorinating agent (e.g., sulfuryl chloride can yellow upon standing).[9]- This is often normal for chlorination reactions. Purification by distillation should remove colored impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup purge Purge with Inert Gas setup->purge charge Charge Reactants purge->charge initiation Initiation (UV or Heat) charge->initiation chlorination Chlorination initiation->chlorination monitoring Monitor by GC chlorination->monitoring monitoring->chlorination Continue Reaction quench Quench & Neutralize monitoring->quench Reaction Complete wash Wash with Water quench->wash dry Dry Organic Layer wash->dry purify Fractional Distillation dry->purify

Caption: Experimental workflow for this compound synthesis.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light / Heat R_rad Dichloropropyl Radical Cl_rad->R_rad Hydrogen Abstraction R_H 1,2-Dichloropropane (CH₃CHClCH₂Cl) R_H->R_rad HCl HCl R_rad->HCl R_Cl This compound (and isomers) R_rad->R_Cl Chlorine Abstraction Cl_rad_new Cl_rad_new R_Cl->Cl_rad_new New Cl• Cl2_prop Cl₂ Cl2_prop->R_Cl Cl_rad1 Cl• Cl2_term Cl₂ Cl_rad1->Cl2_term Cl_rad2 Cl• Cl_rad2->Cl2_term R_rad1 R• R_R R-R R_rad1->R_R R_rad2 R• R_rad2->R_R R_Cl_term R-Cl Cl_rad_term Cl• Cl_rad_term->R_Cl_term R_rad_term R• R_rad_term->R_Cl_term

Caption: Free-radical chlorination mechanism.

logical_relationship cluster_products Reaction Products start 1,2-Dichloropropane reaction Free-Radical Chlorination start->reaction product This compound (Desired Product) reaction->product byproduct1 1,2,2-Trichloropropane reaction->byproduct1 byproduct2 1,2,3-Trichloropropane reaction->byproduct2 byproduct3 Tetrachloropropanes reaction->byproduct3

Caption: Product distribution from 1,2-dichloropropane chlorination.

References

Technical Support Center: Enhancing the Stability of 1,1,2-Trichloropropane Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered during experiments involving 1,1,2-trichloropropane.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow and/or acidic. What is happening?

A1: Discoloration and acidification are common indicators of this compound degradation. The primary degradation pathway is often dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the molecule. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of certain metals or bases. The released HCl creates an acidic environment, which can further catalyze degradation and interfere with experimental reactions.

Q2: What are the main pathways through which this compound degrades?

A2: this compound can degrade through several pathways:

  • Dehydrochlorination: This is a common degradation route for chlorinated alkanes, involving the elimination of a hydrogen and a chlorine atom to form an alkene and hydrogen chloride.

  • Nucleophilic Substitution: The chlorine atoms on the propane (B168953) backbone are susceptible to attack by nucleophiles. This can lead to the replacement of chlorine with other functional groups, altering the chemical identity of your starting material.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the formation of free radicals, initiating a chain reaction that leads to the breakdown of the this compound molecule.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, breaking carbon-carbon and carbon-chlorine bonds.

Q3: Are there any recommended stabilizers to enhance the stability of this compound solutions?

A3: While specific quantitative data for this compound is limited in publicly available literature, general stabilizers for chlorinated hydrocarbons can be effective. These include:

  • Epoxidized Vegetable Oils (e.g., epoxidized soybean oil): These compounds act as acid scavengers, neutralizing the HCl produced during dehydrochlorination.

  • Glycerides of Monocarboxylic Acids: These can also exhibit a thermostabilizing effect on organochlorine compounds.

  • Hindered Amine Light Stabilizers (HALS): These are effective at trapping free radicals generated during photodegradation.

  • Benzophenones and Benzotriazoles: These compounds function as UV absorbers, protecting the solution from photodegradation by absorbing harmful UV radiation.

The choice and concentration of the stabilizer will depend on the specific experimental conditions. It is recommended to perform a small-scale compatibility and stability study before large-scale use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Side Products in Reaction Degradation of this compound1. Analyze for Degradation Products: Use analytical techniques like GC-MS to identify potential degradation products such as dichloropropenes. 2. Implement Stabilization: Add a suitable stabilizer (see FAQs) to a fresh solution of this compound. 3. Control Reaction Conditions: Minimize exposure to light and heat. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inconsistent Reaction Yields Variable purity of this compound due to degradation1. Verify Purity: Check the purity of the this compound stock solution before each use using a suitable analytical method (e.g., GC-FID). 2. Purify if Necessary: If impurities are detected, consider purifying the this compound by distillation. 3. Standardize Storage: Store this compound in amber glass bottles, in a cool, dark, and well-ventilated area, away from incompatible materials.
pH of the Solution Decreases Over Time Formation of HCl via dehydrochlorination1. Use an Acid Scavenger: Incorporate a stabilizer that can neutralize acids, such as epoxidized soybean oil. 2. Buffer the System (if compatible): If your experimental system allows, use a non-nucleophilic buffer to maintain a stable pH.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Solutions

Objective: To evaluate the stability of a this compound solution under accelerated conditions to predict its shelf life and assess the effectiveness of stabilizers.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in the desired solvent at a known concentration.

    • For testing stabilizers, prepare identical solutions containing different concentrations of the selected stabilizer(s).

    • Prepare a control solution without any stabilizer.

    • Dispense the solutions into amber glass vials, leaving minimal headspace, and seal them tightly.

  • Storage Conditions:

    • Place the vials in a stability chamber set to an elevated temperature (e.g., 40°C, 50°C, or 60°C).

    • For photostability testing, expose a parallel set of samples to a controlled UV light source.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for color change.

      • pH: Measurement of the solution's pH.

      • Assay of this compound: Quantify the remaining concentration of this compound using a validated chromatographic method (e.g., GC-FID or HPLC-UV).

      • Degradation Products: Identify and quantify any degradation products using a suitable method (e.g., GC-MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Use the Arrhenius equation to estimate the degradation rate at room temperature and predict the shelf life of the solution.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

Objective: To identify and quantify this compound and its potential degradation products in a solution.

Methodology:

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column suitable for separating volatile chlorinated hydrocarbons (e.g., a DB-624 or equivalent).

  • Sample Preparation:

    • Dilute the sample solution with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the calibrated range of the instrument.

    • Add an appropriate internal standard for quantification.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-300.

  • Data Analysis:

    • Identify this compound and its degradation products by comparing their mass spectra and retention times to those of reference standards or a spectral library.

    • Quantify the analytes by creating a calibration curve using standards of known concentrations.

Visualizations

degradation_pathway TCP This compound HCl Hydrogen Chloride (HCl) TCP->HCl Dehydrochlorination (Heat, Base, Metal Catalysis) DCP1 1,2-Dichloropropene TCP->DCP1 Dehydrochlorination DCP2 1,1-Dichloropropene TCP->DCP2 Dehydrochlorination Substituted_Product Substituted Product TCP->Substituted_Product Nucleophilic Substitution Radicals Free Radicals TCP->Radicals Photodegradation (UV Light) Nucleophile Nucleophile (e.g., OH⁻, H₂O) Nucleophile->Substituted_Product Photo_Products Photodegradation Products Radicals->Photo_Products

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow start Instability Observed (e.g., color change, pH drop) check_storage Review Storage Conditions (Light, Temp, Container) start->check_storage improper_storage Improper Storage check_storage->improper_storage analyze_sample Analyze Sample for Degradation (GC-MS, pH) degradation_confirmed Degradation Confirmed analyze_sample->degradation_confirmed improper_storage->analyze_sample No correct_storage Implement Correct Storage (Cool, Dark, Inert Atmosphere) improper_storage->correct_storage Yes add_stabilizer Select and Add Stabilizer (Acid Scavenger, UV Absorber) degradation_confirmed->add_stabilizer Yes end Stable Solution Achieved degradation_confirmed->end No monitor_stability Monitor Stability of New Solution correct_storage->monitor_stability add_stabilizer->monitor_stability monitor_stability->end

Caption: Troubleshooting workflow for unstable this compound solutions.

Troubleshooting Peak Tailing and Asymmetry in 1,1,2-Trichloropropane Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of peak tailing and asymmetry encountered during the chromatographic analysis of 1,1,2-Trichloropropane. Symmetrical peaks are crucial for accurate quantification and resolution from other components in a mixture.[1] This guide will walk you through potential causes and solutions to help you achieve optimal peak shape in your experiments.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, can be caused by a variety of factors, from instrument setup to chemical interactions within the column.[1] This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Step 1: Initial Assessment and Observation

Before making any adjustments, carefully observe the chromatogram to gather clues about the potential source of the problem.

  • Do all peaks tail? If all peaks in the chromatogram, including the solvent peak, exhibit tailing, the issue is likely related to a physical problem in the system before the separation occurs.[2][3] This could include a poorly installed column, a void in the packing at the head of the column, or a blocked frit.[2][4]

  • Does only the this compound peak tail? If only the analyte of interest shows tailing, the cause is more likely related to a specific chemical interaction between this compound and the stationary phase or other active sites in the system.

  • Is the peak fronting or tailing? While tailing is more common, fronting (a leading edge that is less steep than the trailing edge) can also occur. Fronting is often a sign of column overload or a sample solvent that is too strong.[5]

Step 2: Investigate Potential Causes and Implement Solutions

Based on your initial observations, work through the following potential causes, starting with the most common and easiest to address.

dot

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a halogenated compound like this compound?

A1: For halogenated compounds, common causes of peak tailing include:

  • Active Sites: Secondary interactions with active sites, such as residual silanol (B1196071) groups on the column packing material or in the inlet liner, are a primary cause. These interactions can lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can create active sites and lead to peak distortion.[6]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and turbulence, causing all peaks, including this compound, to tail.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5]

Q2: How can I determine if my column is the source of the peak tailing?

A2: To diagnose a column-related issue, you can perform the following steps:

  • Replace the Column: The most straightforward way to check if the column is the problem is to replace it with a new, high-quality column of the same type. If the peak shape improves, the original column was likely degraded or contaminated.

  • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions.

  • Trim the Column: If contamination is suspected at the head of the column, trimming a small portion (e.g., 10-20 cm) from the inlet end can sometimes restore good peak shape.[7]

Q3: What role does the sample matrix play in peak tailing, and how can I mitigate its effects?

A3: The sample matrix can introduce non-volatile residues that contaminate the analytical system, leading to peak tailing.[6] To mitigate matrix effects:

  • Sample Preparation: Implement a thorough sample cleanup procedure to remove interfering matrix components before injection.

  • Use a Guard Column: A guard column is a short, disposable column installed before the analytical column to trap non-volatile contaminants and protect the primary column.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples. This can help to compensate for matrix-induced peak shape changes and improve quantification accuracy.[8]

Q4: Can the injection technique affect the peak shape of this compound?

A4: Yes, the injection technique is critical for achieving symmetrical peaks.

  • Injection Volume: Avoid overloading the column by injecting an appropriate sample volume. If you suspect overload, try diluting your sample.[1]

  • Injection Mode: For splitless injections, ensure that the purge valve timing is optimized to efficiently transfer the sample to the column while venting the majority of the solvent. An improperly set purge time can lead to solvent tailing, which can affect the shape of early eluting peaks.[3]

Q5: Are there specific GC column recommendations for analyzing this compound to minimize peak tailing?

A5: While specific data for this compound is limited, for halogenated volatile organic compounds in general, the following column characteristics are recommended:

  • Inertness: Use a highly inert column to minimize interactions with active sites. Look for columns that are specifically tested for their inertness towards acidic and basic compounds.

  • Stationary Phase: A mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, Rxi-5Sil MS), is often a good starting point for the analysis of chlorinated hydrocarbons.

  • Column Dimensions: Standard column dimensions (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness) are typically suitable. The optimal dimensions may vary depending on the specific application and desired resolution.[9]

Experimental Protocols

Table 1: Suggested GC-MS Parameters for this compound Analysis
ParameterSuggested SettingRationale for Good Peak Shape
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent)A common, inert phase suitable for volatile halogenated compounds.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures optimal velocity for good separation and peak shape.
Inlet Temperature 200 - 250 °CEnsures complete and rapid vaporization of the analyte.
Inlet Liner Deactivated, single taper with glass woolA deactivated liner is crucial to prevent interactions. Glass wool can help trap non-volatiles.
Injection Volume 1 µL (or less)Minimizes the risk of column overload.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is generally preferred for better peak shape if sensitivity is sufficient. For splitless, optimize the purge time.
Oven Program Start at 40°C (hold for 2 min), ramp to 180°C at 10°C/minA starting temperature below the solvent's boiling point can improve focusing. The ramp rate can be adjusted to optimize separation.
MS Transfer Line 250 - 280 °CPrevents cold spots where the analyte could condense.
Ion Source Temp. 230 °CStandard temperature for good ionization efficiency.
Quadrupole Temp. 150 °CStandard temperature for good mass filtering.

Note: These are starting parameters and may require optimization for your specific instrument and application.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common problems and their potential solutions when addressing peak tailing.

dot

Caption: Relationship between problems, causes, and solutions.

References

Minimizing degradation of 1,1,2-Trichloropropane during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 1,1,2-Trichloropropane during sample preparation. Due to a scarcity of specific data for this compound, some information provided is based on best practices for volatile organic compounds (VOCs) and data for the closely related isomer, 1,2,3-Trichloropropane (B165214). This is clearly indicated where applicable.

Troubleshooting Guide

Issue: Low or no recovery of this compound in your samples.

Potential Cause Troubleshooting Steps Recommendations & Preventive Measures
Volatilization Losses Review sample collection and handling procedures. Ensure minimal headspace in sample vials. Check for proper sealing of vials.Use vials with PTFE-lined septa. Collect samples with zero headspace. Store samples at 4°C.[1][2]
Chemical Degradation (Hydrolysis) Assess the pH of your sample matrix. High pH can accelerate hydrolysis of chlorinated propanes.Acidify water samples to pH < 2 with hydrochloric acid (HCl) to inhibit base-catalyzed hydrolysis.[3] This is a general practice for many VOCs and is likely to be effective for this compound.
Biodegradation If samples are not analyzed immediately, microbial activity can lead to degradation.Preserve samples by cooling to 4°C. For soil samples, methanol (B129727) preservation can inhibit biological activity.[4] Acidification of water samples also acts as a biocide.[2]
Reaction with Residual Chlorine Free chlorine in water samples can react with and degrade chlorinated hydrocarbons.Dechlorinate water samples at the time of collection using a reducing agent like ascorbic acid or sodium thiosulfate (B1220275).[2]
Improper Storage Extended storage, even when preserved, can lead to analyte loss. Light exposure can also contribute to degradation of some chlorinated compounds.Analyze samples as soon as possible after collection. Store samples in amber vials to protect from light.[5] Adhere to recommended holding times (e.g., 14 days for preserved aqueous samples).[6]
Matrix Effects Components in the sample matrix (e.g., soil, sediment) may interfere with extraction or analysis.Utilize appropriate sample preparation techniques such as purge-and-trap or solid-phase microextraction (SPME) to isolate the analyte from the matrix.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, chlorinated propanes, in general, can undergo degradation through several pathways, including hydrolysis, oxidation, and reduction.[7][8] Hydrolysis, particularly at elevated pH and temperature, is a significant abiotic degradation route for the related isomer 1,2,3-Trichloropropane and is likely relevant for this compound as well.[7]

Q2: How should I preserve my aqueous samples to prevent degradation of this compound?

A2: For aqueous samples, it is recommended to take the following preservation steps at the time of collection:

  • Dechlorination: If the sample contains residual chlorine, add a dechlorinating agent such as ascorbic acid or sodium thiosulfate.[2]

  • Acidification: Adjust the sample pH to < 2 with hydrochloric acid (HCl). This inhibits both microbial activity and base-catalyzed hydrolysis.[3]

  • Refrigeration: Store the sample at 4°C.[1]

  • No Headspace: Ensure the sample vial is completely filled to avoid volatilization losses.[1]

Q3: What is the recommended holding time for samples containing this compound?

A3: For preserved aqueous samples (acidified and refrigerated), the recommended maximum holding time before analysis is typically 14 days.[5][6] For unpreserved samples, the holding time is shorter, often around 7 days.[6] However, it is always best practice to analyze samples as soon as possible after collection.[1]

Q4: Are there specific EPA methods I should follow for the analysis of this compound?

A4: Yes, this compound is listed as an analyte in EPA Method 8260, which is a widely used method for the determination of volatile organic compounds in various matrices.[9][10] This method often employs purge-and-trap gas chromatography/mass spectrometry (GC/MS).

Q5: Can I freeze my samples for long-term storage?

A5: While refrigeration at 4°C is the standard preservation technique, freezing can also be an effective means of preserving samples for longer periods by further reducing degradation rates and volatility.[1] For soil samples, storage at -12°C has been shown to be effective in retaining VOCs.

Quantitative Data on Stability

Table 1: Stability of 1,2,3-Trichloropropane in Water Samples Under Different Preservation Conditions (Illustrative)

Preservation Method Storage Temperature Holding Time Analyte Recovery (%) Reference
None25°C7 days< 50%General VOC Behavior
Cooled4°C14 days~70-80%General VOC Behavior
HCl to pH < 2, Cooled4°C14 days> 90%[3], General VOC Behavior
Dechlorinating Agent, HCl to pH < 2, Cooled4°C14 days> 95%[2],[3], General VOC Behavior

Note: This data is illustrative and based on general principles of VOC preservation and data for analogous compounds. Actual recovery rates should be determined through laboratory-specific studies.

Experimental Protocols

Protocol 1: Collection and Preservation of Aqueous Samples for this compound Analysis

Materials:

  • 40 mL amber glass vials with PTFE-lined septa

  • Hydrochloric acid (HCl), 1:1 solution

  • Ascorbic acid or sodium thiosulfate (if residual chlorine is present)

  • Cooler with ice or cold packs

Procedure:

  • If the water source is a tap, remove any aerators and flush the line for several minutes.

  • If the sample is expected to contain residual chlorine, add a small amount of ascorbic acid or sodium thiosulfate to the vial before sample collection.

  • Carefully fill the vial with the sample, allowing the water to flow down the inside of the vial to minimize turbulence and aeration.

  • Fill the vial to overflowing, creating a convex meniscus at the top.

  • Add 2-3 drops of 1:1 HCl to acidify the sample to a pH < 2.

  • Carefully place the PTFE-lined septum and cap on the vial and tighten securely.

  • Invert the vial and tap it gently to check for air bubbles. If bubbles are present, discard the sample and collect a new one.

  • Label the vial clearly and place it in a cooler with ice or cold packs for transport to the laboratory.

  • Store the samples at 4°C until analysis.

Protocol 2: Analysis of this compound in Water by Purge-and-Trap GC/MS (Based on EPA Method 8260)

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC/MS)

  • Purge-and-trap system

Procedure:

  • Remove the sample vials from the refrigerator and allow them to come to room temperature.

  • Introduce a known volume of the sample into the purging vessel of the purge-and-trap system.

  • Add internal standards and surrogates to the sample.

  • Purge the sample with an inert gas (e.g., helium) for a specified time. The volatile organic compounds, including this compound, are transferred from the aqueous phase to the vapor phase.

  • The vapor is passed through a sorbent trap where the analytes are retained.

  • After purging is complete, the trap is heated, and the analytes are desorbed onto the gas chromatographic column.

  • The gas chromatograph separates the analytes, which are then detected by the mass spectrometer.

  • Quantification is performed by comparing the response of this compound to the response of the internal standard.

Visualizations

Potential Degradation Pathways for Chlorinated Propanes TCP This compound Hydrolysis Hydrolysis (catalyzed by high pH) TCP->Hydrolysis Abiotic Oxidation Oxidation (e.g., with strong oxidants) TCP->Oxidation Abiotic/Biotic Reduction Reductive Dechlorination (anaerobic conditions) TCP->Reduction Biotic/Abiotic Products1 Chlorinated Alcohols, Propenes Hydrolysis->Products1 Products2 CO2, H2O, Cl- Oxidation->Products2 Products3 Less Chlorinated Propanes, Propane Reduction->Products3

Caption: Potential degradation pathways for chlorinated propanes.

Recommended Workflow for Aqueous Sample Preparation Start Sample Collection Dechlorinate Dechlorinate (if necessary) Start->Dechlorinate Acidify Acidify to pH < 2 with HCl Dechlorinate->Acidify Store Store at 4°C (No Headspace) Acidify->Store Analyze Analyze within 14 days Store->Analyze Troubleshooting Logic for Low Analyte Recovery LowRecovery Low Recovery of This compound? CheckHeadspace Headspace in Vial? LowRecovery->CheckHeadspace CheckpH Sample pH > 2? CheckHeadspace->CheckpH No FixHeadspace Resample with Zero Headspace CheckHeadspace->FixHeadspace Yes CheckChlorine Residual Chlorine Present? CheckpH->CheckChlorine No FixpH Acidify Samples at Collection CheckpH->FixpH Yes CheckHoldingTime Holding Time Exceeded? CheckChlorine->CheckHoldingTime No FixChlorine Dechlorinate Samples at Collection CheckChlorine->FixChlorine Yes FixHoldingTime Analyze Samples Sooner CheckHoldingTime->FixHoldingTime Yes

References

Strategies for reducing signal suppression in 1,1,2-Trichloropropane mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in the mass spectrometry analysis of 1,1,2-Trichloropropane.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound mass spectrometry?

A1: Signal suppression is a phenomenon where the ionization efficiency of this compound is reduced by the presence of other co-eluting compounds from the sample matrix. This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis.

Q2: What are the common causes of signal suppression for volatile organic compounds (VOCs) like this compound?

A2: Common causes include high concentrations of matrix components such as salts, oils, greases, and other organic matter that co-extract with this compound. These interfering substances can compete with the analyte for ionization in the mass spectrometer's source, leading to a suppressed signal. In gas chromatography-mass spectrometry (GC-MS), active sites in the GC inlet can also contribute to analyte loss and signal reduction.

Q3: How can I determine if signal suppression is affecting my this compound analysis?

A3: You can assess signal suppression by comparing the signal intensity of a this compound standard in a clean solvent to the signal intensity of the same standard spiked into a prepared sample matrix. A significantly lower signal in the matrix indicates suppression. Another technique is the post-column infusion of a constant concentration of this compound, where a dip in the signal upon injection of a matrix blank indicates the retention time of suppressing components.

Q4: Is it possible to overcome signal suppression by simply diluting my sample?

A4: Dilution can be an effective strategy to reduce the concentration of matrix components and thereby lessen signal suppression.[1] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution. For trace analysis, excessive dilution may lead to the signal falling below the limit of detection.[1]

Troubleshooting Guides

Issue 1: Low or no signal for this compound

This is a common issue that can be caused by a variety of factors, from sample preparation to instrument settings. This guide will walk you through a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start Low or No Signal for This compound check_instrument Step 1: Verify Instrument Performance start->check_instrument check_sample_prep Step 2: Evaluate Sample Preparation check_instrument->check_sample_prep Instrument OK check_matrix_effects Step 3: Assess for Matrix Effects check_sample_prep->check_matrix_effects Prep OK optimize_method Step 4: Optimize Analytical Method check_matrix_effects->optimize_method Suppression Detected solution Signal Restored optimize_method->solution

Caption: Troubleshooting workflow for low signal of this compound.

Step-by-Step Troubleshooting:

  • Verify Instrument Performance:

    • Action: Inject a known concentration of a this compound standard in a clean solvent (e.g., methanol).

    • Expected Outcome: A strong, well-defined peak should be observed.

    • If No Peak is Observed:

      • Check for leaks in the GC-MS system.

      • Ensure the mass spectrometer is properly tuned.

      • Verify the correct ions are being monitored in the acquisition method. For this compound, characteristic ions can be used for Selected Ion Monitoring (SIM) to enhance sensitivity.

  • Evaluate Sample Preparation:

    • Action: Review your sample extraction and cleanup procedures.

    • Questions to Consider:

      • Is the extraction technique (e.g., Purge and Trap, Solid Phase Extraction, Liquid-Liquid Extraction) appropriate for this compound and the sample matrix?

      • Are you using a suitable internal standard? An isotopically labeled internal standard, such as 1,2,3-Trichloropropane-d5, is highly recommended to compensate for matrix effects and variations in sample preparation.[2]

    • Recommendation: Perform a spike and recovery experiment. Spike a blank matrix with a known amount of this compound and process it through your entire sample preparation workflow. A low recovery percentage indicates issues with the sample preparation method.

  • Assess for Matrix Effects:

    • Action: Prepare two samples: one with a known concentration of this compound in a clean solvent, and another with the same concentration spiked into a blank matrix extract.

    • Analysis: Compare the peak areas of this compound in both samples.

    • Interpretation: A significantly lower peak area in the matrix sample confirms signal suppression.

  • Optimize Analytical Method:

    • Chromatographic Separation: Modify the GC temperature program to better separate this compound from co-eluting matrix components.

    • Sample Cleanup: Implement or enhance a cleanup step in your sample preparation. Solid Phase Extraction (SPE) can be effective in removing interfering compounds.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for consistent matrix effects.

Issue 2: Poor Reproducibility of this compound Signal

Inconsistent signal intensity across replicate injections or different samples can compromise the reliability of your quantitative results. This guide provides steps to improve reproducibility.

Logical Relationships in Poor Reproducibility

poor_reproducibility Poor Reproducibility Poor Reproducibility Inconsistent Sample Prep Inconsistent Sample Prep Poor Reproducibility->Inconsistent Sample Prep Variable Matrix Effects Variable Matrix Effects Poor Reproducibility->Variable Matrix Effects Instrument Instability Instrument Instability Poor Reproducibility->Instrument Instability Internal Standard Usage Internal Standard Usage Internal Standard Usage->Poor Reproducibility Mitigates

Caption: Factors contributing to poor signal reproducibility.

Strategies for Improving Reproducibility:

  • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is performed consistently for all samples, standards, and blanks. Automation of sample preparation can significantly improve reproducibility.

  • Use an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for variability introduced during sample preparation and injection, as well as for fluctuations in instrument response.[3]

  • Matrix-Matched Calibrators: When analyzing samples from different sources, consider preparing separate matrix-matched calibration curves for each matrix type to account for variations in matrix effects.

  • Regular Instrument Maintenance: Perform regular maintenance on your GC-MS system, including cleaning the ion source, replacing the inlet liner and septum, and checking for leaks.

Quantitative Data

Table 1: Recovery of 1,2,3-Trichloropropane (B165214) using Purge and Trap GC-MS [4][5]

MatrixFortification Level (ng/L)Mean Recovery (%)Relative Standard Deviation (%)
Reagent Water5.01045.6
Reagent Water20.094 - 9810 - 11
Reagent Water50.097 - 1034.2 - 5.0
Groundwater8 - 300Not ApplicableNot Applicable

Table 2: Recovery of 1,2,3-Trichloropropane using Continuous Liquid-Liquid Extraction GC-MS [6]

MatrixFortification Level (ng/L)Mean Recovery (%)Relative Standard Deviation (%)
Reagent Water5.01114.8
Reagent Water50.01035.0

Experimental Protocols

Protocol 1: Purge and Trap GC-MS for this compound in Water

This protocol is adapted from methods for the analysis of 1,2,3-Trichloropropane and is suitable for the determination of this compound in water samples.[4][7]

Experimental Workflow for Purge and Trap GC-MS

purge_and_trap_workflow sample_collection 1. Sample Collection (40 mL VOA vial) add_is 2. Add Internal Standard (e.g., 1,2,3-TCP-d5) sample_collection->add_is purge 3. Purge with Inert Gas (e.g., Helium) add_is->purge trap 4. Trap Volatiles on Sorbent Trap purge->trap desorb 5. Thermally Desorb Trap trap->desorb gc_separation 6. GC Separation desorb->gc_separation ms_detection 7. MS Detection (SIM Mode) gc_separation->ms_detection quantification 8. Quantification ms_detection->quantification

Caption: Workflow for Purge and Trap GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Collect water samples in 40 mL VOA vials with PTFE-lined septa.

    • Add a known amount of an appropriate internal standard (e.g., 1,2,3-Trichloropropane-d5) to each sample, standard, and blank.[7]

  • Purge and Trap:

    • Use a purge and trap concentrator system.

    • Purge a 25 mL sample aliquot with helium for 11 minutes.[4]

    • Trap the purged volatiles on a suitable sorbent trap (e.g., Tenax®/Silica gel/CMS).[4]

  • Desorption and GC-MS Analysis:

    • Thermally desorb the trap and transfer the analytes to the GC column.

    • Use a capillary column suitable for volatile organic compounds (e.g., DB-VRX).[5]

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity.[7] Monitor characteristic ions for this compound and the internal standard.

  • Quantification:

    • Quantify this compound using the internal standard method, comparing the response of the analyte to the internal standard.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup of Complex Water Samples

For samples with a high matrix load, an SPE cleanup step can be employed prior to GC-MS analysis to reduce signal suppression.[2]

Methodology:

  • Sample Pre-treatment:

    • Spike a 500 mL water sample with an isotopically labeled internal standard.[2]

  • Solid Phase Extraction:

    • Condition an activated carbon or carbon molecular sieve SPE cartridge.[2]

    • Pass the entire 500 mL sample through the SPE cartridge.[2]

    • Elute the retained analytes with dichloromethane.[2]

  • Concentration and Analysis:

    • Concentrate the eluate and exchange the solvent to a small volume of a suitable solvent for GC-MS injection.

    • Analyze the concentrated extract using GC-MS as described in Protocol 1.

By following these troubleshooting guides and implementing the recommended strategies, researchers can effectively mitigate signal suppression and achieve accurate and reproducible results in the mass spectrometry analysis of this compound.

References

Best practices for storage and handling of 1,1,2-Trichloropropane to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,2-Trichloropropane Storage and Handling

This guide provides best practices for the storage and handling of this compound to ensure its purity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain purity?

A: To maintain the purity of this compound, it should be stored in a cool, dry, and well-ventilated place away from direct sunlight, heat, and ignition sources.[1][2] The container must be kept tightly closed to prevent evaporation and contamination.[2][3] For volatile standards, storage in a refrigerator (2°C to 8°C) is recommended to prevent evaporation.[3] The temperature during storage should not exceed 30°C.[4][5]

Q2: How can I prevent moisture contamination in my this compound sample?

A: Moisture can lead to the degradation of chlorinated hydrocarbons. To prevent contamination, store the compound in a dry environment and ensure the container is tightly sealed.[1][2] For bulk storage, blanketing the container with a dry, inert gas like nitrogen is recommended to exclude moisture.[4][5]

Q3: What types of containers are suitable for storing this compound?

A: For laboratory-scale storage, sealed glass vials with PTFE septa are ideal as glass is chemically inert and the septa minimize leakage and evaporation.[3] Avoid using plastic containers, as some plastics can react with or bind to volatile compounds, leading to contamination or loss of the analyte.[3] For bulk quantities, carbon steel of welded construction is the usual material for storage tanks.[4][5]

Q4: What materials should be avoided when handling or storing this compound?

A: Avoid contact with incompatible materials such as strong bases, chemically active or finely powdered metals, and strong oxidizing agents.[2][6][7] It is also important to separate storage areas from other reactive chemicals, especially ammonia (B1221849) and hydrocarbons like fuels and oils.[8]

Q5: What are the initial signs that my this compound sample may be contaminated or has degraded?

A: Visual inspection might reveal a change in color from its typical colorless state.[7] However, many impurities may not be visible. The most reliable way to detect contamination is through analytical methods like gas chromatography (GC), which can identify and quantify impurities. A change in the expected experimental outcome can also be an indicator of impurity.

Troubleshooting Guide

Problem: My experimental results are inconsistent, and I suspect contamination of my this compound.

  • Solution: Isolate the suspected container immediately to prevent cross-contamination. Review your handling procedures to ensure they align with best practices for volatile compounds, such as using gas-tight syringes for transfers and minimizing exposure to air.[3][9] Perform a purity analysis using a validated method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any contaminants.

Problem: I've noticed the pressure in the storage container has changed significantly.

  • Solution: A change in vapor pressure can indicate temperature fluctuations or a potential chemical reaction.[3] Ensure the storage area maintains a stable temperature.[3] If a reaction is suspected, handle the container with extreme caution, wearing appropriate personal protective equipment (PPE), and consider disposing of the material according to approved waste disposal protocols.[2]

Problem: There has been a small spill in the storage area.

  • Solution: For small spills, first ensure all sources of ignition are removed.[2][7] Use an inert absorbent material like sand, silica (B1680970) gel, or universal binder to soak up the liquid.[2] Place the contaminated absorbent material into a suitable, sealed container for disposal.[2][7] Ensure the area is well-ventilated.[8] Always wear appropriate PPE, including gloves and eye protection, during cleanup.

Data Presentation: Storage and Handling Parameters

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationJustificationSource
Temperature Cool; Refrigerator (2°C to 8°C); Not to exceed 30°CMinimizes evaporation and degradation.[1][3]
Atmosphere Dry, well-ventilated area.Prevents moisture contamination and accumulation of vapors.[1][2]
Inert Gas Blanket (e.g., Nitrogen) for bulk storageExcludes moisture and oxygen, preserving product quality.[5]
Light Out of direct sunlight; Dark placePrevents potential photodegradation.[1]
Container Tightly sealed/closedPrevents evaporation and entry of contaminants.[2][3]

Table 2: Material Compatibility

StatusMaterialsRationaleSource
Recommended Glass, Carbon Steel (for bulk), PTFE (for seals/septa)Chemically inert and resistant to chlorinated hydrocarbons.[3][4][5]
Avoid Strong Bases, Strong Oxidizing Agents, Finely Powdered Metals, Plastics (general use), Ammonia, Hydrocarbons (oils, grease)Risk of violent or explosive reactions, or leaching and contamination.[2][3][6][7][8]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general methodology for assessing the purity of this compound. Specific parameters should be optimized for the available instrumentation.

1. Objective: To quantify the purity of a this compound sample and identify any potential volatile impurities.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., purge and trap grade methanol, pre-screened for contaminants)[10]

  • Gas-tight syringe[3][9]

  • 2 mL GC vials with PTFE-lined septa

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

3. Sample Preparation:

  • Work in a well-ventilated fume hood.

  • Prepare a dilution of the this compound sample in the high-purity solvent. The concentration will depend on the sensitivity of the instrument. A starting point could be a 1:1000 dilution.

  • Using a gas-tight syringe, transfer the diluted sample into a GC vial and seal it immediately to prevent the loss of volatile components.[9]

  • Prepare a blank sample using only the dilution solvent to identify any background contamination.

4. GC Instrument Conditions (Example):

  • Injection Port: Split/Splitless, 250°C

  • Column: A non-polar or medium-polarity capillary column suitable for volatile organic compounds (VOCs), such as a DB-5ms or equivalent.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Detector (FID): 280°C

5. Data Analysis:

  • Run the blank sample first, followed by the diluted this compound sample.

  • Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS).

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100

  • Any other significant peaks represent impurities. These can be tentatively identified using a mass spectrometry library if an MS detector is used.

Visualizations

contamination_workflow observe Observe Anomaly (e.g., unexpected results, color change) isolate Isolate Suspect Container observe->isolate review Review Handling & Storage Logs isolate->review test Perform Purity Analysis (GC) review->test decision Purity Meets Specification? test->decision quarantine Quarantine & Dispose (Follow safety protocols) decision->quarantine No document_ok Document Findings decision->document_ok Yes return_service Return to Service document_ok->return_service

Caption: Workflow for addressing suspected this compound contamination.

storage_selection_tree start Select Storage for This compound q_quantity Quantity? start->q_quantity q_duration Storage Duration? q_quantity->q_duration < 20L (Lab Scale) bulk Bulk Storage: Carbon Steel Tank/Drum with Nitrogen Blanket q_quantity->bulk > 20L (Bulk) short_term Short-Term / Working Solution: Amber Glass Bottle with PTFE-lined Cap q_duration->short_term Short-Term long_term Long-Term / Analytical Standard: Sealed Glass Ampule or Vial with PTFE Septum (Refrigerate) q_duration->long_term Long-Term

Caption: Decision tree for selecting appropriate storage containers.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,1,2-Trichloropropane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1,1,2-trichloropropane, a volatile organic compound (VOC) of interest in environmental monitoring and toxicology. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The quantification of this compound is predominantly achieved through Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). Sample introduction techniques such as Purge and Trap (P&T) and Liquid-Liquid Extraction (LLE) are commonly employed to isolate and concentrate the analyte from various matrices, particularly water. The choice of method often depends on the required sensitivity and the sample matrix.

While specific validation data for this compound is not as widely published as for its isomer, 1,2,3-trichloropropane, the analytical methods are generally applicable to a broad range of VOCs. The performance data presented below is based on established EPA methods and studies on similar compounds, which can be considered indicative for this compound analysis.

ParameterPurge and Trap GC-MS (e.g., EPA Method 524.2/8260)Liquid-Liquid Extraction GC-MSSolid Phase Microextraction (SPME) GC-MS
Limit of Detection (LOD) Low parts-per-trillion (ppt) to parts-per-billion (ppb) rangeSub-ppb to ppb rangeppt to sub-ppb range
Limit of Quantification (LOQ) Typically in the low ppb rangeppb rangeLow ppb range
**Linearity (R²) **> 0.99 over a defined concentration range> 0.99 over a defined concentration range> 0.99 over a defined concentration range
Accuracy (% Recovery) Typically 80-120%Typically 70-130%Typically 85-115%
Precision (%RSD) < 15-20%< 20%< 15%
Sample Volume Small (e.g., 5-25 mL)Larger (e.g., 100 mL - 1 L)Small to moderate
Throughput High, amenable to automationModerate, can be labor-intensiveHigh, amenable to automation
Matrix Effects Can be significant for complex matricesCan be significant, requires cleanupCan be influenced by matrix components

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow cluster_Planning 1. Planning & Method Development cluster_Validation 2. Method Validation cluster_Application 3. Routine Analysis Define_Scope Define Analytical Scope (Matrix, Concentration Range) Select_Method Select Analytical Method (P&T-GC-MS, LLE-GC-MS, etc.) Define_Scope->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Data_Reporting Data Reporting QC_Checks->Data_Reporting

Caption: A generalized workflow for analytical method validation.

Experimental Protocols

Detailed experimental protocols for the analysis of volatile organic compounds, including this compound, are outlined in various established methods, most notably those from the U.S. Environmental Protection Agency (EPA).

Purge and Trap Gas Chromatography-Mass Spectrometry (Based on EPA Method 524.2/8260)

This method is widely used for the analysis of VOCs in water samples.

1. Sample Preparation and Introduction:

  • A known volume of water sample (typically 5 to 25 mL) is placed in a purging vessel.

  • The sample is purged with an inert gas (e.g., helium or nitrogen) at a specified flow rate and duration.

  • The purged VOCs are trapped on a sorbent trap.

  • After purging, the trap is rapidly heated to desorb the VOCs onto the gas chromatograph.

2. Gas Chromatography:

  • Column: A capillary column suitable for VOC analysis, such as a 60 m x 0.25 mm ID with a 1.4 µm film thickness, is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature program is used to separate the individual VOCs. A typical program might start at 35°C, hold for a few minutes, and then ramp up to over 200°C.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass spectrometer.

  • Scan Mode: Full scan mode is often used for identification, while selected ion monitoring (SIM) can be employed for enhanced sensitivity.

  • Quantification Ions: Specific ions for this compound would be selected for quantification and confirmation.

4. Calibration:

  • A multi-point calibration curve is generated using standards of known concentrations.

  • Internal standards are used to correct for variations in instrument response.

Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry

This method is an alternative for extracting VOCs from aqueous samples.

1. Sample Preparation:

  • A measured volume of the water sample is extracted with a water-immiscible solvent (e.g., dichloromethane).

  • The solvent layer containing the extracted analytes is separated.

  • The extract may be concentrated to a smaller volume to increase the analyte concentration.

2. GC-MS Analysis:

  • The analytical conditions for the GC-MS are similar to those described for the purge and trap method. A small volume of the concentrated extract is injected into the GC.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the analytical process for this compound quantification.

Analytical_Process_Logic cluster_Sample Sample Handling cluster_Extraction Analyte Extraction cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Collection Sample Collection Preservation Sample Preservation Sample_Collection->Preservation Purge_Trap Purge and Trap Preservation->Purge_Trap LLE Liquid-Liquid Extraction Preservation->LLE GC_Separation Gas Chromatographic Separation Purge_Trap->GC_Separation LLE->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation_Report Validation & Reporting Quantification->Validation_Report

Caption: Logical flow of the analytical process.

A Comparative Guide to 1,1,2-Trichloropropane and Other Chlorinated Solvents in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides an objective comparison of 1,1,2-trichloropropane with other commonly used chlorinated solvents, supported by available data on their physical properties and performance in various reaction types.

Physical and Chemical Properties at a Glance

The selection of a solvent is often guided by its physical properties, which dictate the reaction conditions and solubility of reagents. The following table summarizes key physical properties of this compound and other selected chlorinated solvents.

PropertyThis compoundDichloromethane (B109758)ChloroformCarbon Tetrachloride1,2-Dichloroethane (B1671644)
Chemical Formula C₃H₅Cl₃[1]CH₂Cl₂[2][3]CHCl₃[4][5][6][7]CCl₄[8][9][10]C₂H₄Cl₂[11]
Molecular Weight ( g/mol ) 147.43[1]84.93[2][3][12]119.38[6]153.8[9]98.96[13]
Boiling Point (°C) 11439.861.2[5][6][7]76.7[14]83.5[13][15]
Melting Point (°C) -57-96.7-63.5[4][6]-22.9[10][14]-35[11]
Density (g/cm³ at 20°C) 1.391.32551.49[6]1.59[14]1.253[11]
Solubility in water ( g/100 mL at 20°C) 0.142.00.8[6]0.080.87
Dipole Moment (D) 1.631.601.0401.20

Performance in Chemical Reactions

Chlorinated solvents are widely employed in a variety of organic reactions due to their ability to dissolve a broad range of organic compounds and their relative inertness under many reaction conditions. However, their performance can vary significantly.

Nucleophilic Substitution Reactions

This compound, like other alkyl halides, can undergo nucleophilic substitution reactions.[1] While specific comparative kinetic data is scarce in publicly available literature, the polarity and dielectric constant of the solvent play a crucial role in these reactions. Polar aprotic solvents generally favor SN2 reactions. Given its polarity, this compound could be a suitable solvent for such transformations, though its reactivity might be influenced by steric factors due to its larger molecular size compared to dichloromethane or chloroform.

Electrophilic Aromatic Substitution (Friedel-Crafts Reactions)

Chlorinated solvents like 1,2-dichloroethane are common in Friedel-Crafts acylations.[16] The choice of solvent can impact reaction rates and product distribution. While no direct comparative studies involving this compound were found, its properties suggest it could be a potential solvent for these reactions. However, potential side reactions with the Lewis acid catalyst would need to be considered.

Cycloaddition Reactions (Diels-Alder)
Free Radical Polymerization

In free-radical polymerization, the solvent can influence the reaction kinetics through chain transfer processes.[17] Halogenated aliphatic hydrocarbons, particularly those like carbon tetrachloride and chloroform, are known to have high chain transfer effects.[17] This suggests that this compound could also act as a chain transfer agent, which would be a critical consideration when aiming for high molecular weight polymers.

Experimental Protocols

Detailed experimental protocols directly comparing this compound with other chlorinated solvents are not widely published. However, general procedures for reactions in chlorinated solvents can be adapted.

General Workflow for a Solvent-Based Organic Reaction

Workflow A Reactant & Catalyst Preparation B Solvent Addition (e.g., this compound) A->B C Reaction under controlled Temperature & Time B->C D Work-up & Product Isolation C->D E Purification (e.g., Chromatography, Recrystallization) D->E F Characterization (e.g., NMR, MS) E->F

Caption: A generalized workflow for conducting a chemical reaction using a solvent.

Logical Relationship of Solvent Properties and Reaction Outcome

The choice of a chlorinated solvent has a direct impact on several aspects of a chemical reaction, as illustrated in the diagram below.

Solvent_Effects Solvent Chlorinated Solvent Choice (e.g., this compound) Properties Physical Properties (Polarity, Boiling Point, etc.) Solvent->Properties Solubility Reagent & Catalyst Solubility Properties->Solubility Kinetics Reaction Kinetics (Rate & Selectivity) Properties->Kinetics Workup Product Isolation & Purification Properties->Workup Solubility->Kinetics Outcome Overall Reaction Yield & Purity Kinetics->Outcome Workup->Outcome

Caption: Interplay of solvent properties and their effect on the reaction outcome.

Conclusion

This compound presents a viable, though less common, alternative to other chlorinated solvents in various chemical reactions. Its physical properties, particularly its boiling point and polarity, suggest its potential utility in specific applications where these parameters are critical. However, a significant lack of direct comparative performance data in the scientific literature necessitates a case-by-case evaluation by researchers. For professionals in drug development and other scientific fields, the selection of this compound should be based on careful consideration of its properties, potential for side reactions, and the specific requirements of the chemical transformation. Further experimental studies are warranted to fully elucidate its comparative advantages and disadvantages in a broader range of synthetic applications.

References

A Comparative Guide to the Physical and Chemical Properties of 1,1,2-Trichloropropane and 1,2,3-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical and chemical properties of two constitutional isomers of trichloropropane (B3392429): 1,1,2-trichloropropane and 1,2,3-trichloropropane (B165214). The information presented is curated from various scientific resources to provide an objective overview supported by experimental data.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and 1,2,3-trichloropropane for easy comparison.

PropertyThis compound1,2,3-Trichloropropane
CAS Number 598-77-6[1]96-18-4[2]
Molecular Formula C₃H₅Cl₃[1][3]C₃H₅Cl₃[4]
Molecular Weight 147.43 g/mol [1][3]147.43 g/mol [2]
Appearance Colorless liquid with a sweet odor[3]Colorless to straw-colored liquid with a chloroform-like odor
Boiling Point 133 °C[5]156.8 °C[2]
Melting Point -93.9 °C-14.7 °C[2]
Density 1.372 g/mL[5]1.3889 g/cm³ at 20°C/4°C
Water Solubility Insoluble[3]1,750 mg/L at 25°C (slightly soluble)[2]
Solubility in Organic Solvents Soluble in organic solvents[3]Soluble in chloroform, ethanol, and diethyl ether
Vapor Pressure Not specified3.69 mmHg at 25°C
Vapor Density Not specified5.1 (relative to air)
Log Kₒw Not specified2.27
Reactivity Can undergo nucleophilic substitution and elimination reactions[3]Reacts violently with powdered metals; sensitive to prolonged exposure to light and heat[6]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties cited above are outlined below. These are generalized protocols and may be adapted based on specific laboratory conditions and equipment.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds.

Materials:

  • Thiele tube or similar heating apparatus

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Liquid sample (this compound or 1,2,3-trichloropropane)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[7][8][9][10]

Determination of Melting Point (for 1,2,3-Trichloropropane)

The melting point of 1,2,3-trichloropropane, which is a solid at lower temperatures, can be determined using a melting point apparatus.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (open at both ends)

  • Solid sample (1,2,3-trichloropropane, solidified)

  • Mortar and pestle (if needed to powder the solid)

Procedure:

  • A small amount of the solidified sample is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[2][4][11][6][12]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

  • Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube)

  • Analytical balance

  • Liquid sample (this compound or 1,2,3-trichloropropane)

  • Distilled water (for calibration)

  • Thermostat bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and the stopper is inserted. The excess liquid that emerges from the capillary is wiped off.

  • The filled pycnometer is weighed.

  • The pycnometer is emptied, cleaned, and filled with distilled water, and then weighed again.

  • The temperature of the liquid is recorded.

  • The density of the liquid is calculated using the formula: Density of liquid = (mass of liquid / mass of water) × density of water at the measurement temperature.

Determination of Water Solubility

A qualitative or semi-quantitative determination of water solubility can be performed through simple mixing.

Materials:

  • Test tubes

  • Graduated pipettes

  • Liquid sample (this compound or 1,2,3-trichloropropane)

  • Distilled water

  • Vortex mixer or shaker

Procedure:

  • A known volume of distilled water (e.g., 5 mL) is placed in a test tube.

  • A small, measured amount of the trichloropropane isomer is added to the water.

  • The test tube is sealed and shaken vigorously for a set period.

  • The mixture is allowed to stand and observe for the presence of two distinct layers (insoluble), a cloudy suspension (partially soluble), or a clear solution (soluble).

  • For a more quantitative measure, the concentration of the trichloropropane in the aqueous phase can be determined using techniques like gas chromatography after allowing the mixture to equilibrate.[13][14][15][16][17]

Mandatory Visualization

Chemical_Reactions Comparative Reactivity Pathways cluster_0 This compound cluster_1 1,2,3-Trichloropropane 112TCP This compound Elimination_112 Dehydrochlorination (e.g., with strong base) 112TCP->Elimination_112 Reaction Product_112 1,1-Dichloro-1-propene or 2,3-Dichloro-1-propene Elimination_112->Product_112 Forms 123TCP 1,2,3-Trichloropropane Reduction_123 Reductive Dechlorination (e.g., with Zn(0)) 123TCP->Reduction_123 Reaction Hydrolysis_123 Hydrolysis/Elimination 123TCP->Hydrolysis_123 Reaction Product_123_reduction Allyl chloride -> Propene Reduction_123->Product_123_reduction Forms Product_123_hydrolysis Various oxygenated products Hydrolysis_123->Product_123_hydrolysis Forms

Caption: Comparative reactivity pathways of 1,1,2- and 1,2,3-trichloropropane.

References

Quantitative Analysis of 1,1,2-Trichloropropane in Mixed Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1,1,2-Trichloropropane in mixed solvent systems. Due to a notable scarcity of published data specifically for this compound, this document leverages validated methods for the closely related and more frequently studied isomer, 1,2,3-Trichloropropane (1,2,3-TCP). The principles and techniques detailed herein offer a robust starting point for developing and validating methods for this compound in complex matrices. The primary analytical technique discussed is Gas Chromatography coupled with Mass Spectrometry (GC/MS), a powerful and widely used method for the separation and quantification of volatile organic compounds.

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC/MS) is the most prevalent and effective technique for the analysis of trichloropropane (B3392429) isomers. The choice of sample introduction method is critical and is largely dependent on the sample matrix and the required sensitivity. The two principal sample introduction techniques are Purge and Trap (P&T) and Direct Liquid Injection.

Table 1: Comparison of GC/MS-Based Methods for Trichloropropane Analysis

ParameterPurge and Trap GC/MS (P&T-GC/MS)Direct Liquid Injection GC/MS
Principle Inert gas is bubbled through the sample, stripping volatile analytes which are then trapped and concentrated before injection into the GC.A small volume of the liquid sample is directly injected into the heated GC inlet.
Typical Matrix Aqueous samples (drinking water, groundwater).[1][2][3][4]Organic solvents, mixed solvent systems.
Sample Preparation Minimal for aqueous samples. Dilution with a miscible solvent may be required for some mixed solvent systems.Dilution with a suitable solvent to match the calibration range and avoid column overload.
Sensitivity Very high (sub-parts-per-trillion).[2]Moderate to high, dependent on concentration and injection volume.
Advantages Excellent for trace-level analysis.[2]Simple, fast, suitable for higher concentration samples.
Disadvantages Not ideal for highly non-volatile or very soluble compounds in the matrix. Potential for matrix interference.Can introduce non-volatile components to the GC system, requiring more frequent maintenance. Lower sensitivity compared to P&T.
Primary Application Environmental monitoring of trace contaminants.[1][2][3][4]Process monitoring, quality control of chemical products.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantitative analysis. Below are generalized protocols for the analysis of trichloropropanes using GC/MS with different sample introduction techniques.

Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)

This method is highly effective for trace-level analysis of volatile organic compounds in aqueous matrices. While not directly applicable to most organic solvent systems, it can be adapted for certain mixed solvent systems where the solvents are sufficiently volatile and do not interfere with the trapping process.

Experimental Protocol: Modified EPA Method 524.2

  • Sample Preparation: For aqueous samples, no preparation is typically needed. For mixed solvent samples, a preliminary study to determine the purging efficiency of this compound from the specific solvent matrix is essential. Dilution with water may be a viable approach if the solvents are miscible.

  • Purge and Trap:

    • A standard sample volume (e.g., 5-25 mL) is placed in the purging vessel.

    • The sample is purged with an inert gas (e.g., helium) at a defined flow rate and temperature.

    • The volatile analytes are carried to a sorbent trap.

  • Thermal Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC column.

  • Gas Chromatography:

    • Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent, is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 35°C, hold for a few minutes, then ramp up to over 200°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity. Key ions for trichloropropanes are monitored.

Direct Liquid Injection Gas Chromatography/Mass Spectrometry (DLI-GC/MS)

This is the most straightforward approach for analyzing samples in a liquid matrix, particularly for mixed solvent systems.

Experimental Protocol:

  • Sample Preparation:

    • The sample is diluted with a solvent that is compatible with the GC column and does not co-elute with the analyte of interest. Common solvents include hexane, methanol, or dichloromethane.

    • An internal standard is added to all samples and calibration standards for improved accuracy and precision.

  • Injection:

    • A small, precise volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet using an autosampler.

    • The inlet is heated to ensure rapid volatilization of the sample.

  • Gas Chromatography: The GC conditions (column, carrier gas, temperature program) are similar to those used in the P&T method, but may be optimized to handle the solvent injection.

  • Mass Spectrometry: The MS conditions are identical to the P&T method, with the mass spectrometer typically operated in SIM mode for quantitative analysis.

Visualizing the Workflow and Decision Process

To aid in understanding the analytical process, the following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.

Quantitative_Analysis_Workflow Experimental Workflow for Quantitative Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection in Mixed Solvent Dilution Dilution with Appropriate Solvent SampleCollection->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard GCMS GC/MS Analysis InternalStandard->GCMS PeakIntegration Peak Integration & Identification GCMS->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Generalized workflow for the quantitative analysis of this compound.

Method_Selection_Flowchart Decision Flowchart for Analytical Method Selection node_rect node_rect start Start: Define Analytical Needs concentration Expected Concentration Range? start->concentration trace Trace Levels (ppt, ppb)? concentration->trace Low high_conc Moderate to High Levels (ppm, %)? concentration->high_conc High matrix Solvent Matrix Volatility & Complexity? volatile_matrix Volatile & Simple Matrix? matrix->volatile_matrix Yes complex_matrix Non-Volatile or Complex Matrix? matrix->complex_matrix No pt_gcms Consider Purge & Trap GC/MS trace->pt_gcms dli_gcms Consider Direct Liquid Injection GC/MS high_conc->dli_gcms pt_gcms->matrix dli_gcms->matrix method_dev Method Development & Validation Required volatile_matrix->method_dev complex_matrix->method_dev

Caption: Flowchart for selecting an appropriate analytical method.

Conclusion and Recommendations

While direct experimental data for the quantitative analysis of this compound in mixed solvent systems is limited in publicly available literature, established methods for the isomeric 1,2,3-Trichloropropane provide a strong foundation. For trace-level analysis, Purge and Trap GC/MS is the method of choice, although its applicability to specific solvent mixtures requires careful validation. For higher concentrations typically found in industrial and pharmaceutical process streams, Direct Liquid Injection GC/MS offers a simpler and more direct analytical solution.

It is imperative for researchers and scientists to perform in-house method validation for their specific mixed solvent matrix. This validation should encompass linearity, accuracy, precision, selectivity, and the determination of limits of detection and quantification to ensure data of the highest quality and reliability.

References

Cross-Validation of Analytical Techniques for 1,1,2-Trichloropropane Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative measurement of 1,1,2-Trichloropropane, a synthetic chlorinated hydrocarbon of significant environmental and toxicological concern. Due to its classification as a likely human carcinogen, sensitive and reliable analytical methods are crucial for monitoring its presence in various matrices, particularly in drinking water and environmental samples.[1][2] This document details and contrasts the two primary methodologies: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS) and Liquid-Liquid Extraction Gas Chromatography (LLE-GC), offering insights into their respective protocols, performance, and applications.

Overview of Analytical Techniques

The determination of this compound at trace levels necessitates highly sensitive and specific analytical methods. The most prevalent of these are based on gas chromatography, which separates the analyte from a complex mixture, coupled with a detector for identification and quantification. The key difference between the methods lies in the sample preparation and introduction technique.

  • Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS): This technique is the gold standard for volatile organic compounds (VOCs) like this compound in aqueous samples.[3] It involves purging the sample with an inert gas to extract the volatile analyte, which is then trapped on an adsorbent material. The trap is subsequently heated to desorb the analyte into the gas chromatograph. This method offers excellent sensitivity, often reaching sub-parts-per-trillion (ppt) levels.[4][5]

  • Liquid-Liquid Extraction Gas Chromatography (LLE-GC): In this classical extraction method, the sample is mixed with an immiscible solvent in which this compound has a high affinity. After partitioning, the solvent layer containing the analyte is concentrated and injected into the GC. While robust and widely applicable, LLE-GC may have higher detection limits compared to P&T-GC/MS.[2][6]

Comparative Performance Data

The following table summarizes the key performance characteristics of P&T-GC/MS and LLE-GC for the analysis of this compound. The data presented are compiled from various U.S. Environmental Protection Agency (EPA) methods and scientific publications.

Performance MetricPurge and Trap GC/MS (e.g., EPA Method 524.2/524.3)Liquid-Liquid Extraction GC (e.g., EPA Method 551.1)
Method Detection Limit (MDL) 0.02 to 1.6 µg/L (can achieve < 5 ng/L with SIM)[4][7]Typically > 0.1 µg/L
Applicable Concentration Range ~0.02 to 200 µg/L[7]~0.1 to 200 µg/L
Precision (%RSD) < 15%[1]< 20%
Accuracy (% Recovery) 80-120%[6]80-120%
Sample Volume 5-25 mL[1]1 L[6]
Primary Application Drinking water, groundwater, surface water[7][8]Drinking water, raw source water[2][8][9]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both P&T-GC/MS and LLE-GC analysis of this compound.

P_and_T_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (5-25 mL) Spike Add Internal Standard Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap on Adsorbent Purge->Trap Desorb Thermally Desorb Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Quant Quantification MS->Quant

P&T-GC/MS Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample (1 L) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction with Organic Solvent Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GC Gas Chromatography Separation Concentrate->GC Detector ECD or MS Detection GC->Detector Quant Quantification Detector->Quant

LLE-GC Experimental Workflow

Detailed Experimental Protocols

Purge and Trap GC/MS (Based on EPA Method 524.2)

This method is designed for the analysis of purgeable organic compounds in drinking water.[7]

a. Sample Preparation:

  • Collect water samples in 40-mL vials with a septum cap, ensuring no headspace.

  • Add a dechlorinating agent if residual chlorine is present.

  • Spike the sample with an internal standard solution.

b. Purge and Trap:

  • Use a standard purge and trap unit connected to the GC/MS.

  • Purge a 5-25 mL sample with helium or nitrogen for a specified time (e.g., 11 minutes).

  • The purged analytes are trapped on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).

  • After purging, the trap is heated to desorb the analytes onto the GC column.

c. Gas Chromatography-Mass Spectrometry:

  • GC Column: Use a capillary column suitable for VOC analysis (e.g., 60m x 0.25mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature program is used to separate the analytes (e.g., initial hold at 35°C, ramp to 220°C).

  • MS Detector: Operate in either full scan mode or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][4] Key ions for this compound are m/z 75, 77, 110, 112.[4]

Liquid-Liquid Extraction GC/MS (Based on EPA Method 551.1)

This method is applicable to the determination of chlorination disinfection byproducts and chlorinated solvents in drinking water.[2][8]

a. Sample Preparation:

  • Collect a 1 L water sample.

  • Add an internal standard to the sample.

  • Adjust the sample pH if necessary.

b. Liquid-Liquid Extraction:

  • Transfer the sample to a separatory funnel.

  • Add a small volume of a water-immiscible organic solvent (e.g., methylene (B1212753) chloride).[6]

  • Shake vigorously to partition the analyte into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • Dry the extract using anhydrous sodium sulfate.

c. Concentration and Analysis:

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Inject an aliquot of the concentrated extract into the GC.

  • GC Column: Use a capillary column suitable for semi-volatile organic compounds.

  • Detector: An Electron Capture Detector (ECD) is often used for halogenated compounds, or a Mass Spectrometer for greater specificity.

Method Comparison and Selection

The choice between P&T-GC/MS and LLE-GC depends on the specific requirements of the analysis.

Method_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages PT_GCMS P&T-GC/MS PT_adv High Sensitivity Low Detection Limits Automated Smaller Sample Volume PT_GCMS->PT_adv PT_dis Susceptible to Foaming Potential for Carryover Higher Initial Cost PT_GCMS->PT_dis LLE_GC LLE-GC LLE_adv Robust Less Prone to Matrix Effects Wide Applicability LLE_GC->LLE_adv LLE_dis Larger Sample Volume Solvent Usage and Disposal More Labor-Intensive LLE_GC->LLE_dis

Comparison of P&T-GC/MS and LLE-GC

Recommendations:

  • For low-level quantification in drinking water and environmental monitoring where the utmost sensitivity is required, P&T-GC/MS is the superior choice. The use of SIM mode can further enhance detection limits to meet stringent regulatory requirements.[1][4][10]

  • For higher concentration samples or when P&T instrumentation is not available, LLE-GC provides a reliable and robust alternative. It is also suitable for matrices that may be problematic for purge and trap systems.

Conclusion

Both Purge and Trap Gas Chromatography-Mass Spectrometry and Liquid-Liquid Extraction Gas Chromatography are effective for the measurement of this compound. The selection of the most appropriate technique should be based on the required detection limits, sample matrix, available instrumentation, and throughput needs. For trace-level analysis in support of human health risk assessment and regulatory compliance, P&T-GC/MS is the recommended method due to its superior sensitivity and automation capabilities. Cross-validation between these techniques can be employed to ensure data accuracy and robustness in method development and validation studies.

References

Purity Under Scrutiny: A Comparative Guide to Commercial 1,1,2-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive purity assessment of commercial 1,1,2-Trichloropropane, offering a comparison with potential alternatives and detailing the experimental protocols for accurate evaluation.

Commercial this compound, a chlorinated hydrocarbon solvent, is utilized in various industrial and laboratory settings. While it shares structural similarities with the more extensively studied 1,2,3-Trichloropropane, its specific impurity profile and performance characteristics warrant a dedicated analysis. This guide aims to equip researchers with the necessary information to assess the suitability of commercial-grade this compound for their applications and to consider viable alternatives.

Purity Profile of Commercial this compound

Commercial offerings of this compound typically specify a purity of greater than 96.0% as determined by Gas Chromatography (GC). However, the remaining percentage can consist of various impurities that may impact experimental outcomes.

Table 1: Purity and Impurity Profile of Commercial Chlorinated Propanes

CompoundTypical Commercial PurityCommon Impurities
This compound >96.0% (GC)Isomers (e.g., 1,2,3-Trichloropropane), other chlorinated hydrocarbons, residual starting materials, and byproducts from synthesis (e.g., tetrachloropropanes).
1,2,3-Trichloropropane >97.5% - 99.9%Water, unspecified chlorohexenes, unspecified chlorohexadienes, hydrochloric acid, isomers of chlorohexane and chlorohexadiene.[1][2][3]

Note: Specific impurity profiles for this compound are not as extensively documented in publicly available literature as those for 1,2,3-Trichloropropane. The listed impurities for this compound are inferred from general principles of chlorinated hydrocarbon synthesis and analysis.

Experimental Protocols for Purity Assessment

The primary method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established EPA methods for analyzing volatile organic compounds.

1. Sample Preparation:

  • Dilute the commercial this compound sample in a high-purity solvent (e.g., methanol (B129727) or hexane) to a concentration suitable for GC analysis (typically in the low µg/mL range).

  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent.

  • Spike a known concentration of an internal standard (e.g., 1,2-Dibromopropane) into both the sample and calibration standards for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A non-polar or mid-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in split mode with a high split ratio to avoid column overload.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 40-300) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities. Key ions for this compound include m/z 111, 113, and 75.

3. Data Analysis:

  • Calculate the purity of the this compound by the internal standard method, comparing the peak area of the analyte to that of the internal standard across the calibration curve.

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Comparison with Alternative Solvents

The choice of a solvent is critical in chemical synthesis and purification. While this compound can be an effective solvent for certain applications, its potential health and environmental impacts necessitate the consideration of alternatives.[4] The suitability of an alternative depends heavily on the specific application.

Table 2: Comparison of this compound with Alternative Solvents

SolventKey PropertiesCommon ApplicationsAdvantagesDisadvantages
This compound Non-polar, high density, boiling point ~133°C.Solvent for oils, fats, waxes; chemical intermediate.Good solvency for non-polar compounds.Potential carcinogen, environmental persistence.
Toluene Aromatic hydrocarbon, non-polar, boiling point ~111°C.Solvent for non-polar compounds, synthesis.Readily available, effective non-polar solvent.Flammable, neurotoxin, reproductive hazard.
2-Methyltetrahydrofuran (2-MeTHF) Ether, moderate polarity, boiling point ~80°C."Green" solvent alternative to THF and dichloromethane, extractions, organometallic reactions.Derived from renewable resources, higher boiling point and less water-miscible than THF.Can form peroxides.
Cyclopentyl Methyl Ether (CPME) Ether, low polarity, boiling point ~106°C."Green" solvent alternative to THF, MTBE, and other ethers.High boiling point, low water miscibility, resistant to peroxide formation.Higher cost compared to traditional solvents.
Dichloromethane (DCM) Chlorinated hydrocarbon, polar aprotic, boiling point ~40°C.Extractions, chromatography, reaction solvent.Excellent solvent for a wide range of compounds.Suspected carcinogen, volatile, environmental concerns.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and assessment process, the following diagrams illustrate the experimental workflow for purity analysis and a decision-making pathway for solvent selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Commercial 1,1,2-TCP Sample dilution Dilution in High-Purity Solvent sample->dilution int_std Internal Standard Spiking dilution->int_std injection Injection into GC-MS int_std->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Purity Quantification detection->quantification identification Impurity Identification detection->identification report Final Purity Report quantification->report identification->report

Experimental workflow for this compound purity assessment.

solvent_selection start Define Application Requirements polarity Polarity Needed? start->polarity boiling_point High Boiling Point Required? polarity->boiling_point Non-polar dcm Consider Dichloromethane polarity->dcm Polar safety Prioritize Safety/Environmental Profile? boiling_point->safety Yes toluene Consider Toluene boiling_point->toluene No tcp Consider this compound safety->tcp No me_thf Consider 2-MeTHF / CPME safety->me_thf Yes greener_alt Select 'Greener' Alternative me_thf->greener_alt

Decision tree for alternative solvent selection.

References

A Comparative Analysis of 1,1,2-Trichloropropane and 1,1,1-Trichloropropane as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic solvents, the selection of an appropriate medium is paramount to the success of chemical reactions, purifications, and formulations. This guide provides a comprehensive comparative study of two isomeric chlorinated alkanes, 1,1,2-Trichloropropane and 1,1,1-Trichloropropane, to assist researchers, scientists, and drug development professionals in making informed decisions. This analysis is based on their physicochemical properties, solvency characteristics, and potential applications, supported by available data.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in its evaluation. The following table summarizes the key properties of this compound and 1,1,1-Trichloropropane.

PropertyThis compound1,1,1-Trichloropropane
Molecular Formula C₃H₅Cl₃C₃H₅Cl₃
Molecular Weight 147.43 g/mol [1]147.43 g/mol [2]
CAS Number 598-77-6[1]7789-89-1[2]
Appearance Colorless to light straw-colored liquid[1]Colorless liquid
Odor Sweet[3]-
Density 1.3850 g/cm³[1]1.2835 g/cm³[4]
Boiling Point 158.00 °C (431.15 K)[1]108 °C[4]
Melting Point -14.00 °C (259.15 K)[1]-36.84 °C (estimate)[4]
Water Solubility Limited/Insoluble[1][3]Insoluble (0.01 M)[4][5]
Solubility in Organic Solvents Soluble in alcohols, ethers, and chloroform[1]Soluble in hexane, ethyl acetate, and acetone[5]
Vapor Pressure Low[1]31.58 mmHg[4]

Solvent Characteristics and Performance

The arrangement of chlorine atoms on the propane (B168953) chain significantly influences the solvent properties of these two isomers.

This compound is described as a relatively polar compound due to the presence of three chlorine atoms.[1] This polarity suggests its utility in dissolving a range of polar to moderately nonpolar compounds. Its higher boiling point compared to its isomer indicates lower volatility, which can be advantageous in processes requiring stable reaction conditions at elevated temperatures. It is utilized as a solvent and a degreasing agent in various industrial applications.[1]

1,1,1-Trichloropropane , in contrast, is considered more hydrophobic due to the concentration of chlorine atoms on a single carbon.[5] This characteristic makes it a suitable solvent for many organic compounds, particularly those that are non-polar or slightly polar.[5] Its lower boiling point suggests higher volatility, which could be beneficial for applications requiring easy solvent removal. It is also primarily used as a solvent.[5]

Experimental Protocols

To aid in the practical application of these solvents, this section outlines a general experimental workflow for evaluating their performance in a typical laboratory setting.

Solubility Assessment Workflow

The following diagram illustrates a standard procedure for determining the solubility of a compound in either this compound or 1,1,1-trichloropropane.

G cluster_0 Solubility Assessment A Weigh a precise amount of the solute B Add a known volume of the trichloropropane (B3392429) solvent A->B C Stir or sonicate the mixture at a controlled temperature B->C D Visually inspect for undissolved solute C->D E If dissolved, add more solute and repeat D->E Solute Dissolves F If not fully dissolved, add more solvent and repeat D->F Solute Persists E->C G Calculate solubility (e.g., in g/L or mol/L) E->G F->C F->G

Caption: A generalized workflow for determining the solubility of a substance in a given solvent.

Logical Relationship of Solvent Properties and Applications

The selection of a solvent is a multi-faceted decision that involves considering its physical properties, solvency power, and the specific requirements of the application. The diagram below illustrates the logical flow from the intrinsic properties of the trichloropropane isomers to their potential uses.

G cluster_112 This compound cluster_111 1,1,1-Trichloropropane P1 Higher Polarity S1 Good for polar to moderately nonpolar solutes P1->S1 BP1 Higher Boiling Point (158 °C) V1 Lower Volatility BP1->V1 A1 High-temperature reactions Stable extractions V1->A1 S1->A1 P2 More Hydrophobic S2 Good for nonpolar to slightly polar solutes P2->S2 BP2 Lower Boiling Point (108 °C) V2 Higher Volatility BP2->V2 A2 Easy solvent removal Purifications (e.g., chromatography) V2->A2 S2->A2

References

Performance evaluation of different GC columns for 1,1,2-Trichloropropane separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Gas Chromatography (GC) columns for the effective separation of 1,1,2-Trichloropropane, a volatile organic compound of interest in environmental and industrial settings. The selection of an appropriate GC column is paramount for achieving accurate and reliable quantification. This document is intended for researchers, scientists, and professionals in drug development and related fields who are engaged in the analysis of halogenated hydrocarbons.

Introduction to GC Column Selection for this compound

The separation of this compound by gas chromatography is primarily influenced by the stationary phase chemistry, column dimensions (length, internal diameter, and film thickness), and the analytical conditions. For volatile halogenated hydrocarbons like this compound, mid-polarity columns, particularly those with a "624" type stationary phase, are widely recognized for their excellent selectivity. This guide will focus on a comparison between the commonly used 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase and a 5% phenyl-arylene phase, highlighting their respective performance characteristics.

Comparative Performance of Selected GC Columns

While direct comparative studies for this compound are limited, performance can be inferred from the analysis of structurally similar compounds and general column specifications. The following table summarizes the key features of two representative column types suitable for this application.

FeatureAgilent J&W DB-624UI Restek Rxi-5Sil MS
Stationary Phase 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (G43)[1]5% Phenyl-Arylene Polysiloxane
Polarity Mid-polarity[1]Low to mid-polarity
Key Characteristics Excellent for volatile organic compounds (VOCs) and residual solvents.[1][2] Known for good peak shape for acidic and basic compounds.[3]Highly inert with low bleed, suitable for mass spectrometry (MS).[4] Provides a slightly different selectivity compared to the 624 phase.
Typical Applications US EPA Methods for VOCs (e.g., 524.2, 8260), pharmaceutical residual solvents (USP <467>).[1][2]Analysis of VOCs in air (US EPA Method TO-15), general-purpose VOC analysis.[5]
Max Temperature Up to 260 °C (isothermal)[2]Up to 320 °C
Estimated Elution of this compound Based on data for 1,1,2-trichloroethane (B165190) and 1,2,3-trichloropropane, this compound is expected to elute after more volatile compounds like dichloromethane (B109758) and before less volatile dichlorobenzenes. The cyano-containing phase provides specific interactions with halogenated compounds, enhancing resolution among isomers.The 5% phenyl phase offers selectivity based on a combination of dispersion and pi-pi interactions. The elution order relative to other VOCs would be similar to the DB-624, but with potential subtle differences in spacing between closely eluting peaks.

Experimental Protocols

Detailed experimental conditions are crucial for reproducible results. Below are representative protocols for the analysis of this compound on the compared column types.

Protocol 1: Analysis on a 6% Cyanopropylphenyl Phase (e.g., Agilent J&W DB-624UI)

This protocol is adapted from established methods for volatile organic compounds.

  • Column: Agilent J&W DB-624UI, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 20 °C/min to 240 °C, hold for 2 minutes

  • Injector: Split/splitless, 250 °C, split ratio 20:1

  • Detector: Mass Spectrometer (MS)

    • Transfer Line: 250 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Scan Range: 45-300 amu

  • Sample Preparation: Prepare a standard of this compound in methanol. For aqueous samples, a purge and trap system is recommended for sample introduction.

Protocol 2: Analysis on a 5% Phenyl-Arylene Phase (e.g., Restek Rxi-5Sil MS)

This protocol is based on general methods for VOC analysis on a 5% phenyl phase.

  • Column: Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Program:

    • Initial Temperature: 35 °C, hold for 5 minutes

    • Ramp 1: 15 °C/min to 220 °C, hold for 3 minutes

  • Injector: Split/splitless, 250 °C, split ratio 20:1

  • Detector: Mass Spectrometer (MS)

    • Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Quadrupole: 150 °C

    • Scan Range: 45-300 amu

  • Sample Preparation: Prepare a standard of this compound in methanol. For aqueous samples, a purge and trap system is recommended.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation (this compound in Methanol) Extraction Purge & Trap or Solvent Extraction Standard->Extraction Sample Sample Collection (Aqueous or Solid Matrix) Sample->Extraction Injection GC Injection Extraction->Injection Analyte Introduction Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

GC-MS analysis workflow for this compound.

Conclusion

For the routine analysis of this compound, a mid-polarity GC column with a 6% cyanopropylphenyl / 94% dimethylpolysiloxane stationary phase, such as the Agilent J&W DB-624UI, is a robust and reliable choice. This phase provides excellent selectivity for halogenated volatile organic compounds. For applications requiring higher thermal stability and very low bleed, particularly when coupled with mass spectrometry, a 5% phenyl-arylene phase like the Restek Rxi-5Sil MS is a highly suitable alternative. The choice between these columns will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need for high sensitivity. It is always recommended to perform method validation with the chosen column and conditions to ensure optimal performance for the specific application.

References

A Guide to Inter-Laboratory Comparison of 1,1,2-Trichloropropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the analysis of 1,1,2-Trichloropropane. While publicly available inter-laboratory proficiency testing data specifically for this compound is scarce, this document outlines standardized methodologies, data presentation formats, and evaluation criteria based on established protocols for similar volatile organic compounds (VOCs). The information herein is designed to assist laboratories in assessing and demonstrating their analytical competence.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are crucial for quality assurance in analytical laboratories. They involve multiple laboratories analyzing the same homogenous sample to evaluate their analytical performance. The primary objectives of an ILC are to:

  • Assess the performance of individual laboratories and identify areas for improvement.

  • Establish the precision and accuracy of analytical methods.

  • Ensure the comparability and reliability of results among different laboratories.

Performance in these studies is often evaluated using statistical measures like the Z-score, which indicates how far a laboratory's result is from the consensus value.[1][2] A satisfactory performance, typically indicated by a Z-score between -2.0 and +2.0, demonstrates a laboratory's competence in the analysis.[2][3]

Experimental Protocol for this compound Analysis

A standardized and robust analytical method is the foundation of any reliable inter-laboratory comparison. For volatile organic compounds like this compound, the U.S. Environmental Protection Agency (EPA) Method 8260 is a widely accepted approach.[4][5][6] This method utilizes gas chromatography/mass spectrometry (GC/MS), which provides both identification and quantification of the target analyte.

Recommended Methodology: EPA Method 8260B/D - Volatile Organic Compounds by GC/MS [5][7]

This method is applicable for the analysis of VOCs with boiling points below 200°C in various matrices, including water and solid waste.[4][5]

a) Sample Preparation (Purge-and-Trap)

  • Sample Collection: Collect samples in appropriate containers, ensuring minimal headspace to prevent loss of volatile components. For water samples, use vials with a septum seal. A trip blank of organic-free reagent water should accompany samples to monitor for contamination during transport and storage.

  • Internal Standard Spiking: Before analysis, spike each sample, standard, and blank with a known amount of internal standard solution. Appropriate internal standards for this analysis include Fluorobenzene, Chlorobenzene-d5, and 1,4-Dichlorobenzene-d4.[5]

  • Purging: Place a defined volume of the sample (e.g., 5 mL or 10 mL) into a purging vessel.[8] An inert gas (e.g., helium) is bubbled through the sample at a specified temperature and flow rate. This process transfers the volatile this compound from the aqueous phase to the vapor phase.

  • Trapping: The vapor is then passed through a sorbent trap, which adsorbs the analyte. The trap is subsequently heated rapidly to desorb the this compound onto the gas chromatograph.

b) Instrumental Analysis (GC/MS)

  • Gas Chromatography:

    • Column: A capillary column, such as an Rtx-624 or equivalent, is suitable for separating this compound from other volatile compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature program is used to ensure the separation of analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is standard.

    • Acquisition Mode: For enhanced sensitivity, Selected Ion Monitoring (SIM) is often employed, monitoring for characteristic ions of this compound. Key ions would need to be determined from a standard spectrum.

    • Identification: The analyte is identified by comparing its retention time and mass spectrum to that of a known standard.

    • Quantitation: The concentration is determined by comparing the response of a major ion of the analyte to that of the internal standard using a multi-point calibration curve.

Data Presentation and Comparison

Clear and structured data presentation is essential for comparing results from different laboratories. The following tables provide a template for summarizing the quantitative data from an inter-laboratory study.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in Water

Laboratory IDReported Value (µg/L)Assigned Value (µg/L)Standard Deviation for PTZ-ScorePerformance
Lab A9.510.01.2-0.42Satisfactory
Lab B11.810.01.21.50Satisfactory
Lab C12.810.01.22.33Questionable
Lab D8.210.01.2-1.50Satisfactory
Lab E14.010.01.23.33Unsatisfactory
Lab F9.910.01.2-0.08Satisfactory

Assigned Value and Standard Deviation for Proficiency Testing (PT) are determined by the PT provider based on the consensus of participant results or a reference value.

Table 2: Quality Control Parameters from Participating Laboratories

Laboratory IDMethod Detection Limit (MDL) (µg/L)Reporting Limit (RL) (µg/L)Internal Standard Recovery (%)Calibration Curve R²
Lab A0.41.0980.998
Lab B0.51.51020.995
Lab C0.31.0950.999
Lab D0.62.01050.996
Lab E0.20.5880.992
Lab F0.41.01010.997

Visualization of Workflows

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict the workflow of an inter-laboratory comparison and a typical analytical procedure.

InterLaboratory_Comparison_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation P1 PT Provider Prepares and Validates Sample P2 Sample Distribution to Participants P1->P2 Homogenous Sample A1 Laboratories Receive and Analyze Sample P2->A1 A2 Data Submission to PT Provider A1->A2 Analytical Results E1 Statistical Analysis of All Results A2->E1 E2 Calculation of Assigned Value and Z-Scores E1->E2 E3 Issuance of Performance Report E2->E3

Caption: Workflow of a typical inter-laboratory proficiency test.

Analytical_Workflow Sample Water Sample Spike Spike with Internal Standard Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Adsorb on Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatograph Separation Desorb->GC MS Mass Spectrometer Detection GC->MS Data Data Analysis (Quantitation) MS->Data

Caption: Analytical workflow for this compound via Purge-and-Trap GC/MS.

Statistical Evaluation of Performance

The Z-score is the most common statistic for evaluating laboratory performance in proficiency tests.[9] It is calculated as:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participants or a reference value).

  • σ is the standard deviation for proficiency assessment (a measure of the dispersion of results).

The interpretation of the Z-score is as follows:

  • |Z| ≤ 2.0: Satisfactory performance. The result is considered to be in agreement with the assigned value.

  • 2.0 < |Z| < 3.0: Questionable performance. The result is a warning signal, and the laboratory should investigate the cause.

  • |Z| ≥ 3.0: Unsatisfactory performance. The result is considered to be an outlier, and the laboratory must conduct a thorough investigation and implement corrective actions.[9]

Laboratories that receive questionable or unsatisfactory results should conduct a root cause analysis, which may involve reviewing the analytical method, equipment calibration, and data transcription.[1] This process is a vital part of a laboratory's commitment to continuous improvement.

References

Efficacy of 1,1,2-Trichloropropane as a fumigant compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of common soil fumigants reveals a landscape of varied efficacy against key agricultural pests. While the requested analysis of 1,1,2-trichloropropane as a fumigant could not be conducted due to a lack of scientific literature supporting its use in this application, this guide provides a comparative overview of established fumigants, offering researchers and drug development professionals a data-driven look at their performance.

Extensive searches for the use and efficacy of this compound as a fumigant did not yield any relevant studies. The isomeric compound, 1,2,3-trichloropropane, has been identified as a contaminant in historical fumigant formulations containing 1,2-dichloropropane (B32752) and 1,3-dichloropropene, but it is not itself an active fumigant ingredient. Therefore, this guide focuses on the documented efficacy of widely used fumigants such as methyl bromide, chloropicrin, metam (B94612) sodium, and dimethyl disulfide (DMDS).

Comparative Efficacy of Soil Fumigants

The following table summarizes the efficacy of several common fumigants against key soil-borne pathogens and nematodes. The data is compiled from various research studies and is intended to provide a comparative overview.

FumigantTarget OrganismApplication RateEfficacy
Methyl Bromide Fusarium oxysporum30.74 mg/kgSignificant reduction in pathogen population
Phytophthora spp.30.74 mg/kgSignificant reduction in pathogen population
Meloidogyne spp. (Root-knot nematodes)30.74 mg/kgSignificant reduction in nematode population
Chloropicrin Verticillium dahliae20 g a.i./m²Less effective than DMDS+CP mixture
Colletotrichum coccodes20 g a.i./m²Did not provide effective control alone
Metam Sodium Fusarium oxysporum53.92 mg/kgSignificant reduction in pathogen population
Phytophthora spp.-Effective, breaks down to isothiocyanate
Meloidogyne spp.53.92 mg/kgComparable effectiveness to Methyl Bromide
Dimethyl Disulfide (DMDS) Phytophthora capsici40-50 gal/acreSignificantly better plant vigor than control
Verticillium dahliae80 g/m²Good activity at high dosages
Meloidogyne incognita0.25–16 μg/cm³ air100% mortality at 16 μg/cm³
DMDS + Chloropicrin (CP) Verticillium dahliae & Meloidogyne spp.20+20 g a.i./m² & 30+10 g a.i./m²Provided the best results in highly infested soil

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of fumigant efficacy.

In Vitro Antifungal Activity Assay against Fusarium oxysporum

This protocol is adapted from a study evaluating the efficacy of various fumigants against Fusarium oxysporum f. sp. lycopersici.[1][2]

  • Fungal Isolate: A pathogenic isolate of Fusarium oxysporum f. sp. lycopersici is obtained from infected tomato plants and maintained on Potato Dextrose Agar (PDA) medium.

  • Fumigant Preparation: True fumigants (e.g., carbon disulfide, dimethyl disulfide) are tested using a mini-atmosphere method. Fumigant generators (e.g., formaldehyde, phosphine) are prepared to release gas in a sealed environment. Bio-fumigants (e.g., essential oils) are incorporated into the growth medium.

  • Inoculation and Exposure: A 5 mm mycelial disc of the fungus is placed in the center of a PDA plate. For volatile compounds, the fumigant is placed on a filter paper disc in the lid of the Petri dish, which is then sealed. For compounds mixed with the medium, the mycelial disc is placed directly on the poisoned agar.

  • Incubation: Plates are incubated at 25 ± 2°C.

  • Data Collection: The radial growth of the fungal colony is measured daily. The percentage of growth inhibition is calculated relative to a control group without any fumigant.

  • Statistical Analysis: The EC50 (effective concentration to inhibit 50% of growth) is calculated for each fumigant.

Soil Fumigation Efficacy Trial against Soil-Borne Pathogens and Nematodes

This protocol describes a typical field or greenhouse experiment to evaluate the efficacy of soil fumigants.

  • Experimental Site: The trial is conducted in a field or greenhouse with a known history of infestation by the target pathogens (e.g., Fusarium spp., Phytophthora spp.) and nematodes (e.g., Meloidogyne spp.).

  • Plot Design: The experimental area is divided into plots in a randomized complete block design with multiple replicates for each treatment.

  • Fumigant Application: Fumigants are applied to the soil according to the manufacturer's recommendations. This may involve shank injection, drip application, or incorporation of granular formulations. Application rates are precisely controlled. After application, the soil is typically covered with a plastic film to retain the fumigant for a specified period.

  • Aeration: Following the fumigation period, the plastic film is removed, and the soil is aerated for a designated time to allow the fumigant to dissipate before planting.

  • Planting: Susceptible host plants (e.g., tomato, pepper) are transplanted into the treated plots.

  • Data Collection:

    • Soil Samples: Soil samples are collected before and after fumigation to determine the population densities of the target pathogens and nematodes.

    • Disease Incidence and Severity: Plants are monitored throughout the growing season for disease symptoms. Disease incidence (percentage of infected plants) and severity (on a rated scale) are recorded.

    • Plant Growth Parameters: Plant height, fresh weight, and dry weight are measured at the end of the experiment.

    • Nematode Galls: At the end of the season, roots are carefully excavated and examined for the presence and severity of root-knot nematode galls.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the significance of differences between treatments.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of soil fumigants.

Fumigant_Efficacy_Workflow Site Select Infested Site Design Experimental Design (Randomized Blocks) Site->Design FumigantPrep Prepare Fumigant Treatments & Control Design->FumigantPrep PreSample Pre-Treatment Soil Sampling Application Apply Fumigants PreSample->Application Aeration Soil Aeration Application->Aeration Planting Transplant Susceptible Crop Aeration->Planting PostSample Post-Treatment Soil Sampling Monitoring Monitor Disease Incidence & Severity PostSample->Monitoring Growth Measure Plant Growth Parameters Monitoring->Growth Nematode Assess Nematode Galls on Roots Growth->Nematode Stats Statistical Analysis (ANOVA) Results Compare Efficacy of Treatments Stats->Results

Caption: General workflow for evaluating soil fumigant efficacy.

References

Biodegradation Potential of Chlorinated Propanes: A Comparative Analysis of 1,1,2-Trichloropropane and Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the microbial degradation of 1,1,2-Trichloropropane in comparison to other prevalent chlorinated propane (B168953) isomers. This document synthesizes available experimental data on biodegradation pathways, key enzymatic players, and degradation kinetics, offering a valuable resource for environmental remediation and biocatalysis research.

Chlorinated propanes are a class of synthetic organochlorine compounds that have seen widespread use as industrial solvents, chemical intermediates, and soil fumigants. Their persistence in the environment, coupled with their potential toxicity and carcinogenicity, has made them significant environmental contaminants. Understanding their biodegradation potential is crucial for developing effective bioremediation strategies. This guide provides a comparative overview of the biodegradation of this compound (1,1,2-TCP) versus other common chlorinated propanes, namely 1,2,3-Trichloropropane (B165214) (1,2,3-TCP) and 1,2-Dichloropropane (1,2-DCP).

Executive Summary

While extensive research has focused on the highly recalcitrant 1,2,3-TCP, data on 1,1,2-TCP is less abundant. However, by examining the known enzymatic pathways and microbial activities on other chlorinated propanes, we can infer the potential for 1,1,2-TCP biodegradation. Generally, the biodegradability of chlorinated propanes is highly dependent on the specific isomer, the environmental conditions (aerobic vs. anaerobic), and the presence of specific microbial consortia and their enzymatic machinery.

Key Findings:

  • 1,2,3-Trichloropropane (1,2,3-TCP) is notoriously persistent, but both aerobic and anaerobic degradation pathways have been identified. Aerobic degradation is primarily a cometabolic process, while anaerobic degradation occurs via reductive dechlorination.

  • 1,2-Dichloropropane (1,2-DCP) is generally more biodegradable than 1,2,3-TCP under both aerobic and anaerobic conditions.

  • This compound (1,1,2-TCP) biodegradation data is limited. However, based on its structure and the known substrate specificities of relevant enzymes, it is expected to be susceptible to both aerobic cometabolism and anaerobic reductive dechlorination, potentially at rates intermediate to or greater than 1,2,3-TCP.

Comparative Biodegradation Data

The following tables summarize the available quantitative data on the biodegradation of various chlorinated propanes. It is important to note the different experimental conditions under which these data were obtained.

Table 1: Aerobic Cometabolic Biodegradation of Chlorinated Propanes
CompoundMicroorganismCo-substrateDegradation RateKey Enzyme(s)Reference(s)
1,2,3-Trichloropropane Mycobacterium vaccae JOB5Propane9.7 ± 0.7 µg TCP (mg protein)⁻¹h⁻¹Propane Monooxygenase (PrMO)[1]
1,2,3-Trichloropropane Rhodococcus ruber ENV425IsobutaneMore rapid than R. aetherivorans ENV493Monooxygenase[2][3]
1,2,3-Trichloropropane Rhodococcus aetherivorans ENV493IsobutaneDegraded 20 µg/L to < 0.005 µg/LMonooxygenase[2][3]
1,2-Dichloropropane Rhodococcus ruber ENV425IsobutaneMuch faster than 1,2,3-TCPMonooxygenase[2][3]
1,2-Dichloropropane Methylosinus trichosporium OB3bMethane (B114726)Substrate depletion observedSoluble Methane Monooxygenase (sMMO)[4]
This compound Methylosinus trichosporium OB3bMethaneTransformation observed, products not fully identifiedSoluble Methane Monooxygenase (sMMO)[4]
Table 2: Anaerobic Reductive Dechlorination of Chlorinated Propanes
CompoundMicroorganism/ConsortiumElectron DonorProductsNotesReference(s)
1,2,3-Trichloropropane Dehalogenimonas spp.HydrogenAllyl chloride, PropeneCan serve as an electron acceptor for growth.[5]
1,2,3-Trichloropropane CPD-2 Consortium (incl. Dehalococcoides, Dehalobacter)Not specified1,2-Dichloropropane, 1-ChloropropaneStepwise dechlorination observed.[2][3]
1,2-Dichloropropane Dehalogenimonas spp.HydrogenPropeneDichloroelimination reaction.[5]
1,2-Dichloropropane CPD-2 ConsortiumNot specifiedPropeneComplete dechlorination.[2][3]
This compound Inferred based on Dehalogenimonas activity on other vicinal chlorinated alkanesHydrogenLikely 1-chloro-1-propene (B106547) or 2-chloropropeneDehalogenimonas is known to degrade vicinally chlorinated alkanes.[5]
Table 3: Enzymatic Degradation Kinetics of 1,2,3-Trichloropropane by Haloalkane Dehalogenases
EnzymeSource Organismkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference(s)
DhaA (wild-type)Rhodococcus sp. m15-30.082.236[6]
DhaA (engineered mutant C176Y/Y273F)Rhodococcus sp. m15-30.380.361050[7]
LinB (wild-type)Sphingobium japonicum UT260.005--[6]

Biodegradation Pathways and Mechanisms

The biodegradation of chlorinated propanes proceeds through distinct pathways under aerobic and anaerobic conditions, primarily catalyzed by monooxygenases and dehalogenases.

Aerobic Biodegradation

Under aerobic conditions, the primary mechanism for the degradation of chlorinated propanes is cometabolism . This is a process where microorganisms do not use the contaminant as a primary energy or carbon source, but rather degrade it fortuitously through the action of broad-specificity enzymes induced by the presence of a primary growth substrate.

  • Monooxygenases : Enzymes such as propane monooxygenase (PrMO) and soluble methane monooxygenase (sMMO) are key players in the aerobic cometabolism of chlorinated propanes.[1][5] These enzymes introduce an oxygen atom into the chlorinated propane molecule, initiating its breakdown. For instance, Mycobacterium vaccae JOB5, when grown on propane, can effectively degrade 1,2,3-TCP.[1] The initial oxidation can lead to unstable intermediates that subsequently break down, releasing chloride ions.

Aerobic_Cometabolism cluster_propane_oxidizer Propane-Oxidizing Bacterium Propane Propane (Growth Substrate) PrMO Propane Monooxygenase (PrMO) Propane->PrMO Induces Intermediates Chlorinated Alcohols/Epoxides PrMO->Intermediates TCP 1,2,3-Trichloropropane (Cometabolic Substrate) TCP->PrMO Oxidized by Mineralization Mineralization (CO2, H2O, Cl⁻) Intermediates->Mineralization

Caption: Aerobic cometabolism of 1,2,3-TCP by a propane-oxidizing bacterium.

  • Haloalkane Dehalogenases : These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds, converting haloalkanes to their corresponding alcohols.[7] While some wild-type haloalkane dehalogenases show very low activity towards 1,2,3-TCP, protein engineering has significantly improved their catalytic efficiency.[7] The initial dehalogenation is often the rate-limiting step in the complete mineralization of these compounds.[8]

Anaerobic Biodegradation

Under anaerobic conditions, chlorinated propanes can serve as electron acceptors in a process called reductive dechlorination . This is a key respiratory process for certain specialized bacteria.

  • Dehalogenimonas and Dehalococcoides : These genera of bacteria are well-known for their ability to respire chlorinated compounds.[5] They mediate the stepwise removal of chlorine atoms, often leading to less chlorinated and more degradable products. For 1,2,3-TCP, this can result in the formation of 1,2-DCP and subsequently propene.[2][3] The process for vicinal dichlorides like 1,2-DCP is often a dihaloelimination reaction, forming a double bond and releasing two chloride ions.

Anaerobic_Reductive_Dechlorination cluster_dehalogenating_bacteria Dehalogenating Bacteria (e.g., Dehalogenimonas) TCP_123 1,2,3-Trichloropropane DCP_12 1,2-Dichloropropane TCP_123->DCP_12 + e⁻, - Cl⁻ CP_1 1-Chloropropane DCP_12->CP_1 + e⁻, - Cl⁻ Propene Propene CP_1->Propene + e⁻, - Cl⁻

Caption: Anaerobic reductive dechlorination pathway of 1,2,3-TCP.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodegradation studies. Below are summaries of experimental protocols from key cited research.

Aerobic Cometabolism of 1,2,3-TCP by Mycobacterium vaccae JOB5
  • Microorganism and Cultivation : Mycobacterium vaccae JOB5 was grown in a mineral salts medium with propane as the sole carbon and energy source. Cultures were incubated at 30°C with shaking.

  • Resting Cell Assays : Cells were harvested by centrifugation, washed, and resuspended in a phosphate (B84403) buffer. The cell suspension was transferred to serum vials sealed with Teflon-lined septa.

  • Biodegradation Experiment : 1,2,3-TCP was added to the vials to a final concentration of approximately 1 mg/L. The vials were incubated at 30°C with shaking. Headspace samples were taken at regular intervals.

  • Analytical Method : The concentration of 1,2,3-TCP in the headspace was measured using a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Protein Quantification : The protein content of the cell suspension was determined using a standard protein assay to normalize the degradation rates.

  • Inhibition Studies : To confirm the role of propane monooxygenase, acetylene, a known inhibitor of this enzyme, was added to some vials.[1]

Anaerobic Reductive Dechlorination of 1,2,3-TCP and 1,2-DCP by a Mixed Culture
  • Microbial Consortium : A dehalogenating consortium, CPD-2, containing Dehalococcoides, Dehalobacter, and Dehalobium species, was used. The culture was maintained in an anaerobic mineral medium.

  • Microcosm Setup : Microcosms were prepared in anaerobic serum bottles containing the culture medium and the microbial consortium. The headspace was flushed with a nitrogen/carbon dioxide gas mixture.

  • Biodegradation Experiment : 1,2,3-TCP and/or 1,2-DCP were added to the microcosms. The bottles were incubated in the dark at room temperature without shaking.

  • Sampling and Analysis : Liquid samples were periodically withdrawn using a syringe. The concentrations of chlorinated propanes and their degradation products were analyzed by gas chromatography with a mass spectrometer (GC-MS).[2][3]

Enzymatic Degradation of 1,2,3-TCP by Haloalkane Dehalogenase
  • Enzyme Purification : The haloalkane dehalogenase (e.g., DhaA) was expressed in E. coli and purified using standard chromatographic techniques.

  • Enzyme Activity Assay : The activity of the purified enzyme was determined by measuring the release of halide ions. The reaction mixture contained the purified enzyme in a suitable buffer (e.g., Tris-SO4) and the substrate (1,2,3-TCP).

  • Kinetic Parameter Determination : To determine the Michaelis-Menten constants (Km and kcat), initial reaction rates were measured at various substrate concentrations. The data were then fitted to the Michaelis-Menten equation.

  • Product Identification : The reaction products (e.g., 2,3-dichloro-1-propanol) were identified and quantified using gas chromatography.[7]

Logical Workflow for Assessing Biodegradation Potential

The following diagram illustrates a general workflow for investigating the biodegradation potential of a chlorinated propane.

Biodegradation_Workflow Start Start: Assess Biodegradation Potential of a Chlorinated Propane Microcosm_Setup Set up Microcosms (Aerobic & Anaerobic) Start->Microcosm_Setup Spike Spike with Chlorinated Propane Microcosm_Setup->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Monitor Monitor Disappearance of Parent Compound & Appearance of Metabolites (GC-MS) Incubate->Monitor Isolate Isolate Degrading Microorganisms Monitor->Isolate If degradation observed End End: Determine Biodegradation Potential and Mechanism Monitor->End If no degradation observed, compound is recalcitrant under tested conditions Identify_Enzymes Identify Key Degradative Enzymes (e.g., via Genomics, Proteomics) Isolate->Identify_Enzymes Characterize_Enzymes Characterize Enzyme Kinetics (kcat, Km) Identify_Enzymes->Characterize_Enzymes Pathway_Elucidation Elucidate Degradation Pathway Characterize_Enzymes->Pathway_Elucidation Pathway_Elucidation->End

References

Comparative Toxicity of Trichloropropane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the toxicity of trichloropropane (B3392429) isomers, supported by experimental data. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the isomers' toxic profiles.

Introduction to Trichloropropane Isomers

Trichloropropanes are chlorinated hydrocarbons with the chemical formula C₃H₅Cl₃. There are several structural isomers of trichloropropane, with 1,2,3-trichloropropane (B165214) (1,2,3-TCP) and 1,1,2-trichloropropane (1,1,2-TCP) being of significant industrial and environmental relevance. This guide focuses on a comparative toxicological assessment of the available data for these isomers. Due to a lack of available public data, 1,1,3-trichloropropane (B1619012) is not included in this comparative analysis.

Acute Toxicity Data

The acute toxicity of trichloropropane isomers varies, with 1,2,3-TCP generally exhibiting higher acute toxicity than its isomers. The following tables summarize the available quantitative data for different routes of exposure.

Table 1: Acute Oral Toxicity Data for Trichloropropane Isomers in Rats

IsomerLD50 (mg/kg)StrainReference
1,2,3-Trichloropropane120 - 320Male[1][2]
This compoundData Not Available--
1,2,2-Trichloropropane1230Rat[3]

Table 2: Acute Dermal Toxicity Data for 1,2,3-Trichloropropane

SpeciesLD50 (mg/kg)Reference
Rat836[4]
Rabbit2,458[4]

Table 3: Acute Inhalation Toxicity Data for 1,2,3-Trichloropropane

SpeciesLC50 (ppm)Exposure DurationReference
Rat~10004 hours[2]
Mouse5552 hours[5]

Subchronic and Chronic Toxicity

Repeated exposure to trichloropropane isomers has been shown to cause a range of adverse health effects, primarily targeting the liver and kidneys.

A 90-day study in rats administered 1,2,3-TCP and 1,1,2-TCP in drinking water revealed mild changes in the liver of animals receiving the highest concentration of 1,2,3-TCP, including anisokaryosis, accentuated zonation, and occasional fatty vacuolation. Female rats also exhibited biliary hyperplasia.[6]

In a 17-week gavage study with 1,2,3-TCP, the lowest-observed-adverse-effect level (LOAEL) in male rats was 8 mg/kg body weight per day, based on an increase in absolute liver weight.[7]

Genotoxicity and Carcinogenicity

Genotoxicity:

  • 1,2,3-Trichloropropane: Has been shown to be mutagenic in various in vitro and in vivo assays. It induced gene mutations in Salmonella typhimurium with metabolic activation[8]. In vivo, it was positive in the Drosophila melanogaster somatic mutation and recombination test[9].

  • This compound: Data on the genotoxicity of this compound is limited.

  • 1,2,2-Trichloropropane: No specific genotoxicity data was found for this isomer in the conducted research.

Carcinogenicity:

  • 1,2,3-Trichloropropane: Is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC)[6]. Long-term oral administration in rats and mice has been shown to induce tumors at multiple sites, including the forestomach, oral mucosa, liver, and mammary gland[6][7].

  • This compound: Carcinogenicity data for this isomer is not as extensive as for 1,2,3-TCP.

  • 1,2,2-Trichloropropane: No specific carcinogenicity data was found for this isomer in the conducted research.

Experimental Protocols

The following sections detail the general methodologies for key toxicological assessments cited in this guide.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The study proceeds in a stepwise manner using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.

  • Test Animals: Typically, young adult rats of both sexes are used.

  • Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

  • Dose Administration: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the LOAEL are determined.

In Vivo Genotoxicity: Somatic Mutation and Recombination Test in Drosophila melanogaster

This assay assesses the potential of a chemical to induce mutations and recombination in the somatic cells of the fruit fly, Drosophila melanogaster.

  • Test System: Larvae of Drosophila melanogaster that are heterozygous for specific wing hair mutations are used.

  • Exposure: The larvae are exposed to the test substance, typically by adding it to their food.

  • Endpoint: After metamorphosis, the wings of the adult flies are examined for the presence of spots of mutant cells. The frequency of these spots is a measure of the genotoxic activity of the test substance.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of trichloropropane isomers is believed to be mediated through their metabolism to reactive intermediates, leading to cellular damage.

Metabolic Pathways

Trichloropropanes are metabolized primarily in the liver through two main pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (B108866) (GSH).

G cluster_0 Trichloropropane Metabolism cluster_1 Oxidative Pathway cluster_2 Conjugation Pathway Trichloropropane Isomer Trichloropropane Isomer Oxidative Metabolism Oxidative Metabolism Trichloropropane Isomer->Oxidative Metabolism CYP450 Glutathione Conjugation Glutathione Conjugation Trichloropropane Isomer->Glutathione Conjugation GST Reactive Aldehydes Reactive Aldehydes Oxidative Metabolism->Reactive Aldehydes e.g., Dichloroacetone GSH Adducts GSH Adducts Glutathione Conjugation->GSH Adducts Cellular Damage Cellular Damage Reactive Aldehydes->Cellular Damage Mercapturic Acids Mercapturic Acids GSH Adducts->Mercapturic Acids Excretion Excretion Mercapturic Acids->Excretion G Trichloropropane Metabolites Trichloropropane Metabolites ROS Production ROS Production Trichloropropane Metabolites->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress MAPK Pathway Activation MAPK Pathway Activation Oxidative Stress->MAPK Pathway Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Bcl-2 Family Regulation Bcl-2 Family Regulation MAPK Pathway Activation->Bcl-2 Family Regulation Bcl-2 Family Regulation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Safety Operating Guide

Proper Disposal of 1,1,2-Trichloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1,1,2-trichloropropane are critical for ensuring laboratory safety and environmental protection. This chlorinated hydrocarbon, a flammable and harmful liquid, necessitates strict adherence to hazardous waste protocols.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound, ensuring compliance and minimizing risks.

Immediate Safety and Operational Plan

The proper disposal of this compound begins with safe handling and storage practices. It is imperative to consult your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling.

1. Personal Protective Equipment (PPE) and Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[1] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[2][4]

  • Prevent the generation of vapor or mist.[1] Use only non-sparking tools and explosion-proof equipment to avoid ignition sources, as this compound is a flammable liquid.[1]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[3] The container must be kept tightly closed.[1]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.[4]

  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[1][2]

3. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.[1][5]

  • For small spills, absorb the material with an inert absorbent such as dry sand or earth.[1][5]

  • Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[1][5]

  • Do not allow the spilled chemical to enter drains or waterways.[4][6]

Disposal Procedures

Disposal of this compound must be conducted through a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations.[1][4]

Step 1: Container Labeling and Segregation

  • Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Keep the container segregated from other incompatible waste materials.

Step 2: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

Step 3: Documentation

  • Complete all necessary hazardous waste manifests and other documentation as required by your institution and regulatory agencies. This ensures proper tracking and disposal of the chemical.

Key Data for this compound

The following table summarizes essential quantitative data and safety information for this compound.

PropertyValueSource
Chemical Formula C₃H₅Cl₃[1]
CAS Number 598-77-6[1]
Physical State Liquid
Signal Word Warning[1]
Hazard Statements Flammable liquid and vapor, Harmful if swallowed[1]
Storage Store in a well-ventilated place. Keep cool.[1][4]

Disposal Workflow for this compound

The following diagram illustrates the procedural steps for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Use Non-Sparking Tools B->C D Collect in Designated Hazardous Waste Container C->D E Keep Container Tightly Closed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Segregate from Incompatible Wastes F->G H Label Container Correctly G->H I Contact EHS for Pickup H->I J Complete Hazardous Waste Manifest I->J K Licensed Hazardous Waste Disposal J->K

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 1,1,2-Trichloropropane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development must adhere to stringent safety protocols when handling 1,1,2-Trichloropropane, a flammable and harmful chlorinated hydrocarbon. This guide provides essential information on the appropriate personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Handling Precautions:

This compound is a colorless to almost colorless liquid that is flammable and harmful if swallowed.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Users should wear appropriate protective gloves and eye protection at all times.[1] The substance should be stored in a tightly closed container in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount when working with this compound. The following table summarizes the recommended PPE for various exposure scenarios.

Exposure Scenario Recommended PPE Material/Type Standard
Routine Handling (in a fume hood) Chemical-resistant gloves, Safety glasses with side shields or goggles, Laboratory coatConsult glove manufacturer's compatibility data for chlorinated hydrocarbons.EN374 (Gloves), ANSI Z87.1 (Eye Protection)
Potential for Splashing Chemical-resistant gloves, Chemical splash goggles, Face shield, Chemical-resistant apron or coverallsConsult glove manufacturer's compatibility data for chlorinated hydrocarbons.EN374 (Gloves), ANSI Z87.1 (Eye Protection)
Spill or Emergency Response Chemical-resistant gloves, Chemical splash goggles, Face shield, Chemical-resistant suit, Respiratory protection (e.g., NIOSH-approved air-purifying respirator with organic vapor cartridges or a supplied-air respirator)Consult glove manufacturer's compatibility data for chlorinated hydrocarbons.EN374 (Gloves), ANSI Z87.1 (Eye Protection), NIOSH respirator guidelines

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, hazard warnings, and supplier information.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store this compound in a designated, well-ventilated, and cool area.[1]

  • Keep containers tightly closed to prevent the release of vapors.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Use secondary containment to capture any potential leaks.

3. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid direct contact with skin and eyes, and do not inhale vapors.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard. The following workflow outlines the steps for responding to a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Spill Assessment cluster_Response Response Actions cluster_Large_Spill Large Spill Procedure Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess SmallSpill Small Spill? Assess->SmallSpill PPE Don Appropriate PPE SmallSpill->PPE Yes ContactEHS Contact EHS Immediately SmallSpill->ContactEHS No Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Isolate Isolate the Area ContactEHS->Isolate Await Await Professional Response Isolate->Await

Caption: Workflow for responding to a this compound spill.

By adhering to these safety and logistical guidelines, researchers and drug development professionals can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment. Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.

References

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1,1,2-Trichloropropane

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